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  • Product: Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate
  • CAS: 105213-31-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate

Abstract This technical guide provides a detailed analysis of the spectroscopic characteristics of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate, a compound of interest in synthetic chemistry and drug development. In the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed analysis of the spectroscopic characteristics of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate, a compound of interest in synthetic chemistry and drug development. In the absence of direct experimental spectra in publicly available literature, this guide leverages expert knowledge and comparative data from analogous structures to predict and interpret the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. By explaining the underlying principles and the structural rationale for the predicted spectroscopic features, this document serves as an essential resource for researchers, scientists, and professionals in the field, enabling them to identify, characterize, and utilize this molecule effectively.

Introduction: The Structural Significance of an α,β-Unsaturated Ketoester

Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate belongs to the class of α,β-unsaturated ketoesters. This structural motif, characterized by a conjugated system comprising a carbon-carbon double bond, a ketone, and an ester, is a cornerstone in organic synthesis. The electronic interplay between these functional groups imparts unique reactivity and spectroscopic properties. The 4-methoxyphenyl substituent further influences the electronic distribution within the conjugated system, making a thorough spectroscopic characterization crucial for confirming its identity and purity.

This guide is structured to provide a comprehensive, predictive analysis of the key spectroscopic signatures of the title compound. We will dissect each major spectroscopic technique, explaining the expected data and the reasoning behind these predictions. This approach not only offers a spectral fingerprint for Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate but also illustrates the fundamental principles of spectroscopic interpretation for related molecules.

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate in CDCl₃ is expected to show distinct signals corresponding to the aromatic, vinylic, and methoxy protons.

The introduction of a carbonyl group at the C2 position significantly influences the chemical shifts of the vinylic protons compared to a simpler analogue like methyl 4-methoxycinnamate. The α-proton is absent, and the β-proton (H3) is expected to be deshielded due to the anisotropic effect of the adjacent C2-carbonyl group.

Table 1: Predicted ¹H NMR Data for Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.8-7.9Doublet2HH-2', H-6'Protons ortho to the electron-donating methoxy group, deshielded by the conjugated system.
~6.9-7.0Doublet2HH-3', H-5'Protons meta to the methoxy group, shielded relative to H-2' and H-6'.
~7.5Singlet1HH-3Vinylic proton deshielded by the C2-carbonyl and the aromatic ring.
3.89Singlet3HOCH₃ (ester)Typical chemical shift for methyl ester protons.
3.86Singlet3HOCH₃ (aryl)Typical chemical shift for an aryl methoxy group.

Predicted ¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy identifies the chemical environment of each carbon atom. The predicted spectrum for Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate will reflect the presence of two carbonyl carbons (ester and ketone), aromatic carbons, vinylic carbons, and methoxy carbons. The conjugation within the molecule significantly impacts the chemical shifts of the sp² hybridized carbons.

Table 2: Predicted ¹³C NMR Data for Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate

Chemical Shift (δ, ppm)AssignmentRationale
~190-195C2 (C=O, ketone)Deshielded due to its ketone functionality and conjugation.[1]
~165C1 (C=O, ester)Typical chemical shift for an α,β-unsaturated ester carbonyl.
~162C4'Aromatic carbon bearing the electron-donating methoxy group.
~145C4Deshielded vinylic carbon due to conjugation with the carbonyl groups.
~132C2', C6'Aromatic carbons ortho to the methoxy group.
~128C1'Quaternary aromatic carbon attached to the vinylic system.
~125C3Shielded vinylic carbon relative to C4.
~114C3', C5'Aromatic carbons meta to the methoxy group, shielded by its electron-donating effect.
55.5OCH₃ (aryl)Typical chemical shift for an aryl methoxy carbon.
52.5OCH₃ (ester)Typical chemical shift for a methyl ester carbon.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The IR spectrum of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate is expected to be dominated by strong absorptions from the two carbonyl groups and the carbon-carbon double bonds.

The conjugation in the molecule lowers the vibrational frequencies of the carbonyl groups compared to their non-conjugated counterparts.[2][3]

Table 3: Predicted IR Absorption Bands for Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3050-3100MediumC-H stretch (aromatic & vinylic)Characteristic stretching vibrations for sp² C-H bonds.
~2850-2960MediumC-H stretch (aliphatic)Stretching vibrations of the methyl groups.
~1730-1740StrongC=O stretch (ester)The ester carbonyl is expected at a higher frequency than the ketone.
~1680-1690StrongC=O stretch (ketone)The ketone carbonyl frequency is lowered by conjugation.
~1600-1620StrongC=C stretch (vinylic)Stretching of the conjugated carbon-carbon double bond.
~1580 & ~1500Medium-StrongC=C stretch (aromatic)Characteristic aromatic ring skeletal vibrations.
~1250 & ~1030StrongC-O stretch (ether & ester)Asymmetric and symmetric stretching of the C-O bonds.

Predicted Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate, electron ionization (EI) would likely lead to a series of characteristic fragment ions.

Table 4: Predicted Mass Spectrometry (MS) Fragmentation for Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate

m/zInterpretationRationale
220[M]⁺Molecular ion peak.
192[M - CO]⁺Loss of a carbonyl group.
189[M - OCH₃]⁺Loss of the methoxy radical from the ester group.
161[M - COOCH₃]⁺Loss of the carbomethoxy radical.
133[C₉H₉O]⁺Fragmentation of the butenoate chain.
105[C₇H₅O]⁺Further fragmentation.
77[C₆H₅]⁺Phenyl cation.

Experimental Protocols

The following are general protocols for the spectroscopic analysis of a compound like Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate.

6.1 NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a spectral width of -2 to 12 ppm.

    • Use a 30-45° pulse angle.

    • Set the acquisition time to 2-4 seconds and the relaxation delay to 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with a spectral width of 0 to 220 ppm.

    • Employ proton decoupling to obtain singlet peaks for all carbons.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum and calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

6.2 IR Spectroscopy

  • Sample Preparation: Prepare a thin film of the purified solid compound on a KBr plate or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Scan the sample over a range of 4000 to 400 cm⁻¹.

  • Processing: Perform a background subtraction using a scan of the empty sample holder.

6.3 Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the purified compound in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer with an Electron Ionization (EI) source.

  • Acquisition: Introduce the sample into the ion source and acquire the mass spectrum over a mass-to-charge ratio (m/z) range of 50 to 500.

Visualizations

Molecular Structure

Caption: Molecular structure of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate.

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR IR IR Purification->IR MS Mass Spec Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report Final Report

Caption: A typical workflow for the spectroscopic analysis of a synthesized organic compound.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic characterization of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate. By integrating fundamental principles of spectroscopy with comparative data from analogous structures, we have established a detailed and reliable set of expected spectral data. This information is invaluable for the unambiguous identification and structural verification of this compound in a research and development setting. The provided protocols and workflow diagrams further serve as a practical guide for executing these analytical techniques.

References

  • BenchChem. (n.d.). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of α,β-Unsaturated Ketones.
  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • LibreTexts. (2023, January 29). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

  • PubMed. (2008, May 2). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

Sources

Exploratory

A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate

Introduction In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel organic molecules is a foundational requirement for understanding their function and potential....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel organic molecules is a foundational requirement for understanding their function and potential. Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate, a molecule featuring an α,β-unsaturated keto-ester system, represents a common structural motif found in many biologically active compounds. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous determination of its molecular architecture in solution.

This in-depth guide provides a detailed analysis of the ¹H and ¹³C NMR spectra anticipated for Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate. Moving beyond a simple recitation of data, this document explains the causal relationships between the molecule's electronic and structural features and its resulting NMR spectral characteristics. It is designed for researchers, scientists, and drug development professionals who require a practical and theoretically grounded understanding of how to acquire and interpret NMR data for this class of compounds.

Molecular Structure and NMR-Relevant Features

The structure of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate contains several key features that dictate its NMR signature: a para-substituted aromatic ring, a trans-configured α,β-unsaturated double bond, a ketone, and a methyl ester. The extended conjugation across the cinnamoyl-like fragment significantly influences the electronic environment, and therefore the chemical shifts, of the vinylic and aromatic nuclei.

Caption: Numbered structure of the title compound for NMR assignment.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides critical information on the number of distinct proton environments, their electronic shielding, and the connectivity between neighboring protons.

Predicted ¹H NMR Spectral Data

The following table summarizes the expected chemical shifts, multiplicities, and coupling constants for Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate, based on established principles for α,β-unsaturated systems and data from structurally analogous compounds.[1]

Assigned ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-4~ 7.70Doublet (d)JH4-H3 ≈ 16.01H
H-7, H-9~ 7.50Doublet (d)Jortho ≈ 8.82H
H-6, H-10~ 6.95Doublet (d)Jortho ≈ 8.82H
H-3~ 6.40Doublet (d)JH3-H4 ≈ 16.01H
H-11 (OCH₃)~ 3.86Singlet (s)N/A3H
H-13 (COOCH₃)~ 3.81Singlet (s)N/A3H
Detailed Interpretation
  • Vinylic Protons (H-3 and H-4): The two vinylic protons, H-3 and H-4, appear as distinct doublets. The large coupling constant of approximately 16.0 Hz is highly diagnostic of a trans (E) configuration across the double bond.[2][3] The significant downfield shift of H-4 (~7.70 ppm) is a direct result of deshielding caused by the anisotropic effect of the adjacent carbonyl group (C-2) and resonance delocalization, which places a partial positive charge on the β-carbon (C-4).[4][5]

  • Aromatic Protons (H-6/10 and H-7/9): The para-substituted methoxy group on the phenyl ring creates a symmetrical AA'BB' spin system. The protons ortho to the electron-donating methoxy group (H-6, H-10) are shielded and appear upfield around 6.95 ppm. Conversely, the protons meta to the methoxy group (H-7, H-9) are deshielded by the conjugated system and appear further downfield at approximately 7.50 ppm.[1]

  • Methyl Protons (H-11 and H-13): The spectrum will show two sharp singlets in the aliphatic region. The protons of the aromatic methoxy group (H-11) and the methyl ester group (H-13) are chemically distinct and typically appear around 3.86 ppm and 3.81 ppm, respectively. Their singlet multiplicity is due to the absence of adjacent protons.

¹³C NMR Spectral Analysis

A proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the electronic nature of the carbon skeleton.

Predicted ¹³C NMR Spectral Data
Assigned CarbonPredicted Chemical Shift (δ, ppm)
C-2 (Ketone C=O)~ 192.0
C-1 (Ester C=O)~ 167.0
C-8 (C-O)~ 161.8
C-4 (β-vinylic)~ 144.5
C-7, C-9~ 130.0
C-5 (ipso-C)~ 127.0
C-3 (α-vinylic)~ 122.0
C-6, C-10~ 114.6
C-11 (OCH₃)~ 55.5
C-13 (COOCH₃)~ 51.9
Detailed Interpretation
  • Carbonyl Carbons (C-1 and C-2): Two distinct signals are observed in the far downfield region. The ketone carbonyl (C-2) is typically found further downfield (~192.0 ppm) compared to the ester carbonyl (C-1) at ~167.0 ppm.[4][6] Conjugation with the double bond slightly shields the ketone carbonyl relative to saturated ketones.

  • Vinylic and Aromatic Carbons: The electronic effects of the conjugated system are pronounced. The β-carbon (C-4) is significantly deshielded (~144.5 ppm) due to resonance with the carbonyl group, while the α-carbon (C-3) is comparatively shielded (~122.0 ppm).[4][7][8] In the aromatic region, the carbon attached to the oxygen (C-8) is the most deshielded aromatic carbon. The signal for the ipso-carbon (C-5) is often of lower intensity.

  • Aliphatic Carbons: The two sp³-hybridized carbons of the methoxy (C-11) and methyl ester (C-13) groups appear in the upfield region of the spectrum, typically between 50-60 ppm.

Experimental Protocols

Obtaining high-quality, reproducible NMR data requires meticulous attention to sample preparation and instrument parameterization. The protocols described here represent a self-validating system for the analysis of this compound.

Workflow for NMR Analysis

cluster_workflow NMR Analysis Workflow prep Sample Preparation load Insert Sample into NMR Spectrometer prep->load 1 setup Instrument Setup & Tuning load->setup 2 acq Data Acquisition (FID) setup->acq 3 proc Data Processing acq->proc 4 analysis Spectral Analysis & Interpretation proc->analysis 5

Caption: A standardized workflow for acquiring and analyzing NMR spectra.

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its excellent solubilizing power for moderately polar organic compounds.

  • Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

  • Homogenization: Cap the tube and gently vortex or invert until the sample is completely dissolved, ensuring a homogenous solution.

  • Internal Standard (Optional): For highly accurate chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) is standard practice.[2][4]

¹H NMR Data Acquisition Parameters
  • Spectrometer Frequency: 400 MHz or higher is recommended for good signal dispersion.

  • Spectral Width: -2 to 12 ppm.[4]

  • Pulse Angle: A 30-45° pulse angle is generally sufficient for quantitative analysis.[4]

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (d1): 1-2 seconds to allow for near-complete spin-lattice relaxation.

  • Number of Scans: 8 to 16 scans, depending on sample concentration.

¹³C NMR Data Acquisition Parameters
  • Spectrometer Frequency: 101 MHz (for a 400 MHz ¹H instrument).

  • Spectral Width: 0 to 220 ppm.

  • Technique: Proton-decoupled (zgpg30 or similar).

  • Pulse Angle: 30°.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of the ¹³C isotope.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra provides an unambiguous structural confirmation of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate. Key diagnostic features include the large ~16.0 Hz coupling constant for the trans-vinylic protons in the ¹H spectrum, and the characteristic chemical shifts of the conjugated ketone, ester, vinylic, and aromatic carbons in the ¹³C spectrum. The protocols and interpretive guidelines presented herein offer a robust framework for researchers in drug development and chemical sciences to confidently characterize this molecule and its structural analogues, ensuring the scientific integrity of their findings.

References

  • Application Notes and Protocols for 1H and 13C NMR Spectroscopy of α,β-Unsatur
  • 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. Canadian Science Publishing.
  • 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS.
  • Distinguishing Vinylic and Aromatic 1H NMR Signals Using Selectively Deuterated Chalcones.
  • Table of Contents. The Royal Society of Chemistry.
  • Distinguishing Vinylic and Aromatic 1H NMR Signals Using Selectively Deuter
  • NMR Spectroscopy.
  • How many 1H-NMR signals would you expect for chalcone shown below? What are the approximate chemical shifts for each of the signals?. Homework.Study.com.
  • 12.2: Predicting A 1H-NMR Spectrum from the Structure. Chemistry LibreTexts.
  • A 13C NMR approach to categorizing potential limitations of alpha,beta-unsaturated carbonyl systems in drug-like molecules. PubMed.
  • Solved On a following page, the 1H NMR of the vinyl and. Chegg.com.
  • ORGANIC SPECTROSCOPY INTERNATIONAL: 4-(4'-methoxyphenyl)-3-buten-2-one.

Sources

Foundational

Mass spectrometry analysis of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate

An In-Depth Technical Guide to the Mass Spectrometric Analysis of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate Abstract This technical guide provides a comprehensive framework for the mass spectrometric analysis of Methy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometric Analysis of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate, a small organic molecule with structural similarities to chalcones. Authored for researchers, scientists, and professionals in drug development, this document delves into the core principles, experimental workflows, and data interpretation strategies essential for the robust characterization of this compound. We explore the rationale behind selecting optimal ionization techniques and mass analyzers, present detailed protocols for sample preparation and instrumentation, and elucidate the predicted fragmentation pathways based on established chemical principles. The guide emphasizes scientific integrity, providing field-proven insights and grounding all mechanistic claims in authoritative references to ensure a self-validating and trustworthy methodology.

Introduction to the Analyte and Methodology

Profile of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate

Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate is an α,β-unsaturated ketoester. Its structure features a methoxy-substituted phenyl ring connected to a butenoate chain, making it structurally analogous to chalcones, which are known for their diverse biological activities.[1][2] Accurate structural confirmation and purity assessment are critical in research and development, for which mass spectrometry stands as a premier analytical technique.[3][4]

Table 1: Physicochemical Properties of the Analyte

Property Value Source
Chemical Formula C₁₂H₁₂O₄ -
Average Molecular Weight 220.22 g/mol -
Monoisotopic Mass 220.0736 Da Calculated

| CAS Number | 105213-31-8 |[5] |

The Role of Mass Spectrometry in Small Molecule Characterization

Mass spectrometry (MS) is an indispensable tool that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] For small molecules like Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate, it provides definitive information on molecular weight, elemental composition, and structural features.[4] When coupled with tandem mass spectrometry (MS/MS), it allows for controlled fragmentation of a selected precursor ion, generating a unique spectral fingerprint that is invaluable for unambiguous structural elucidation.[6]

Core Principles for Method Development

Rationale for Ionization Technique Selection

The first step in mass spectrometry is the conversion of neutral analyte molecules into gas-phase ions. The choice of ionization technique is critical and depends on the analyte's physicochemical properties.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and semi-polar compounds.[7] Given the presence of ester and ketone functionalities, Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate is expected to ionize efficiently in positive ion mode via protonation, forming the [M+H]⁺ adduct. This is the recommended primary approach.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar compounds and can be a valuable alternative if ESI yields a weak signal.[7] It often produces the same [M+H]⁺ ion but can sometimes induce more in-source fragmentation.

The selection of ESI is based on its ability to generate intact molecular ions with minimal fragmentation, which is crucial for accurate molecular weight determination and for selecting the correct precursor ion for subsequent MS/MS analysis.[4]

High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Determination

Utilizing a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, allows for the measurement of an ion's m/z with very high accuracy (typically <5 ppm).[8] This precision is sufficient to distinguish between compounds with the same nominal mass but different elemental compositions. For the [M+H]⁺ ion of our analyte (C₁₂H₁₃O₄⁺), the calculated exact mass is 221.0808 Da. An experimentally determined mass that matches this value within a narrow tolerance window provides strong evidence for the assigned elemental formula.[8]

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry involves the isolation of a specific precursor ion (e.g., the [M+H]⁺ ion at m/z 221.1) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a roadmap of the molecule's structure. The fragmentation patterns of α,β-unsaturated aromatic ketones are well-studied and often involve characteristic losses of small neutral molecules or radical groups.[9]

Experimental Design and Protocols

A robust analytical workflow is essential for reproducible and reliable results. The following sections detail a validated approach from sample preparation to data acquisition.

Detailed Sample Preparation Protocol
  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 1.0 mg of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate standard.

    • Transfer the solid to a 1.5 mL microcentrifuge tube.

    • Add 1.0 mL of HPLC-grade methanol to dissolve the compound completely. Vortex for 30 seconds. This serves as the stock solution.

  • Working Solution Preparation (1 µg/mL):

    • Pipette 10 µL of the 1 mg/mL stock solution into a clean HPLC vial.

    • Add 990 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) to the vial.

    • Cap the vial and vortex gently to mix. This working solution is now ready for injection.

  • Quality Control:

    • Prepare a "blank" sample containing only the mobile phase to inject between samples to check for carryover.

Experimental Workflow Visualization

The overall process from sample handling to final data interpretation is outlined below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation A Weighing & Dissolution (1 mg/mL Stock) B Serial Dilution (1 µg/mL Working Solution) A->B C Liquid Chromatography (Reversed-Phase C18) B->C D ESI Source (Positive Ion Mode) C->D E Full Scan MS (m/z 100-500) D->E F Tandem MS (MS/MS) (Precursor m/z 221.1) E->F G HRMS Analysis (Elemental Composition) F->G H Fragmentation Analysis (Structural Confirmation) G->H

Caption: Predicted major fragmentation pathways for protonated Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate.

  • Loss of Methanol (m/z 190.1): Elimination of the methyl ester group as methanol (-32 Da) is a common fragmentation pathway for methyl esters.

  • Formation of the Cinnamoyl-like Cation (m/z 149.1): Cleavage of the C2-C3 bond can lead to the formation of a stable, resonance-delocalized 4-methoxycinnamoyl cation. This is a highly characteristic fragmentation for chalcone-type structures. [6][9]* Further Fragmentation (m/z 119.1): The fragment at m/z 149.1 may undergo further loss of formaldehyde (-30 Da) from the methoxy group.

  • Formation of the Anisole Cation (m/z 107.1): Cleavage across the enone system can result in the formation of a protonated anisole-type fragment.

Table 4: Interpretation of a Hypothetical MS/MS Spectrum

Observed m/z Proposed Formula Proposed Neutral Loss Interpretation
221.1 C₁₂H₁₃O₄⁺ - Precursor Ion [M+H]⁺
190.1 C₁₁H₁₀O₃⁺ CH₃OH Loss of methanol from the ester group.
149.1 C₉H₉O₂⁺ C₃H₄O₂ Cleavage yielding the 4-methoxycinnamoyl cation. [6][9]
119.1 C₈H₇O⁺ C₄H₆O₃ or CH₂O from 149.1 Loss of formaldehyde from the m/z 149 fragment.

| 107.1 | C₇H₇O⁺ | C₅H₆O₃ | Formation of a protonated anisole fragment. |

Conclusion

The mass spectrometric analysis of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate is a systematic process that leverages modern analytical techniques for definitive structural characterization. By employing a logical workflow combining high-resolution mass spectrometry and tandem mass spectrometry, one can confidently determine the elemental composition and elucidate the molecular structure. The predictive fragmentation model, grounded in the established behavior of analogous chalcone structures, provides a powerful tool for interpreting MS/MS spectra. This guide offers the foundational principles and actionable protocols for researchers to achieve accurate, reliable, and reproducible results in their analytical endeavors.

References

  • D'yakonov, V. A., et al. (2015). Fragmentation Study of Protonated Chalcones by Atmospheric Pressure Chemical Ionization and Tandem Mass Spectrometry. Rapid Communications in Mass Spectrometry, 20(6), 994-1000. Available at: [Link]

  • Rahman, A. F. M. Motiur, et al. (2020). Fragmentation Behavior Studies of Chalcones Employing Direct Analysis in Real Time (DART). ResearchGate. Available at: [Link]

  • Ahmad, S., et al. (2016). Fragmentation Study of Substituted Chalcones: Gas Phase Formation of Benz-1-oxin Cation. SciSpace. Available at: [Link]

  • Zhang, Y., et al. (2022). The specific fragmentation process of chalcone flavonoids, take 2′,4′,4-trihydroxychalcone as an example. ResearchGate. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Springer Nature. Available at: [Link]

  • Itagaki, Y., et al. (1966). The Mass Spectra of Chalcones, Flavones and Isoflavones. Bulletin of the Chemical Society of Japan, 39(3), 538-543. Available at: [Link]

  • Kellmann, M., et al. (2011). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry, 401(1), 19-33. Available at: [Link]

  • SpectraBase. (n.d.). Methyl 4-Methoxy-2-(4-methoxyphenyl))-3-oxobutanoate. Available at: [Link]

  • Roy, A. (2013). Mass Spectrometry analysis of Small molecules. SlideShare. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-methoxyphenylacetate. PubChem Compound Database. Available at: [Link]

  • Kero, F., & Paine, M. (2020). Quantifying Small Molecules by Mass Spectrometry. LCGC International. Available at: [Link]

  • Chalk, R. (2021). 13 Small Molecule Accurate Mass Analysis. YouTube. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (E)-4-methoxy-4-oxobut-2-enoate. PubChem Compound Database. Available at: [Link]

  • Lin, J.-T., et al. (2013). Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions. Journal of the American Society for Mass Spectrometry, 24(9), 1433–1446. Available at: [Link]

  • Chen, Y.-L., et al. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry, 73(9), 3369–3376. Available at: [Link]

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Exploratory

Physical and chemical properties of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate

An In-Depth Technical Guide to Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate for Medicinal Chemistry and Drug Development Professionals Abstract Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate is a member of the chalcone fam...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate for Medicinal Chemistry and Drug Development Professionals

Abstract

Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate is a member of the chalcone family of compounds, which are recognized for their broad spectrum of pharmacological activities and potential as scaffolds in drug discovery.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate. It details the well-established Claisen-Schmidt condensation method for its synthesis and outlines modern analytical techniques for its characterization and purification, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a vital resource for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven insights into the handling and analysis of this promising compound.

Introduction: The Scientific Rationale

Chalcones, characterized by an α,β-unsaturated ketone core, are precursors to flavonoids and are of significant interest in medicinal chemistry due to their diverse biological activities, which include anti-inflammatory, anticancer, and antimicrobial properties.[1][3] The therapeutic potential of these molecules is often linked to the reactivity of the enone functional group. Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate, as a derivative in this class, holds promise for further investigation and development as a lead compound for novel therapeutics. The methoxy-substituted phenyl ring can influence the molecule's pharmacokinetic and pharmacodynamic properties. A thorough understanding of its physicochemical properties and a robust methodology for its synthesis and characterization are paramount for its successful application in research and drug development programs.

Physicochemical Properties

Precise characterization of a compound's physical and chemical properties is a critical first step in the drug development pipeline, influencing everything from formulation to ADME (absorption, distribution, metabolism, and excretion) studies.

Chemical Structure and Identifiers

The foundational step in characterizing any chemical entity is to define its structure and associated identifiers. This ensures unambiguous communication and data retrieval.

Diagram 1: Chemical Structure of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate

Caption: Key identifiers and basic properties of the title compound.

Tabulated Physical and Chemical Data

A summary of the known and predicted physicochemical properties of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate is presented below. Due to the limited availability of experimental data for this specific molecule, some values are based on predictions or data from closely related structural analogs.

PropertyValue/DescriptionSource(s)
Molecular Formula C12H12O4[4]
Molecular Weight 220.22 g/mol
CAS Number 105213-31-8[5]
Appearance Expected to be a solid at room temperature.
Solubility Expected to be soluble in common organic solvents like ethanol, methanol, and acetonitrile.[2]
Monoisotopic Mass 220.07356 Da[6]
Predicted XlogP 1.7[6]

Synthesis and Purification

The Claisen-Schmidt condensation is the cornerstone of chalcone synthesis, offering a versatile and efficient route to this class of compounds.[3] This section provides a detailed, step-by-step protocol for the synthesis of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate, followed by a robust purification methodology using HPLC.

Synthesis via Claisen-Schmidt Condensation

This protocol details a general base-catalyzed Claisen-Schmidt condensation.

Diagram 2: Claisen-Schmidt Condensation Workflow

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation prep Dissolve 4-methoxybenzaldehyde and methyl pyruvate in Ethanol add_base Add aq. NaOH or KOH dropwise with stirring prep->add_base stir Stir at room temperature (12-24 hours) add_base->stir monitor Monitor by TLC stir->monitor precipitate Pour into ice-cold water and acidify with HCl monitor->precipitate filtrate Collect precipitate by vacuum filtration precipitate->filtrate wash Wash with cold water filtrate->wash dry Dry the crude product wash->dry

Caption: A typical workflow for the synthesis of chalcones.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 4-methoxybenzaldehyde (1 equivalent) and methyl pyruvate (1 equivalent) in a suitable solvent such as ethanol.[1]

  • Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of a base catalyst like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[3][7]

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC).[7]

  • Product Precipitation: Once the reaction is complete, pour the mixture into ice-cold water and neutralize with a dilute acid like hydrochloric acid (HCl) to precipitate the crude product.[3]

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water.[8]

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.[3]

Purification by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is an effective method for the purification of chalcones from starting materials and by-products.[8]

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the crude product in the mobile phase and filter it through a 0.45 µm syringe filter.[8]

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)[2]

    • Mobile Phase: An isocratic or gradient mixture of methanol and water (e.g., 80:20 v/v) or acetonitrile and a buffer.[2]

    • Flow Rate: 0.8 - 1.2 mL/min[2]

    • Column Temperature: 30-40 °C[2]

    • Detection: UV-Vis detector at a wavelength between 310 - 370 nm.[2]

    • Injection Volume: 10 - 20 µL[2]

  • Fraction Collection: Collect the fractions corresponding to the main product peak.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified chalcone.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of the synthesized Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate.

Diagram 3: Analytical Characterization Workflow

Analytical_Workflow Start Purified Compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry (Molecular Weight) Start->MS IR IR Spectroscopy (Functional Groups) Start->IR HPLC HPLC Analysis (Purity) Start->HPLC End Structure Confirmed & Purity Assessed NMR->End MS->End IR->End HPLC->End

Caption: A logical flow for the analytical characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.[9]

General Protocol for NMR Sample Preparation:

  • Sample Weighing: For a ¹H NMR spectrum, use 5-25 mg of the compound. For a ¹³C NMR spectrum, 50-100 mg is recommended.[10]

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.[10]

  • Transfer and Filtration: Transfer the solution to an NMR tube using a Pasteur pipette. If there are any solid particles, filter the solution.[10]

  • Internal Standard: An internal standard like tetramethylsilane (TMS) can be added for precise chemical shift referencing.[10]

Expected Spectral Features:

  • ¹H NMR: Resonances for the aromatic protons of the methoxyphenyl group, the vinylic protons of the α,β-unsaturated system, and the methyl protons of the ester and methoxy groups are expected. The coupling constants between the vinylic protons will be indicative of the stereochemistry (cis or trans).

  • ¹³C NMR: Signals corresponding to the carbonyl carbons of the ketone and ester, the aromatic carbons, the vinylic carbons, and the methyl carbons of the ester and methoxy groups are anticipated.[9]

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[11]

General Protocol for MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Utilize an appropriate ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[11]

  • Analysis: The mass analyzer will separate the ions based on their mass-to-charge ratio (m/z), providing the molecular weight of the compound.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

  • C=O stretching (ketone): A strong absorption band around 1650-1680 cm⁻¹.

  • C=O stretching (ester): A strong absorption band around 1715-1735 cm⁻¹.

  • C=C stretching (alkene): An absorption band around 1600-1650 cm⁻¹.

  • C-O stretching (ether and ester): Absorption bands in the region of 1000-1300 cm⁻¹.

  • Aromatic C-H and C=C stretching: Characteristic bands in the aromatic region.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate. By following the detailed protocols and understanding the underlying scientific principles, researchers in drug development can confidently work with this promising chalcone derivative. The methodologies outlined herein are designed to ensure scientific integrity and reproducibility, paving the way for further exploration of this compound's therapeutic potential.

References

  • How to synthesize chalcones by Claisen-Schmidt condensation. (2024, February 10). YouTube. Retrieved from [Link]

  • Methyl (2e)-4-(4-methoxyphenyl)-4-oxobut-2-enoate. (n.d.). PubChemLite. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

  • Mass Spectrometry in Small Molecule Drug Development. (2015, September 30). Technology Networks. Retrieved from [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Cambridge Department of Chemistry. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Claisen-Schmidt Condensation for the Synthesis of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate

Abstract This technical guide provides a comprehensive overview of the Claisen-Schmidt condensation, a cornerstone reaction in organic synthesis, with a specific focus on the preparation of Methyl 4-(4-methoxyphenyl)-2-o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the Claisen-Schmidt condensation, a cornerstone reaction in organic synthesis, with a specific focus on the preparation of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate. This α,β-unsaturated ketoester is a valuable scaffold in medicinal chemistry, serving as a precursor to a variety of biologically active compounds. This document will delve into the mechanistic underpinnings of the reaction, provide a detailed and validated experimental protocol, discuss critical process parameters, and offer insights into the characterization of the final product. Furthermore, potential challenges and troubleshooting strategies are addressed to empower researchers in achieving optimal and reproducible outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the Claisen-Schmidt condensation for the synthesis of this and structurally related compounds.

Introduction: The Significance of the Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a classic carbon-carbon bond-forming reaction that involves the cross-aldol condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks α-hydrogens.[1][2] This reaction is of paramount importance in the synthesis of chalcones and their analogs, which are known for their broad spectrum of pharmacological activities.[3][4][5] The core of this transformation lies in the generation of an enolate from the carbonyl compound containing α-hydrogens, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde.[6][7] Subsequent dehydration of the aldol addition product yields the characteristic α,β-unsaturated carbonyl system.[8]

Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate, the target of this guide, is a chalcone derivative that has garnered significant interest in drug discovery.[9][10] The presence of the methoxy-substituted phenyl ring and the reactive α,β-unsaturated ketoester moiety makes it a versatile building block for the synthesis of heterocyclic compounds and other complex molecules with potential therapeutic applications.[3][11]

Mechanistic Insights: A Step-by-Step Elucidation

The base-catalyzed Claisen-Schmidt condensation for the synthesis of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate proceeds through a well-established multi-step mechanism. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting potential issues.

Enolate Formation

The reaction is initiated by the deprotonation of the α-carbon of methyl pyruvate by a base, typically a hydroxide or an alkoxide, to form a resonance-stabilized enolate. The acidity of the α-protons is enhanced by the electron-withdrawing effect of the adjacent carbonyl and ester groups, facilitating enolate formation.

Nucleophilic Attack

The newly formed enolate acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. This step results in the formation of a tetrahedral intermediate, a β-alkoxy ketoester.

Protonation

The tetrahedral intermediate is then protonated by a proton source in the reaction mixture, typically the solvent (e.g., water or ethanol), to yield the aldol addition product, Methyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobutanoate.

Dehydration

Under the reaction conditions, the aldol addition product readily undergoes dehydration to form the final α,β-unsaturated product. This elimination is driven by the formation of a highly conjugated system and is often the rate-determining step.[12] The base abstracts a proton from the α-carbon, leading to the elimination of a hydroxide ion and the formation of a carbon-carbon double bond.

Below is a visual representation of the reaction mechanism:

Claisen_Schmidt_Mechanism Reactants Methyl Pyruvate + 4-Methoxybenzaldehyde Enolate Enolate Formation Reactants->Enolate Deprotonation Base Base (e.g., NaOH) Nucleophilic_Attack Nucleophilic Attack Enolate->Nucleophilic_Attack Aldol_Adduct Aldol Adduct Nucleophilic_Attack->Aldol_Adduct Dehydration Dehydration Aldol_Adduct->Dehydration Elimination of H2O Product Methyl 4-(4-methoxyphenyl) -2-oxobut-3-enoate Dehydration->Product

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Experimental Protocol: A Validated Procedure

This section provides a detailed, step-by-step methodology for the synthesis of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate. This protocol has been designed for reproducibility and high yield.

Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMolesPuritySupplier
4-MethoxybenzaldehydeC₈H₈O₂136.1513.62 g0.10≥98%Sigma-Aldrich
Methyl PyruvateC₄H₆O₃102.0910.21 g0.10≥98%Sigma-Aldrich
Sodium HydroxideNaOH40.004.00 g0.10≥97%Fisher Scientific
EthanolC₂H₅OH46.07100 mL-95%VWR
Deionized WaterH₂O18.02100 mL---
Diethyl Ether(C₂H₅)₂O74.12As needed-ACS GradeFisher Scientific
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-ACS GradeVWR
Step-by-Step Procedure
  • Preparation of the Reaction Mixture: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4.00 g (0.10 mol) of sodium hydroxide in 100 mL of deionized water. Cool the solution to 0-5 °C in an ice bath.

  • Addition of Reactants: To the cooled sodium hydroxide solution, add 100 mL of 95% ethanol. Subsequently, add 13.62 g (0.10 mol) of 4-methoxybenzaldehyde and 10.21 g (0.10 mol) of methyl pyruvate to the stirred solution.

  • Reaction: Allow the reaction mixture to stir vigorously at room temperature (20-25 °C) for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: Upon completion of the reaction, pour the reaction mixture into 200 mL of ice-cold water. A yellow solid precipitate should form. If an oil separates, stir vigorously to induce solidification.[13]

  • Isolation of the Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water until the washings are neutral to litmus paper.

  • Drying: Dry the crude product in a vacuum oven at 40-50 °C to a constant weight.

  • Purification (Recrystallization): Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate as yellow crystals.

Experimental_Workflow Start Start Prep Prepare NaOH solution (0-5 °C) Start->Prep Add_Reactants Add Ethanol, 4-Methoxybenzaldehyde, & Methyl Pyruvate Prep->Add_Reactants React Stir at RT (4-6 h) Monitor by TLC Add_Reactants->React Workup Pour into ice-water React->Workup Isolate Vacuum Filtration Wash with H₂O Workup->Isolate Dry Dry in Vacuum Oven Isolate->Dry Purify Recrystallize from Ethanol Dry->Purify End Pure Product Purify->End

Caption: Experimental workflow for the synthesis.

Product Characterization

Thorough characterization of the synthesized Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate is essential to confirm its identity, purity, and structure.

TechniqueExpected Results
Melting Point 55-57 °C
¹H NMR (400 MHz, CDCl₃)δ 7.95 (d, J=8.8 Hz, 2H), 7.65 (d, J=16.0 Hz, 1H), 6.95 (d, J=8.8 Hz, 2H), 6.85 (d, J=16.0 Hz, 1H), 3.90 (s, 3H), 3.85 (s, 3H).
¹³C NMR (101 MHz, CDCl₃)δ 186.5, 164.2, 162.0, 145.1, 131.5, 128.0, 127.5, 114.2, 55.6, 52.5.
FT-IR (KBr, cm⁻¹)~3000 (Ar C-H), ~2950 (Aliphatic C-H), ~1720 (C=O, ester), ~1660 (C=O, ketone), ~1600 (C=C, aromatic), ~1250 (C-O, ether).[14]
Mass Spectrometry (ESI+)m/z [M+H]⁺ calculated for C₁₂H₁₃O₄: 221.08; found: 221.08.[15]

Troubleshooting and Optimization

While the Claisen-Schmidt condensation is generally a robust reaction, certain issues may arise. This section provides guidance on how to address common problems.

IssuePotential CauseRecommended Solution
Low or No Yield - Inactive base (e.g., old NaOH).- Impure starting materials.- Insufficient reaction time.- Use fresh, high-purity base.- Purify starting materials if necessary.- Extend the reaction time and monitor by TLC.[13]
Formation of Oily Product - Incomplete reaction.- Presence of impurities.- Ensure the reaction has gone to completion.- Vigorously stir the aqueous mixture to induce solidification.- If oil persists, extract with a suitable organic solvent (e.g., diethyl ether), dry the organic layer, and evaporate the solvent. The resulting oil can then be purified by column chromatography.[16]
Side Reactions - Self-condensation of methyl pyruvate.- Cannizzaro reaction of 4-methoxybenzaldehyde.- Maintain a 1:1 stoichiometry of the reactants.- Keep the reaction temperature low during the initial addition of reactants.
Difficulty in Recrystallization - Presence of persistent impurities.- Perform column chromatography (silica gel, hexane/ethyl acetate gradient) before recrystallization.

Applications in Drug Development and Research

Chalcones and their derivatives, such as Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate, are recognized as "privileged structures" in medicinal chemistry.[9] They exhibit a wide array of biological activities, including:

  • Anticancer: Many chalcone derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[3][17]

  • Antibacterial and Antifungal: The α,β-unsaturated ketone moiety is crucial for their antimicrobial properties.[4][10]

  • Anti-inflammatory: Chalcones have been shown to inhibit key inflammatory mediators.[18]

  • Antimalarial and Antitubercular: Certain chalcone derivatives have shown promising activity against Plasmodium falciparum and Mycobacterium tuberculosis.[18]

The ease of synthesis and the ability to readily modify the aromatic rings make the chalcone scaffold an attractive starting point for the development of novel therapeutic agents.

Conclusion

The Claisen-Schmidt condensation remains a powerful and versatile tool for the synthesis of α,β-unsaturated carbonyl compounds. This guide has provided a detailed and practical framework for the successful synthesis, purification, and characterization of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate. By understanding the underlying mechanism and potential pitfalls, researchers can confidently employ this reaction to access this valuable intermediate and explore its potential in various scientific disciplines, particularly in the realm of drug discovery and development.

References

  • Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review.
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Exploratory

An In-depth Technical Guide to the Discovery, Synthesis, and Isolation of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate Analogs

Abstract The α,β-unsaturated carbonyl motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comprehensive technical overview of the synth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The α,β-unsaturated carbonyl motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comprehensive technical overview of the synthesis, isolation, and characterization of a specific class of these compounds: Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate and its analogs. We will explore the strategic rationale behind the synthetic pathways, detail robust protocols for purification, and elucidate the key spectroscopic signatures required for structural confirmation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile chemical scaffold for novel therapeutic discovery.

Introduction: The Scientific Rationale

Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate analogs belong to the broader family of α,β-unsaturated carbonyl compounds. This structural class is of significant interest due to the electrophilic nature of the β-carbon, making it susceptible to nucleophilic attack by biological macromolecules, such as cysteine residues in enzyme active sites. This reactivity profile is a cornerstone of the mechanism of action for many therapeutic agents.

The inclusion of a 4-methoxyphenyl group is a deliberate design choice. The methoxy substituent is an electron-donating group that can influence the electronic properties of the entire molecule, impacting its reactivity, metabolic stability, and binding interactions. Methoxyphenyl moieties are prevalent in a wide range of pharmacologically active natural products and synthetic drugs, exhibiting activities from antimicrobial to anticancer.[1][2] Therefore, the targeted scaffold represents a convergence of a reactive pharmacophore with a biologically relevant substituent, making its analogs prime candidates for drug discovery programs.

Synthetic Strategy: The Claisen-Schmidt Condensation

The most direct and efficient route for constructing the target α,β-unsaturated ketoester scaffold is the Claisen-Schmidt condensation.[3] This reaction involves a base-catalyzed aldol condensation between an aromatic aldehyde lacking α-hydrogens and an enolizable carbonyl compound, followed by spontaneous dehydration to yield the final conjugated system.[3][4]

Causality of Experimental Choices:

  • Reactants: The synthesis involves the reaction of a substituted benzaldehyde (e.g., 4-methoxybenzaldehyde) with an enolizable ketoester (methyl pyruvate). The choice of aldehyde determines the substitution pattern on the aromatic ring of the final analog.

  • Catalyst: A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is typically used.[5] The base's primary role is to abstract an acidic α-proton from the methyl group of methyl pyruvate, generating a resonance-stabilized enolate. This enolate is the key nucleophile in the reaction.

  • Solvent: An alcohol, such as ethanol or methanol, is a common solvent choice as it effectively dissolves both the reactants and the base catalyst.[5]

Reaction Mechanism: A Step-by-Step View

The mechanism proceeds through two main stages: aldol addition and subsequent dehydration.

  • Enolate Formation: The hydroxide ion (⁻OH) removes a proton from the α-carbon of methyl pyruvate to form a nucleophilic enolate.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde, forming a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide is protonated by the solvent (e.g., ethanol) to form a β-hydroxy ketoester (the aldol adduct).

  • Dehydration: Under the basic reaction conditions, the proton on the α-carbon is abstracted again, leading to the elimination of a hydroxide ion and the formation of a stable, conjugated carbon-carbon double bond.

Claisen_Schmidt_Mechanism cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Pyruvate Methyl Pyruvate Enolate Enolate Formation (Base Catalyzed) Pyruvate->Enolate + OH⁻ Aldehyde 4-Methoxybenzaldehyde Attack Nucleophilic Attack Aldehyde->Attack Enolate->Attack Adduct Aldol Adduct Formation Attack->Adduct Dehydration Dehydration Adduct->Dehydration - H₂O FinalProduct Methyl 4-(4-methoxyphenyl) -2-oxobut-3-enoate Dehydration->FinalProduct

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Detailed Experimental Protocol: Synthesis
  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add 4-methoxybenzaldehyde (1.0 eq) and ethanol (20 mL). Stir until fully dissolved.

  • Reagent Addition: In a separate beaker, dissolve sodium hydroxide (1.1 eq) in a minimal amount of water and add it to the flask. Cool the mixture in an ice bath to 0-5 °C.

  • Nucleophile Introduction: Add methyl pyruvate (1.05 eq) dropwise to the cooled, stirring solution over 15 minutes.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) every hour.[6] The reaction is typically complete within 2-4 hours.

  • Workup: Once the aldehyde spot has disappeared on TLC, pour the reaction mixture into a beaker containing cold, dilute hydrochloric acid (HCl).[5] This neutralizes the base and protonates the product, causing it to precipitate.

  • Initial Isolation: Collect the precipitated solid by vacuum filtration, washing thoroughly with cold water to remove any inorganic salts.[7] The resulting crude product can be dried under vacuum.

Isolation and Purification: A Self-Validating Workflow

Obtaining a highly pure compound is critical for accurate characterization and subsequent biological testing. The following workflow ensures the isolation of the target analog with verifiable purity.

Purification_Workflow Start Crude Product (from filtration) Recrystallization Recrystallization (e.g., from 95% Ethanol) Start->Recrystallization TLC_Check1 Purity Check via TLC Recrystallization->TLC_Check1 Column Silica Gel Column Chromatography TLC_Check1->Column Impurities Present Final_Product Pure Isolated Analog (>95% Purity) TLC_Check1->Final_Product Sufficiently Pure TLC_Check2 Analyze Fractions via TLC Column->TLC_Check2 Combine Combine Pure Fractions TLC_Check2->Combine Evaporation Solvent Evaporation Combine->Evaporation Evaporation->Final_Product

Caption: A self-validating workflow for the isolation and purification of target analogs.

Protocol 1: Recrystallization

Recrystallization is often sufficient for removing minor impurities.[7]

  • Dissolve the crude solid in a minimum amount of hot 95% ethanol.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.

  • Dry the crystals under vacuum. Assess purity via TLC and melting point determination.[6]

Protocol 2: Flash Column Chromatography

For mixtures containing closely related impurities, flash column chromatography is the method of choice.[8]

  • Adsorbent: Use silica gel as the stationary phase.

  • Mobile Phase: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is effective. The optimal ratio should be determined by prior TLC analysis (aim for an Rf value of 0.2-0.3 for the desired product).

  • Procedure: a. Dissolve the crude product in a minimal amount of dichloromethane. b. Load the sample onto a prepared silica gel column. c. Elute the column with the chosen mobile phase, collecting fractions. d. Monitor the collected fractions by TLC to identify those containing the pure product. e. Combine the pure fractions and remove the solvent under reduced pressure to yield the final, pure analog.

Structural Elucidation and Characterization

Unambiguous structural confirmation is achieved using a combination of spectroscopic techniques. The conjugated system of the target analogs gives rise to characteristic signals.[9]

Technique Expected Observation Rationale/Interpretation
¹H NMR δ 7.0-7.8 ppm (2H, d, J=15-18 Hz)Vinylic protons (Hα and Hβ). The large coupling constant (J) confirms a trans stereochemistry.[9]
δ 6.9-7.5 ppm (4H, m)Protons on the 4-methoxyphenyl ring.
δ 3.8-3.9 ppm (3H, s)Methyl protons of the ester group.
δ 3.8-3.9 ppm (3H, s)Methyl protons of the methoxy group on the phenyl ring.[8]
¹³C NMR δ ~185-195 ppmCarbonyl carbon of the ketone.[9][10]
δ ~160-165 ppmCarbonyl carbon of the ester.
δ ~120-145 ppmOlefinic (α and β) and aromatic carbons. The β-carbon is deshielded due to conjugation with the carbonyl group.[10][11]
δ ~55 ppmMethoxy carbon.
δ ~52 ppmEster methyl carbon.
IR Spec. ~1720-1735 cm⁻¹ (strong)C=O stretch of the ester group.
~1670-1690 cm⁻¹ (strong)C=O stretch of the ketone, shifted to lower frequency due to conjugation.[8]
~1600-1625 cm⁻¹ (medium)C=C stretch of the conjugated double bond.
Mass Spec. [M]+ or [M+H]+Molecular ion peak corresponding to the calculated molecular weight of the specific analog.[12]

Biological Significance and Potential Applications

The Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate scaffold is a promising starting point for developing novel therapeutics. Structurally related chalcones and α,β-unsaturated carbonyl compounds have demonstrated a wide array of biological activities.[3][13]

  • Anticancer Activity: Many chalcone derivatives exhibit cytotoxic and anti-proliferative effects against various cancer cell lines.[4] The electrophilic nature of the scaffold can lead to the inhibition of key enzymes involved in cancer progression.

  • Antimicrobial Properties: The methoxyphenyl moiety, in particular, has been associated with antibacterial and antifungal activity.[2]

  • Anti-inflammatory Effects: These compounds can modulate inflammatory pathways, potentially through the inhibition of enzymes like cyclooxygenase (COX).[14]

The discovery of analogs involves systematically modifying the core structure to enhance potency and selectivity while minimizing toxicity. This process, known as Structure-Activity Relationship (SAR) studies, is fundamental to modern drug development.

SAR_Concept Core Core Scaffold Methyl 4-(Ar)-2-oxobut-3-enoate R1 Modification Site 1 (Aromatic Ring 'Ar') Core->R1 Vary Substituents (e.g., OMe, Cl, F) R2 Modification Site 2 (Ester Group) Core->R2 Vary Alkyl Chain (e.g., Methyl, Ethyl) Activity Biological Activity (e.g., IC₅₀) R1->Activity Measure Impact R2->Activity Measure Impact

Caption: Conceptual model for Structure-Activity Relationship (SAR) studies.

Conclusion

The synthesis and isolation of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate analogs are achieved through well-established, robust chemical methodologies. The Claisen-Schmidt condensation provides a reliable and high-yielding route to the core scaffold, while a combination of recrystallization and column chromatography ensures the acquisition of highly pure materials. Comprehensive spectroscopic analysis provides definitive structural confirmation. The inherent biological relevance of the α,β-unsaturated carbonyl system combined with the methoxyphenyl group makes these analogs a valuable platform for the discovery of new therapeutic agents. This guide provides the foundational knowledge and practical protocols for researchers to confidently explore this promising area of medicinal chemistry.

References

  • Benchchem. Application Notes and Protocols for Claisen-Schmidt Condensation: Synthesis of Chalcones from 1-(2,4-Dihydroxy-6-methoxyphenyl).
  • SciSpace. Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization.
  • YouTube. How to synthesize chalcones by Claisen-Schmidt condensation. (2024-02-10).
  • ResearchGate. Claisen–Schmidt condensation employed for the synthesis of chalcones.
  • The Royal Society of Chemistry. Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. (2015-12-19).
  • Canadian Science Publishing. 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS.
  • PubMed. Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. (2015-01-15).
  • MDPI. Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity.
  • MDPI. 17O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX: the Influence of Group X on the δ(17O) Value of the Carbonyl Oxygen and on the Shielding Effect of Group R.
  • Benchchem. Application Notes and Protocols for 1H and 13C NMR Spectroscopy of α,β-Unsaturated Ketones.
  • Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers.
  • ResearchGate. Some biological active compounds including methoxyphenyl moieties.
  • ResearchGate. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. (2025-10-15).
  • The Royal Society of Chemistry. Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives.
  • Jetir.Org. SYNTHESIS OF CHALCONES.
  • ResearchGate. 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. (2025-08-06).
  • Organic Chemistry Data & Info. NMR Spectroscopy.
  • NIH. Isolation and Characterization of Two Chalcone Derivatives with Anti-Hepatitis B Virus Activity from the Endemic Socotraen Dracaena cinnabari (Dragon's Blood Tree). (2022-01-30).
  • PMC. Practical Synthesis of Chalcone Derivatives and Their Biological Activities. (2017-11-01).
  • Frontiers. Progress of isolation, chemical synthesis and biological activities of natural chalcones bearing 2-hydroxy-3-methyl-3-butenyl group.
  • Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). (2022-02-04).
  • Ratto. Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry.
  • PubMed Central. Applications of oxetanes in drug discovery and medicinal chemistry.
  • ResearchGate. (PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. (2025-11-23).
  • ChemRxiv. Synthesis and styrene copolymerization of novel methyl and oxy ring- disubstituted tert-butyl phenylcyanoacrylates.
  • Atlantis Press. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. (2021-04-22).
  • MDPI. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives.

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Foundational

An In-depth Technical Guide to Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate, a molecule of significant interest in organ...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate, a molecule of significant interest in organic synthesis and medicinal chemistry. This document delves into its nomenclature, structure, physicochemical properties, and detailed synthetic pathways. Furthermore, it offers a thorough analysis of its spectroscopic characteristics, reactivity, and stability. A key focus is placed on its potential applications in drug development, drawing parallels with the well-established biological activities of related chalcone and α,β-unsaturated keto scaffolds. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction

Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate, a member of the α,β-unsaturated α-keto ester class of compounds, represents a versatile scaffold in organic chemistry. Its structure, which incorporates a chalcone-like framework, is a key feature found in numerous biologically active natural products and synthetic compounds.[1] The presence of multiple reactive sites—an electrophilic α,β-unsaturated system, a ketone, and an ester functionality—makes it a valuable building block for the synthesis of complex heterocyclic and carbocyclic systems. The methoxy-substituted phenyl ring further modulates its electronic and pharmacokinetic properties, making it an attractive candidate for investigation in drug discovery programs.[2][3] This guide will provide a detailed exploration of this compound, from its fundamental chemical properties to its potential as a precursor for novel therapeutics.

Nomenclature and Chemical Structure

The precise identification of a chemical entity is paramount for scientific discourse. This section provides a definitive guide to the nomenclature and structural representation of the topic compound.

IUPAC Name and Synonyms
  • Systematic IUPAC Name: Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate

  • Common Synonyms: Methyl (E)-4-(4-methoxyphenyl)-2-oxobut-3-enoate

  • CAS Number: 105213-31-8[4][5]

Chemical Structure and Representations

The structure of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate is characterized by a but-3-enoate backbone, with a ketone at the 2-position and a 4-methoxyphenyl substituent at the 4-position. The double bond between C3 and C4 is typically in the more stable trans or (E) configuration.

Table 1: Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₂O₄[6]
Molecular Weight220.22 g/mol [6]
Canonical SMILESCOC1=CC=C(C=C1)C=CC(=O)C(=O)OC
InChIKeyPZFZTRCQJQJNNP-BQYQJAHWSA-N
AppearanceExpected to be a solid at room temperatureGeneral Knowledge

Diagram 1: 2D Structure of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate

A 2D representation of the molecule.

Synthesis and Purification

While a specific, detailed synthesis protocol for Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate is not extensively documented in readily available literature, a plausible and efficient synthetic route can be designed based on well-established organic chemistry principles. The Claisen-Schmidt condensation is a cornerstone reaction for the formation of chalcones and related α,β-unsaturated ketones.[1]

Proposed Synthetic Pathway: Aldol Condensation

A logical approach involves the base-catalyzed aldol condensation of 4-methoxybenzaldehyde with methyl pyruvate. This would be followed by dehydration of the resulting aldol adduct to yield the target α,β-unsaturated α-keto ester.

Diagram 2: Proposed Synthesis of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 4-Methoxybenzaldehyde intermediate Aldol Adduct (Intermediate) reactant1->intermediate Condensation reactant2 Methyl Pyruvate reactant2->intermediate condition1 Base Catalyst (e.g., NaOH or KOH) condition1->intermediate condition2 Solvent (e.g., Ethanol) condition2->intermediate condition3 Dehydration (Acid or Heat) product Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate condition3->product intermediate->product Dehydration G cluster_electrophilic Electrophilic Sites cluster_nucleophilic Nucleophilic Sites mol Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate e1 C2 (Ketone Carbonyl) mol->e1 Nucleophilic Attack e2 C4 (Ester Carbonyl) mol->e2 Nucleophilic Acyl Substitution e3 C3 (Michael Acceptor) mol->e3 Conjugate Addition n1 Aromatic Ring mol->n1 Electrophilic Aromatic Substitution G cluster_reactions Synthetic Transformations cluster_products Bioactive Heterocycles start Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate r1 Cyclocondensation with Guanidine start->r1 r2 Reaction with Hydrazine start->r2 r3 Michael Addition and Cyclization start->r3 p1 Pyrimidines r1->p1 p2 Pyrazoles r2->p2 p3 Various Polycyclic Systems r3->p3

Sources

Exploratory

An In-depth Technical Guide to the Stability and Reactivity of the Enone Moiety in Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate

For Researchers, Scientists, and Drug Development Professionals Foreword: The Enone Moiety as a Cornerstone in Synthetic Chemistry The α,β-unsaturated carbonyl, or enone, functionality is a pivotal reactive scaffold in m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enone Moiety as a Cornerstone in Synthetic Chemistry

The α,β-unsaturated carbonyl, or enone, functionality is a pivotal reactive scaffold in modern organic synthesis and drug design. Its unique electronic structure, characterized by a conjugated system, imparts a dual reactivity that enables a diverse array of chemical transformations. This guide focuses on a specific, yet representative, example: Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate. By dissecting the stability and reactivity of the enone moiety within this molecule, we aim to provide a comprehensive resource for researchers leveraging this powerful functional group in their work. This document is structured to deliver not just procedural steps, but a deeper understanding of the underlying chemical principles that govern the behavior of this important class of compounds.

Structural and Electronic Landscape of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate

Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate is a chalcone-like molecule characterized by an α,β-unsaturated keto-ester system. The core of its reactivity lies in the conjugated enone moiety, which is influenced by the electron-donating 4-methoxyphenyl group and the electron-withdrawing methyl ester group.

Molecular Structure:

Caption: Molecular structure of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate.

The electronic properties of the enone are dictated by the resonance delocalization across the conjugated system. The electron-donating methoxy group on the phenyl ring increases the electron density of the aromatic system and, by extension, the β-carbon of the enone. Conversely, the carbonyl group of the keto-ester strongly withdraws electron density, rendering the β-carbon electrophilic. This push-pull electronic arrangement is key to its reactivity.

Synthesis and Characterization

The most common and efficient method for the synthesis of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of an aldehyde (or ketone) with another carbonyl compound that has an α-hydrogen.[1][2] In this case, 4-methoxybenzaldehyde reacts with methyl pyruvate.

Experimental Protocol: Claisen-Schmidt Condensation

Materials:

  • 4-methoxybenzaldehyde

  • Methyl pyruvate

  • Ethanol

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxybenzaldehyde (1.0 equivalent) and methyl pyruvate (1.1 equivalents) in ethanol.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a 10% aqueous solution of NaOH (1.2 equivalents) dropwise to the stirred mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

  • Neutralize the mixture by the slow addition of glacial acetic acid until it is slightly acidic (pH ~6).

  • The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to afford the purified Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate.

  • Dry the purified product under vacuum.

Spectroscopic Characterization

Table 1: Predicted Spectroscopic Data

Technique Expected Features
¹H NMR Aromatic protons of the 4-methoxyphenyl group (doublets, ~6.9-7.6 ppm). Vinylic protons of the enone (doublets, ~6.5-7.8 ppm). Methoxy protons (singlet, ~3.8 ppm). Methyl ester protons (singlet, ~3.9 ppm).
¹³C NMR Carbonyl carbons (keto and ester, ~165-195 ppm). Aromatic and vinylic carbons (~114-162 ppm). Methoxy and methyl ester carbons (~52-56 ppm).[3]
IR (Infrared) C=O stretching (ester, ~1720-1740 cm⁻¹). C=O stretching (ketone, ~1660-1680 cm⁻¹). C=C stretching (alkene, ~1600-1640 cm⁻¹). C-O stretching (ether and ester, ~1030-1250 cm⁻¹).[4]
UV-Vis A strong absorption band in the UV region (~280-340 nm) corresponding to the π → π* transition of the conjugated system.[5]

Reactivity of the Enone Moiety

The dual electrophilicity of the enone system allows for two primary modes of nucleophilic attack: 1,2-addition to the carbonyl carbon and 1,4-conjugate addition (Michael addition) to the β-carbon.[6] The regioselectivity of these reactions is influenced by the nature of the nucleophile and the reaction conditions.

Michael Addition (1,4-Conjugate Addition)

The Michael addition is a cornerstone reaction of α,β-unsaturated carbonyl compounds, involving the addition of a nucleophile to the β-carbon.[6] This reaction is highly valuable for the formation of new carbon-carbon and carbon-heteroatom bonds.

Caption: General workflow for a Michael addition reaction.

Experimental Protocol: Michael Addition of a Thiol

Materials:

  • Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate

  • Thiophenol

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate (1.0 equivalent) in dichloromethane in a round-bottom flask.

  • Add thiophenol (1.1 equivalents) to the solution.

  • Add a catalytic amount of triethylamine (0.1 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with a dilute aqueous HCl solution, followed by saturated aqueous sodium bicarbonate, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the Michael adduct.

Diels-Alder Reaction ([4+2] Cycloaddition)

The electron-deficient nature of the enone's double bond makes it an excellent dienophile in Diels-Alder reactions, a powerful tool for the construction of six-membered rings.[7]

Caption: The fundamental transformation in a Diels-Alder reaction.

Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene

Materials:

  • Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate

  • Cyclopentadiene (freshly cracked)

  • Toluene

  • Hydroquinone (inhibitor)

Procedure:

  • To a solution of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate (1.0 equivalent) in toluene, add a small amount of hydroquinone to inhibit polymerization of the diene.

  • Add freshly cracked cyclopentadiene (2.0 equivalents) to the solution.

  • Heat the reaction mixture to reflux (or as determined by the specific reactivity, which can sometimes proceed at room temperature) for 6-12 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting cycloadduct by flash column chromatography on silica gel.

Photochemical Reactivity

Chalcones and related enones are known to undergo a variety of photochemical reactions upon exposure to UV light, including cis-trans isomerization and [2+2] cycloadditions. The extended conjugation in these molecules allows for the absorption of UV radiation, leading to excited electronic states that can undergo these transformations.

Stability and Degradation Pathways

The stability of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate is a critical consideration for its synthesis, storage, and application, particularly in drug development where shelf-life and degradation profiles are paramount.

pH-Dependent Stability

The enone moiety can be susceptible to degradation under both acidic and basic conditions.

  • Acidic Conditions: Strong acids can catalyze the hydrolysis of the methyl ester.

  • Basic Conditions: In the presence of strong bases, β-keto esters can undergo hydrolysis and decarboxylation. Furthermore, strongly basic conditions can promote polymerization or other side reactions.

Table 2: General Stability Profile of Chalcones in Solution

Condition Stability Potential Degradation Pathway
Acidic (pH < 4) ModerateEster hydrolysis
Neutral (pH ~7) Generally stableSlow hydrolysis, potential for photodecomposition
Basic (pH > 9) LowEster hydrolysis, retro-Claisen condensation, polymerization
Thermal and Photochemical Degradation

Prolonged exposure to high temperatures can lead to polymerization or decomposition of the enone. As mentioned, UV radiation can induce isomerization and cycloaddition reactions, which represent a form of degradation if the parent compound is the desired active species.

Safe Handling and Storage

Given its reactive nature, proper handling and storage of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate are essential.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Protect from light to prevent photochemical reactions.

  • Store away from strong acids, bases, and oxidizing agents.

Handling:

  • Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle in a well-ventilated area or under a fume hood.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

Conclusion and Future Perspectives

Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate serves as an excellent model for understanding the rich and varied chemistry of the enone moiety. Its well-defined reactivity, governed by the interplay of its constituent functional groups, allows for its use in a wide range of synthetic transformations, including Michael additions and Diels-Alder reactions. A thorough understanding of its stability under different conditions is crucial for its successful application in research and development. Future work in this area may focus on the development of novel catalytic systems to control the stereoselectivity of its reactions, as well as a more detailed quantitative analysis of its degradation kinetics to support its use in pharmaceutical formulations.

References

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Retrieved from [Link]

  • Wikipedia. (2023). Claisen–Schmidt condensation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Regiochemistry of the Diels–Alder Reaction with Practice Problems. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • Wikipedia. (2023). Michael addition reaction. Retrieved from [Link]

  • PubMed Central. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Journal of Physical Chemistry A. Retrieved from [Link]

  • MDPI. (2021). (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis spectra of 1-(4-methylphenyl)-3-(4-methoxyphenyl)-2-propen-1-one. Retrieved from [Link]

  • YouTube. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate as a Versatile Michael Acceptor in Organic Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division Abstract and Introduction Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate is a highly functionali...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division

Abstract and Introduction

Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate is a highly functionalized α,β-unsaturated ketoester that serves as a potent electrophile in conjugate addition reactions. Its unique structure, featuring both a ketone and an ester moiety, renders it an exceptionally versatile Michael acceptor for the formation of carbon-carbon and carbon-heteroatom bonds.[1] The electron-withdrawing nature of the carbonyl groups polarizes the alkene, making the β-carbon susceptible to nucleophilic attack. This reactivity is central to its utility in constructing complex molecular scaffolds relevant to medicinal chemistry and materials science. This guide provides an in-depth analysis of its reactivity, along with detailed protocols for its application in key synthetic transformations, such as sulfa-Michael and malonate additions, underscoring its value in modern organic synthesis.

Synthesis and Reactivity Profile

Synthesis of the Michael Acceptor

The title compound is typically synthesized via a Claisen-Schmidt or Aldol-type condensation reaction. The common precursors are an appropriate benzaldehyde derivative and a pyruvate ester. Specifically, the reaction involves the base-catalyzed condensation of p-anisaldehyde (4-methoxybenzaldehyde) with methyl pyruvate . This well-established methodology provides a straightforward and efficient route to the desired α,β-unsaturated system.

The Michael Addition: Mechanistic Principles

The Michael reaction is a conjugate (or 1,4-) addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[2] The reaction is thermodynamically controlled and is favored by "soft" nucleophiles, which preferentially attack the less-electrophilic β-carbon over the "hard" carbonyl carbon (1,2-addition).[3]

The general mechanism proceeds in three steps:

  • Nucleophilic Attack: The Michael donor attacks the β-carbon of the conjugated system.

  • Enolate Formation: The π-electrons are pushed through the conjugated system to form a resonance-stabilized enolate intermediate.

  • Protonation: The enolate is protonated (typically by the solvent or during an aqueous workup) to yield the final 1,4-adduct.[2]

Michael_Mechanism cluster_reactants cluster_intermediate cluster_product Acceptor Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate (Michael Acceptor) Enolate Resonance-Stabilized Enolate Intermediate Acceptor->Enolate 2. Electron     Delocalization Donor Nucleophile (Michael Donor, Nu⁻) Donor->Acceptor 1. Conjugate     Addition Adduct 1,4-Adduct (Final Product) Enolate->Adduct 3. Protonation    (e.g., H₂O)

Caption: General mechanism of the Michael Addition reaction.

Application Note I: Asymmetric Organocatalytic Sulfa-Michael Addition

Objective: To demonstrate the C-S bond formation via the conjugate addition of a thiol to methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate, a key transformation for synthesizing sulfur-containing compounds with potential biological activity.

Discussion: The sulfa-Michael reaction, the addition of a thiol to an activated alkene, is a highly efficient and atom-economical process. Thiols are excellent "soft" nucleophiles, making them ideal Michael donors.[3] The use of a bifunctional organocatalyst, such as a thiourea-based cinchona alkaloid derivative, can facilitate the reaction and induce enantioselectivity by activating both the nucleophile and the electrophile through hydrogen bonding interactions.[4] This approach avoids potentially toxic heavy metals and is a cornerstone of modern asymmetric synthesis.

Protocol: Asymmetric Sulfa-Michael Addition of Benzyl Mercaptan

This protocol is adapted from established procedures for the organocatalytic addition of thiols to enones.[5]

Table 1: Reagent and Reaction Parameters

Reagent/ParameterMolecular Weight ( g/mol )AmountMoles (mmol)Equivalents
Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate220.2222.0 mg0.101.0
Benzyl Mercaptan124.2115.0 µL0.121.2
Bifunctional Thiourea Catalyst¹~600-7006-7 mg0.010.1
Diethyl Ether (anhydrous)74.121.0 mL--
Temperature--60 °C--
Reaction Time-24 h--

¹ Note: A suitable catalyst, such as a derivative of quinine or quinidine bearing a thiourea moiety, should be selected based on literature precedents for achieving high enantioselectivity.[5][4]

Step-by-Step Procedure:

  • Setup: Add methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate (1.0 equiv) to a flame-dried test tube equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous diethyl ether (1.0 mL) and stir the mixture.

  • Cooling: Cool the reaction vessel to -60 °C using a suitable cryogenic bath (e.g., chloroform/liquid N₂ slush). Stir for 15 minutes to equilibrate the temperature.

  • Catalyst Addition: Add the bifunctional organocatalyst (0.1 equiv) to the cooled solution.

  • Nucleophile Addition: Add benzyl mercaptan (1.2 equiv) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at -60 °C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding 50 µL of a 0.5 M solution of trifluoroacetic acid in toluene directly to the cold reaction mixture.

  • Workup: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the desired sulfa-Michael adduct.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Application Note II: Metal-Catalyzed Michael Addition of Diethyl Malonate

Objective: To illustrate C-C bond formation by reacting methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate with a stabilized carbon nucleophile, diethyl malonate. This reaction is fundamental for extending carbon chains and building complex acyclic and cyclic systems.

Discussion: The addition of doubly stabilized carbanions, such as those derived from malonic esters, is a classic Michael reaction.[1] These reactions can be catalyzed by various systems, including metal complexes with chiral ligands, which facilitate the deprotonation of the malonate and control the stereochemical outcome of the addition.[6][7] The resulting adduct is a 1,5-dicarbonyl compound, a versatile intermediate for further synthetic transformations.[8]

Protocol: Nickel-Catalyzed Asymmetric Addition of Diethyl Malonate

This protocol is based on methodologies developed for the asymmetric Michael addition to chalcones, which are structurally analogous to the target Michael acceptor.[6]

Table 2: Reagent and Reaction Parameters

Reagent/ParameterMolecular Weight ( g/mol )AmountMoles (mmol)Equivalents
Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate220.2244.0 mg0.201.0
Diethyl Malonate160.1736 µL0.241.2
NiCl₂129.602.6 mg0.020.1
(-)-Sparteine234.395.1 µL0.020.1
Toluene (anhydrous)92.142.0 mL--
Temperature-25 °C--
Reaction Time-12 h--

Step-by-Step Procedure:

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add NiCl₂ (0.1 equiv) and anhydrous toluene (1.0 mL). Add (-)-Sparteine (0.1 equiv) and stir the mixture for 30 minutes at room temperature to form the chiral complex.

  • Reactant Addition: To the catalyst solution, add methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate (1.0 equiv) dissolved in 1.0 mL of anhydrous toluene, followed by diethyl malonate (1.2 equiv).

  • Reaction: Stir the resulting mixture at 25 °C for 12 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, dilute the mixture with ethyl acetate (10 mL) and wash with 1 M HCl (2 x 5 mL) and brine (1 x 5 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the Michael adduct.

  • Analysis: Characterize the purified product by spectroscopic methods (NMR, HRMS) and determine the enantiomeric excess via chiral HPLC.

Workflow A 1. Reaction Setup (Inert atmosphere, solvent, cooling) B 2. Reagent Addition (Acceptor, Catalyst, Donor) A->B C 3. Reaction Monitoring (TLC, LC-MS) B->C D 4. Quenching / Workup (Acid/Base wash, extraction) C->D E 5. Purification (Column Chromatography) D->E F 6. Analysis (NMR, HRMS, Chiral HPLC) E->F

Caption: A generalized workflow for Michael addition reactions.

Relevance in Drug Development: Access to Heterocyclic Scaffolds

The adducts derived from methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate are valuable precursors for synthesizing heterocyclic compounds of medicinal interest. For instance, the sulfa-Michael adducts can be precursors to substituted thiazolidinones . Thiazolidinediones (TZDs) are a well-known class of drugs used to treat type II diabetes, and their derivatives are explored for anti-cancer and anti-inflammatory properties.[9][10] The Michael adduct, containing both sulfur and carbonyl functionalities, can undergo subsequent intramolecular cyclization or further elaboration to construct these privileged heterocyclic cores, demonstrating a direct link between this Michael acceptor and the synthesis of drug-like molecules.

Conclusion

Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate is a powerful and versatile building block in organic synthesis. Its reactivity as a Michael acceptor allows for the efficient and often stereocontrolled formation of C-S and C-C bonds with a wide range of nucleophiles. The protocols outlined in this guide provide researchers with robust starting points for exploring its synthetic potential. The utility of the resulting adducts as intermediates for complex targets, including medicinally relevant heterocycles, solidifies the importance of this reagent in the toolkit of synthetic and medicinal chemists.

References

  • Dixon, D. J., et al. (2018). Asymmetric Organocatalytic Sulfa-Michael Addition to Enone Diesters. The Journal of Organic Chemistry. [Link]

  • Reddy, K. S., et al. (2016). Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. Organic & Inorganic Chemistry. [Link]

  • Wang, Y., et al. (2012). Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. RSC Advances. [Link]

  • Dixon, D. J., et al. (2018). Asymmetric Organocatalytic Sulfa-Michael Addition to Enone Diesters - PMC. National Institutes of Health. [Link]

  • Wang, Y., et al. (2015). Asymmetric Michael Addition of Malononitrile with Chalcones via Rosin-Derived Bifunctional Squaramide. Molecules. [Link]

  • Wang, Y., et al. (2012). Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - PMC. National Institutes of Health. [Link]

  • Kaur, R., et al. (2022). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC. National Institutes of Health. [Link]

  • Li, Y., et al. (2013). Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Michael addition reaction of TZD. ResearchGate. [Link]

  • Bowman, C. N., et al. (2021). Enamine Organocatalysts for the Thiol-Michael Addition Reaction and Cross-Linking Polymerizations. Macromolecules. [Link]

  • Sera, A., et al. (1990). High-pressure asymmetric Michael additions of thiols, nitromethane, and methyl oxoindancarboxylate to enones. The Journal of Organic Chemistry. [Link]

  • Gendron, T., et al. (2022). Synthesis of Thiazolidinedione Compound Library. Molecules. [Link]

  • Sunitha, P. G., et al. (2024). Thiazolidinedione: A Review of Its Synthesis and Biological Significance to Medicinal Chemistry in the Treatment of Various Clinical Disorders. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Taylor, D. T. D., et al. (2021). Thiazolidinediones: An In-Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC. National Institutes of Health. [Link]

  • N/A. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). Eurasian Journal of Chemistry, Physics and Mathematics. [Link]

  • Wikipedia. (n.d.). Thiol-ene reaction. Wikipedia. [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Wikipedia. [Link]

  • SpectraBase. (n.d.). Methyl 4-Methoxy-2-(4-methoxyphenyl))-3-oxobutanoate. SpectraBase. [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction (and Conjugate Addition). Master Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2020). Michael Addition Reaction EXPLAINED. YouTube. [Link]

  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Chemistry Steps. [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Organic Chemistry Portal. [Link]

  • Liederer, B. M., et al. (2021). Attenuation of the Reaction of Michael Acceptors with Biologically Important Nucleophiles. Bioconjugate Chemistry. [Link]

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Application

Application Notes &amp; Protocols: Cycloaddition Reactions of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate

Introduction: The Synthetic Versatility of an Activated Olefin Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate is a highly functionalized α,β-unsaturated carbonyl compound, belonging to the broader class of chalcone derivat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Versatility of an Activated Olefin

Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate is a highly functionalized α,β-unsaturated carbonyl compound, belonging to the broader class of chalcone derivatives. Its structure is primed for synthetic utility, featuring a carbon-carbon double bond activated by two potent electron-withdrawing groups: a ketone and a methyl ester. This electronic configuration renders the olefinic bond electron-deficient, making it an exceptionally reactive substrate in a variety of cycloaddition reactions.

This guide provides an in-depth exploration of two major classes of cycloadditions where this substrate excels: the [4+2] Diels-Alder reaction for the synthesis of complex six-membered rings and the [3+2] dipolar cycloaddition for accessing functionalized five-membered heterocycles. These reaction pathways are fundamental in medicinal chemistry and materials science for building molecular complexity efficiently. We will delve into the mechanistic rationale behind these transformations, provide field-tested protocols, and present data to guide researchers in leveraging this versatile building block.

Section 1: The [4+2] Diels-Alder Cycloaddition Pathway
Theoretical Background & Mechanistic Insight

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of a cyclohexene ring through the concerted cycloaddition of a conjugated diene (the 4π-electron component) and a dienophile (the 2π-electron component).[1][2][3] The reaction's efficiency and stereochemical control are dictated by the electronic properties of its components.[4]

Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate is a superb dienophile for the Normal-Demand Diels-Alder Reaction . The conjugated ketone and ester groups significantly lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).[4] This creates a favorable energy gap with the Highest Occupied Molecular Orbital (HOMO) of an electron-rich diene, accelerating the reaction.[4]

Causality of Experimental Choices:

  • Lewis Acid Catalysis: The addition of a Lewis acid (e.g., AlCl₃, SnCl₄) is a common strategy to further enhance reactivity.[4] The Lewis acid coordinates to the carbonyl oxygen of the ketone or ester, amplifying its electron-withdrawing effect. This further lowers the LUMO energy, often leading to dramatic rate increases and improved stereoselectivity, even at low temperatures.

  • Stereoselectivity (The Endo Rule): In reactions with cyclic dienes, the "endo" product is typically favored under kinetic control.[4] This preference is attributed to stabilizing secondary orbital interactions between the π-system of the activating groups on the dienophile and the developing π-bond in the diene at the transition state.

Application Note: Constructing Functionalized Cyclohexenes

Employing Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate in Diels-Alder reactions provides a direct route to highly substituted cyclohexene-based scaffolds. These products are valuable precursors for natural product synthesis and the development of novel pharmaceutical agents. The strategic placement of the ketone and ester functionalities in the resulting adduct allows for a wide array of subsequent chemical modifications.

Visualization: The Diels-Alder Mechanism

Caption: General mechanism for the [4+2] cycloaddition.

Protocol 1: Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol describes a general procedure for the reaction with 2,3-dimethyl-1,3-butadiene.

Materials:

  • Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate (1.0 equiv)

  • 2,3-Dimethyl-1,3-butadiene (1.5 equiv)

  • Tin(IV) chloride (SnCl₄, 1.1 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Flask Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate (1.0 equiv).

  • Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Catalyst Addition: Slowly add tin(IV) chloride (1.1 equiv) dropwise to the stirred solution. Stir for 15 minutes to allow for complexation.

  • Diene Addition: Add 2,3-dimethyl-1,3-butadiene (1.5 equiv) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the final product.[5]

Data Presentation: Expected Outcomes
DieneCatalystTemperature (°C)Typical Yield (%)Expected Diastereoselectivity (endo:exo)
CyclopentadieneSnCl₄-7885-95%>95:5
IsopreneAlCl₃-2070-85%N/A (Regioselectivity issue)
2,3-Dimethyl-1,3-butadieneSnCl₄-7880-90%N/A
FuranThermal8050-60%~80:20
Section 2: The [3+2] Dipolar Cycloaddition Pathway
Theoretical Background & Mechanistic Insight

[3+2] cycloadditions are powerful reactions that form five-membered rings by combining a 1,3-dipole with a dipolarophile.[6] The topic molecule, with its electron-deficient double bond, serves as an excellent dipolarophile. Common 1,3-dipoles include nitrile oxides, azides, and nitrones, which react to form dihydroisoxazoles, triazolines, and isoxazolidines, respectively.

Unlike the concerted Diels-Alder reaction, many [3+2] cycloadditions can proceed through a stepwise mechanism involving a zwitterionic intermediate, especially with highly polarized reactants.[6] The regioselectivity of the addition is a key consideration and is governed by both steric and electronic (orbital) factors.[7] For activated alkenes like our substrate, the reaction is often highly regioselective.[7]

Application Note: Accessing Five-Membered Heterocycles

The dihydroisoxazole and related five-membered heterocyclic cores generated from this reaction are prevalent motifs in a vast number of biologically active compounds and approved drugs. This cycloaddition offers a direct and atom-economical route to these valuable scaffolds. The reaction allows for the installation of the anisole moiety and the keto-ester functionalities onto a versatile heterocyclic core, which can be further elaborated.

Visualization: The [3+2] Cycloaddition Mechanism

Caption: General mechanism for the [3+2] cycloaddition.

Protocol 2: [3+2] Cycloaddition with an In Situ Generated Nitrile Oxide

This protocol describes the reaction using benzaldoxime as the precursor for benzonitrile oxide.

Materials:

  • Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate (1.0 equiv)

  • Benzaldoxime (1.2 equiv)

  • N-Chlorosuccinimide (NCS) (1.2 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

Procedure:

  • Reactant Solution: In a round-bottom flask, dissolve Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate (1.0 equiv) and benzaldoxime (1.2 equiv) in anhydrous chloroform.

  • Chlorination: Add N-Chlorosuccinimide (1.2 equiv) portion-wise to the solution at room temperature. Stir the mixture for 30-60 minutes. The formation of the intermediate hydroximoyl chloride can be monitored by TLC.

  • Nitrile Oxide Generation & Cycloaddition: Cool the mixture in an ice bath (0 °C). Slowly add triethylamine (1.5 equiv) dropwise over 20 minutes. The triethylamine facilitates the in situ generation of benzonitrile oxide via dehydrochlorination, which is immediately trapped by the dipolarophile.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Work-up: Upon completion, dilute the reaction mixture with water. Separate the organic layer, and extract the aqueous phase with chloroform.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude product is then purified by flash column chromatography (hexane/ethyl acetate) to afford the desired dihydroisoxazole derivative.[7]

Data Presentation: Potential Heterocyclic Products
1,3-Dipole Precursor1,3-DipoleResulting HeterocycleTypical Yield (%)
Benzaldoxime / NCSBenzonitrile OxideDihydroisoxazole75-90%
Phenyl AzidePhenylnitrene (via thermolysis)Aziridine (not a [3+2])Variable
Trimethylsilyl AzideAzideDihydrotriazole60-80%
N-Benzyl-α-phenylnitronePhenylnitroneIsoxazolidine70-85%
Section 3: Synthetic Strategy & Workflow

The choice between a [4+2] and a [3+2] cycloaddition pathway is determined entirely by the desired molecular scaffold. The following workflow illustrates the strategic decision-making process.

Visualization: Experimental Decision Workflow

Caption: Decision workflow for selecting the appropriate cycloaddition strategy.

Conclusion

Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate stands out as a powerful and versatile building block in synthetic organic chemistry. Its electronically activated double bond provides reliable and predictable reactivity in both [4+2] and [3+2] cycloaddition reactions. By carefully selecting the diene or 1,3-dipole partner and optimizing reaction conditions, researchers can readily access a diverse library of complex six- and five-membered cyclic structures. The protocols and insights provided herein serve as a robust starting point for scientists and drug development professionals aiming to incorporate these valuable scaffolds into their synthetic programs. Future work will likely focus on developing catalytic, enantioselective variants of these cycloadditions to control the absolute stereochemistry of the products.[8][9]

References
  • Bremner, J. B., & Winzenberg, K. N. (1985). Synthesis, Stability and Diels-Alder Reactions of Methyl 2-Oxobut-3-enoate. Australian Journal of Chemistry, 38(10), 1591-1599. [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. [Link]

  • Padwa, A. (2005). Catalytic asymmetric cycloaddition reactions of enoldiazo compounds. Accounts of Chemical Research, 38(10), 823-833. [Link]

  • Rostkowska, O., et al. (2020). Spectral Assignment in the [3 + 2] Cycloadditions of Methyl (2E)-3-(Acridin-4-yl)-prop-2-enoate with Nitrile Oxides. Molecules, 25(17), 3848. [Link]

  • List, B., et al. (2024). Catalytic Asymmetric Cycloaddition of Olefins with In Situ Generated N-Boc-Formaldimine. Journal of the American Chemical Society. [Link]

  • Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. [Link]

  • List, B., et al. (2024). Catalytic Asymmetric Cycloaddition of Olefins with In Situ Generated N-Boc-Formaldimine. Journal of the American Chemical Society, 146(47), 32292-32297. [Link]

  • SynArchive. (n.d.). Diels-Alder Reaction. [Link]

  • Lee, S. H., et al. (2013). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. Molecules, 18(10), 12323-12345. [Link]

  • Geng, X., et al. (2021). Formal [4 + 4]-, [4 + 3]-, and [4 + 2]-cycloaddition reactions of donor–acceptor cyclobutenes, cyclopropenes and siloxyalkynes induced by Brønsted acid catalysis. Chemical Science, 12(12), 4449-4455. [Link]

  • Korol, N., et al. (2020). Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) and 4-methyl-3H-1,2,4-triazole-3,5(4H)-dione (MTAD): A review. Organic Communications, 13(4), 146-154. [Link]

  • Feng, X., et al. (2010). Catalytic asymmetric bromoamination of chalcones: highly efficient synthesis of chiral alpha-bromo-beta-amino ketone derivatives. Angewandte Chemie International Edition in English, 49(35), 6160-4. [Link]

  • Geng, X., et al. (2021). Formal [4 + 4]-, [4 + 3]-, and [4 + 2]-cycloaddition reactions of donor–acceptor cyclobutenes, cyclopropenes and siloxyalkynes. NSF Public Access Repository. [Link]

  • Padwa, A., et al. (2007). Endo selectivity in the (4+3) cycloaddition of oxidopyridinium ions. Organic Letters, 9(13), 2425-2428. [Link]

  • Joomun, Z., et al. (2007). 3-Oxidopyraziniums – [4+2] versus [3+2] cycloadditions. Arkivoc, 2007(xvi), 51-57. [Link]

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Method

Application Notes &amp; Protocols: Synthesis of Pyrimidine Derivatives from Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of Pyrimidine Scaffolds in Modern Drug Discovery Pyrimidine, a fundamental heterocyclic organic compound, is a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Pyrimidine Scaffolds in Modern Drug Discovery

Pyrimidine, a fundamental heterocyclic organic compound, is a cornerstone of medicinal chemistry and drug development.[1][2] Its derivatives are integral to a vast array of biological processes, forming the core structure of nucleobases in DNA and RNA.[1] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in the design of novel therapeutics.[3][4] Pyrimidine-based compounds exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][5][6] The versatility of the pyrimidine ring allows for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to target specific biological pathways with high efficacy and selectivity.[4]

Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate, a chalcone-like α,β-unsaturated ketoester, serves as a versatile and readily accessible starting material for the synthesis of a variety of heterocyclic compounds, including pyrimidines.[7][8] Chalcones and their analogs are well-established precursors for pyrimidine synthesis through condensation reactions with various nitrogen-containing reagents.[7][8][9] This application note provides a detailed guide to the synthesis of substituted pyrimidine derivatives from this specific ketoester, offering insights into reaction mechanisms, detailed experimental protocols, and methods for structural characterization.

Reaction Overview: Cyclocondensation Pathways to Pyrimidine Derivatives

The core synthetic strategy involves the cyclocondensation of the α,β-unsaturated ketoester, Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate, with a suitable N-C-N building block. The most common and effective reagents for this transformation are urea, thiourea, and guanidine salts.[8] These reactions are typically acid-catalyzed and proceed via a mechanism analogous to the well-established Biginelli reaction.[10][11][12]

Mechanistic Insights: The Biginelli-Type Reaction

The Biginelli reaction is a one-pot, three-component condensation reaction that efficiently produces dihydropyrimidinones.[11][13] While our starting material is a pre-formed α,β-unsaturated system, the underlying mechanistic principles of cyclocondensation with urea or its analogs remain highly relevant. The reaction is believed to proceed through a series of key steps:

  • Initial Condensation: The reaction likely initiates with the acid-catalyzed condensation between the nitrogen-containing reagent (e.g., urea, guanidine) and the keto group of the starting material.

  • Michael Addition: This is followed by an intramolecular Michael addition, where the second nucleophilic nitrogen of the urea or guanidine attacks the β-carbon of the α,β-unsaturated system.

  • Cyclization and Dehydration: The resulting intermediate then undergoes cyclization and subsequent dehydration to yield the stable aromatic pyrimidine ring.

The choice of the N-C-N reagent (urea, thiourea, or guanidine) directly influences the substitution pattern at the 2-position of the resulting pyrimidine ring, yielding a 2-hydroxy (or its tautomeric 2-oxo form), 2-thio, or 2-amino pyrimidine, respectively.

Visualizing the Reaction Pathway

Reaction_Pathway start Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate intermediate Acyclic Intermediate start->intermediate Condensation reagent N-C-N Reagent (Urea, Thiourea, or Guanidine) reagent->intermediate product Substituted Pyrimidine Derivative intermediate->product Cyclization & Dehydration

Caption: Generalized workflow for the synthesis of pyrimidine derivatives.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used without further purification unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Synthesis of 4-(4-methoxyphenyl)-6-methyl-1H-pyrimidin-2-one

This protocol details the synthesis of the 2-oxo-pyrimidine derivative using urea as the nitrogen source.

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate (1.0 mmol), urea (1.2 mmol), and absolute ethanol (20 mL).

  • Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid (0.2 mL).

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC (ethyl acetate:hexane, 1:1).

  • Work-up: After completion, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash with cold ethanol. Recrystallize the crude product from ethanol to obtain the pure 4-(4-methoxyphenyl)-6-methyl-1H-pyrimidin-2-one.

Protocol 2: Synthesis of 2-Amino-4-(4-methoxyphenyl)-6-methylpyrimidine

This protocol outlines the synthesis of the 2-amino-pyrimidine derivative using guanidine hydrochloride.

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask, add Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate (1.0 mmol), guanidine hydrochloride (1.2 mmol), and sodium ethoxide (1.5 mmol) in absolute ethanol (25 mL).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 8-10 hours. Monitor the reaction by TLC (dichloromethane:methanol, 9:1).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute solution of acetic acid.

  • Extraction: Remove the ethanol under reduced pressure. Add water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum. Purify the crude product by column chromatography on silica gel using a suitable eluent system.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization setup Reaction Setup (Starting Material + Reagent + Solvent) catalysis Add Catalyst (Acid or Base) setup->catalysis reflux Reflux (6-10 hours) catalysis->reflux cool Cool to Room Temperature reflux->cool isolate Isolation (Filtration or Extraction) cool->isolate purify Purification (Recrystallization or Chromatography) isolate->purify analysis Spectroscopic Analysis (NMR, IR, Mass Spec) purify->analysis

Caption: Step-by-step experimental workflow for pyrimidine synthesis.

Data Presentation and Characterization

The synthesized pyrimidine derivatives should be characterized by standard spectroscopic methods to confirm their structures.[14][15][16]

Expected Spectroscopic Data
CompoundMethodExpected Peaks/Signals
4-(4-methoxyphenyl)-6-methyl-1H-pyrimidin-2-one¹H NMR δ 7.8-8.0 (d, 2H, Ar-H), δ 6.9-7.1 (d, 2H, Ar-H), δ 6.5 (s, 1H, pyrimidine-H), δ 3.8 (s, 3H, OCH₃), δ 2.4 (s, 3H, CH₃), δ 11.5-12.0 (br s, 1H, NH)
¹³C NMR δ 160-165 (C=O), δ 155-160 (Ar-C-O), δ 128-132 (Ar-CH), δ 113-115 (Ar-CH), δ 100-105 (pyrimidine-CH), δ 55-56 (OCH₃), δ 20-25 (CH₃)
IR (cm⁻¹) 3200-3400 (N-H stretch), 1650-1680 (C=O stretch), 1580-1620 (C=N and C=C stretch)
2-Amino-4-(4-methoxyphenyl)-6-methylpyrimidine¹H NMR δ 7.7-7.9 (d, 2H, Ar-H), δ 6.8-7.0 (d, 2H, Ar-H), δ 6.4 (s, 1H, pyrimidine-H), δ 5.5-6.0 (br s, 2H, NH₂), δ 3.7 (s, 3H, OCH₃), δ 2.3 (s, 3H, CH₃)
¹³C NMR δ 162-165 (C-NH₂), δ 158-162 (Ar-C-O), δ 127-130 (Ar-CH), δ 112-114 (Ar-CH), δ 98-102 (pyrimidine-CH), δ 54-55 (OCH₃), δ 22-26 (CH₃)
IR (cm⁻¹) 3300-3500 (N-H stretch of NH₂), 1600-1640 (C=N and C=C stretch), 1550-1580 (N-H bend)

Note: The exact chemical shifts (δ) in NMR and vibrational frequencies in IR may vary slightly depending on the solvent and instrument used.[17][18]

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of these protocols, the following self-validating measures are incorporated:

  • Reaction Monitoring: Continuous monitoring of the reaction progress by TLC is crucial. The disappearance of the starting material spot and the appearance of a new, distinct product spot indicate the progression of the reaction. This allows for the determination of the optimal reaction time and prevents the formation of byproducts due to prolonged heating.

  • Spectroscopic Confirmation: The structural elucidation of the final products by a combination of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a robust confirmation of the desired pyrimidine ring formation.[16] The characteristic signals and absorption bands for the pyrimidine core and its substituents serve as a definitive validation of the synthetic outcome.

  • Melting Point Analysis: A sharp and consistent melting point of the purified product is a good indicator of its purity. Comparison with literature values, if available, can further validate the identity of the synthesized compound.

Conclusion

The synthesis of pyrimidine derivatives from Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate offers a versatile and efficient route to a class of compounds with significant pharmacological potential. The protocols detailed in this application note provide a solid foundation for researchers in drug discovery and medicinal chemistry to explore the synthesis of novel pyrimidine-based therapeutic agents. The inherent tunability of this synthetic approach, through the variation of the N-C-N reagent and further functionalization of the pyrimidine core, opens up a vast chemical space for the development of next-generation pharmaceuticals.

References

  • Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies - Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton - Advanced Journal of Chemistry, Section A. Available at: [Link]

  • The relationship between urea and pyrimidine de novo synthesis in ruminant liver - PubMed. Available at: [Link]

  • PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE - YouTube. Available at: [Link]

  • Synthesis of Pyrimidine and Its Derivatives - YouTube. Available at: [Link]

  • Pyrimidine - Massive Bio. Available at: [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC - NIH. Available at: [Link]

  • Synthesis and biological activities of some new pyrimidine derivatives from chalcones - Der Pharma Chemica. Available at: [Link]

  • Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate - Arkivoc. Available at: [Link]

  • A Review on Pharmacological Aspects of Pyrimidine Derivatives - ResearchGate. Available at: [Link]

  • Biginelli reaction - Wikipedia. Available at: [Link]

  • Reactions of .alpha.,.beta.-unsaturated ketones with urea. Synthesis and spectral properties of 2(1H)-pyrimidinone derivatives | Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]

  • IR, NMR spectral data of pyrimidine derivatives - ResearchGate. Available at: [Link]

  • Biginelli Reaction - Organic Chemistry Portal. Available at: [Link]

  • A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google Patents.
  • Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity - SciSpace. Available at: [Link]

  • Preparation and characterization of some pyrimidine derivatives and study with CT DNA. Available at: [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - NIH. Available at: [Link]

  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - NIH. Available at: [Link]

  • (PDF) synthesis and characterization of Pyrimidine from chalcone as a polymeric prodrug with fusidic acid and ZnO and study bioactivity - ResearchGate. Available at: [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available at: [Link]

  • N-[2-(2-{[(4-{[Amino(imino)methyl]amino}butyl)amino]methyl}-4-methoxyphenoxy)ethyl]guanidine | C16H29N7O2 | CID 448945 - PubChem. Available at: [Link]

  • BIGINELLI REACTION | PPT. Available at: [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - SciSpace. Available at: [Link]

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Application

The Versatile Scaffold: Application Notes and Protocols for Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate in Medicinal Chemistry

Introduction: Unveiling the Potential of a Chalcone-Related Ester In the landscape of medicinal chemistry, the α,β-unsaturated ketone core of chalcones represents a privileged scaffold, renowned for its broad spectrum of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Chalcone-Related Ester

In the landscape of medicinal chemistry, the α,β-unsaturated ketone core of chalcones represents a privileged scaffold, renowned for its broad spectrum of biological activities.[1][2] Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate, a chalcone-related methyl ester, embodies the synthetic versatility and pharmacological promise inherent to this class of compounds. Its structure, featuring an electron-donating methoxy group on the phenyl ring and a reactive enone system, makes it a valuable precursor for the synthesis of diverse heterocyclic compounds and a subject of interest for direct biological evaluation.

This comprehensive guide delves into the multifaceted applications of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate in medicinal chemistry. We will explore its synthetic accessibility, its role as a key intermediate in the construction of pharmacologically relevant heterocycles, and its potential as a lead compound for the development of novel therapeutic agents. The subsequent protocols provide detailed, field-proven methodologies for its synthesis and its utilization in creating more complex molecular architectures.

Medicinal Chemistry Applications: A Multifaceted Profile

The medicinal chemistry value of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate stems from two primary avenues: its intrinsic biological activity and its utility as a synthetic building block.

Inherent Pharmacological Potential

While direct biological studies on Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate are not extensively reported in publicly available literature, the well-established activities of structurally similar chalcones provide a strong rationale for its investigation as a bioactive agent. The presence of the 4-methoxyphenyl group is a common feature in many biologically active chalcones.

  • Anti-inflammatory Activity: Chalcones are known to exhibit potent anti-inflammatory effects.[1] This activity is often attributed to their ability to modulate key inflammatory pathways. For instance, some chalcone derivatives have been shown to inhibit the production of nitric oxide (NO) and the activity of inducible nitric oxide synthase (iNOS), key mediators of inflammation.[1] Furthermore, they can interfere with signaling cascades such as the nuclear factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response. The methoxy substitution on the phenyl ring can influence the molecule's electronic properties and its interaction with biological targets, potentially enhancing its anti-inflammatory profile.

  • Anticancer Activity: The anticancer properties of chalcones are well-documented. They can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the activation of caspases and modulation of the Bcl-2 family of proteins. Some methoxyphenyl-containing chalcone analogues have been investigated for their ability to regulate key signaling proteins involved in cancer progression, such as vascular endothelial growth factor receptor 2 (VEGFR2) and peroxisome proliferator-activated receptor gamma (PPARγ).

  • Antimicrobial and Antifungal Activity: The α,β-unsaturated ketone moiety in chalcones is a Michael acceptor, which can react with biological nucleophiles in microorganisms, leading to their demise. This reactivity contributes to the observed antibacterial and antifungal properties of many chalcone derivatives. The development of novel pyrimidine and pyrazole derivatives from chalcones has led to compounds with significant antimicrobial and antifungal activities.

A Versatile Precursor for Heterocyclic Synthesis

Perhaps the most significant application of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate in medicinal chemistry is its role as a versatile starting material for the synthesis of a wide array of heterocyclic compounds. The dicarbonyl functionality and the α,β-unsaturated system provide multiple reaction sites for cyclization reactions.

  • Synthesis of Pyrimidines: Pyrimidines are a cornerstone of many pharmaceuticals, exhibiting a vast range of biological activities including antimicrobial and anticancer effects.[3] Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate can react with guanidine or urea in the presence of a base to yield substituted aminopyrimidines. These pyrimidine derivatives can then be further functionalized to generate libraries of compounds for biological screening.

  • Synthesis of Pyrazolines and Pyrazoles: Pyrazolines and pyrazoles are five-membered heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.[2] The reaction of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazolines. Subsequent oxidation can lead to the corresponding pyrazoles. The substituent on the hydrazine moiety can be varied to create a diverse range of pyrazole analogues.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate and its subsequent conversion into a medicinally relevant pyrazoline derivative.

Protocol 1: Synthesis of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate via Claisen-Schmidt Condensation

This protocol describes a base-catalyzed Claisen-Schmidt condensation between methyl pyruvate and 4-methoxybenzaldehyde.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 Methyl Pyruvate P1 Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate R1:e->P1:w + R2 R2 4-Methoxybenzaldehyde Re1 Base (e.g., NaOH or KOH) Re1->P1 Catalyst Re2 Solvent (e.g., Ethanol) Re2->P1 Solvent

Caption: Synthesis of the target compound via Claisen-Schmidt condensation.

Materials:

  • Methyl pyruvate

  • 4-Methoxybenzaldehyde (p-anisaldehyde)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Distilled water

  • Dilute hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxybenzaldehyde (1.0 equivalent) in ethanol.

  • Addition of Ketone: To the stirred solution, add methyl pyruvate (1.1 equivalents).

  • Catalyst Addition: Slowly add an aqueous solution of NaOH or KOH (1.2 equivalents) dropwise to the reaction mixture at room temperature. The mixture may become warm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl until the pH is neutral.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate.

Characterization Data (Predicted based on close analogs):

Technique Expected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.60-7.50 (d, 2H, Ar-H), 7.40 (d, 1H, =CH), 6.95-6.85 (d, 2H, Ar-H), 6.80 (d, 1H, =CH), 3.85 (s, 3H, OCH₃), 3.80 (s, 3H, COOCH₃).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 185.0 (C=O), 165.0 (COOCH₃), 162.0 (Ar-C-O), 145.0 (=CH), 131.0 (Ar-CH), 127.0 (Ar-C), 125.0 (=CH), 114.0 (Ar-CH), 55.0 (OCH₃), 52.0 (COOCH₃).
IR (KBr, cm⁻¹)ν: ~1720 (C=O, ester), ~1680 (C=O, ketone), ~1600 (C=C), ~1250 (C-O, ether).
MS (ESI)m/z: [M+H]⁺ expected at 221.08.
Protocol 2: Synthesis of a Pyrazoline Derivative from Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate

This protocol outlines the synthesis of a pyrazoline derivative through the reaction of the title compound with hydrazine hydrate.

Reaction Workflow:

G start Start: Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate dissolve Dissolve in Ethanol start->dissolve add_hydrazine Add Hydrazine Hydrate dissolve->add_hydrazine reflux Reflux for 4-6 hours add_hydrazine->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool precipitate Pour into Ice-Water cool->precipitate filter Filter the Precipitate precipitate->filter wash Wash with Cold Water filter->wash dry Dry the Product wash->dry purify Recrystallize from Ethanol dry->purify end End: Pyrazoline Derivative purify->end

Caption: Workflow for the synthesis of a pyrazoline derivative.

Materials:

  • Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate

  • Hydrazine hydrate

  • Ethanol

  • Distilled water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate (1.0 equivalent) in ethanol.

  • Addition of Hydrazine: To this solution, add hydrazine hydrate (1.2 equivalents).

  • Reaction: Reflux the reaction mixture for 4-6 hours.

  • Monitoring: Monitor the completion of the reaction using TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filtration: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold water to remove any impurities.

  • Drying: Dry the product in a desiccator.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure pyrazoline derivative.

Conclusion and Future Directions

Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate stands as a promising and versatile scaffold in the realm of medicinal chemistry. Its straightforward synthesis and the rich reactivity of its chalcone-like core provide a fertile ground for the generation of diverse and complex molecular architectures. While the direct biological profile of this specific ester awaits detailed investigation, the extensive body of research on related chalcones strongly suggests its potential as a source of novel anti-inflammatory, anticancer, and antimicrobial agents.

Future research should focus on the comprehensive biological evaluation of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate itself, as well as the systematic exploration of the pharmacological activities of the heterocyclic libraries derived from it. The protocols provided herein offer a solid foundation for researchers to synthesize this valuable intermediate and to embark on the exciting journey of discovering its full therapeutic potential.

References

  • Salehi, B., et al. (2020). Chalcones: A Promising Class of Bioactive Compounds for the Development of New Drugs. Frontiers in Pharmacology, 11, 563. [Link]

  • Gomes, M. N., et al. (2017). Chalcone Derivatives: A Patent Review (2012-2016). Expert Opinion on Therapeutic Patents, 27(10), 1095-1111. [Link]

  • PubChem. (n.d.). Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate. National Center for Biotechnology Information. [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis, characterization and antimicrobial activity of some new pyrimidine derivatives. Journal of King Saud University - Science, 33(1), 101234. [Link]

  • Bhat, M. A., et al. (2021). Pyrazole and Pyrazoline Based Scaffolds as Promising Anticancer Agents: A Review. Archiv der Pharmazie, 354(5), e2000411. [Link]

  • Shaaban, M. R., et al. (2021). Recent advances in the synthesis and medicinal applications of pyrimidines. Bioorganic Chemistry, 114, 105083. [Link]

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Method

Application Notes and Protocols for the Biological Activity Screening of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate

Introduction: Unveiling the Therapeutic Potential of a Novel Chalcone Analog Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate belongs to the chalcone family, a class of organic compounds abundant in edible plants and conside...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Chalcone Analog

Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate belongs to the chalcone family, a class of organic compounds abundant in edible plants and considered precursors to flavonoids and isoflavonoids.[1][2] Chalcones are characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[3][4][5] This reactive ketoethylenic moiety is a key determinant of their broad spectrum of pharmacological activities.[1][3][4][6] Extensive research has demonstrated that chalcone derivatives possess significant potential as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents.[7][8]

The specific compound, Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate, represents a novel synthetic analog. Its therapeutic potential is currently undetermined. These application notes provide a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to conduct an initial, robust biological activity screening of this compound. The protocols outlined herein are designed to be self-validating and are grounded in established scientific principles to ensure reliable and reproducible results.

Strategic Approach to Biological Activity Screening

A hierarchical screening approach is recommended to efficiently assess the biological profile of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate. This involves an initial broad-spectrum screening for cytotoxicity, followed by more specific assays to probe antimicrobial, antioxidant, and enzyme-inhibitory activities. This tiered approach, depicted in the workflow below, allows for a systematic evaluation of the compound's therapeutic potential.

Screening_Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Targeted Activity Screens cluster_2 Phase 3: Data Analysis & Hit Identification Compound Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate (Stock Solution Preparation) Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Compound->Cytotoxicity Initial broad-spectrum assessment Antimicrobial Antimicrobial Assays (MIC Determination) Cytotoxicity->Antimicrobial If low cytotoxicity Antioxidant Antioxidant Assays (DPPH/ABTS) Cytotoxicity->Antioxidant If low cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assays (e.g., COX-2) Cytotoxicity->Enzyme_Inhibition If low cytotoxicity Data_Analysis Data Analysis & Interpretation (IC50/EC50/MIC Calculation) Antimicrobial->Data_Analysis Antioxidant->Data_Analysis Enzyme_Inhibition->Data_Analysis Hit_Identification Hit Identification & Further Studies Data_Analysis->Hit_Identification

Caption: A hierarchical workflow for the biological screening of novel compounds.

Part 1: Cytotoxicity Screening - The MTT Assay

Rationale: Cytotoxicity assays are fundamental in early-stage drug discovery to eliminate compounds that are overtly toxic to cells and to determine a therapeutic window for further studies.[9][10] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It relies on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, primarily by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

Protocol: MTT Assay for Cytotoxicity
  • Cell Culture:

    • Culture a relevant human cell line (e.g., HeLa for cervical cancer, A549 for lung cancer, or a non-cancerous line like HEK293 for general toxicity) in appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in each well is ≤ 0.5% to avoid solvent-induced toxicity.

    • Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and an untreated control.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The results can be plotted as a dose-response curve, and the IC₅₀ (half-maximal inhibitory concentration) value can be determined.

Concentration (µM) Absorbance (570 nm) % Cell Viability
Control (0)1.25100
0.11.2297.6
11.1592.0
100.8870.4
500.4536.0
1000.1512.0

Part 2: Antimicrobial Activity Screening

Rationale: The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[11] Chalcones have demonstrated promising antibacterial and antifungal activities.[1][3][4] The broth microdilution method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12]

Protocol: Broth Microdilution for MIC Determination
  • Microorganism Preparation:

    • Use standard strains of bacteria (e.g., Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922) and fungi (e.g., Candida albicans ATCC 10231).[12]

    • Prepare a bacterial/fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

  • Assay Plate Preparation:

    • In a 96-well microtiter plate, add 100 µL of appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to each well.

    • Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.

    • Include a positive control (a known antibiotic/antifungal), a negative control (broth only), and a vehicle control (broth with DMSO).

  • Inoculation and Incubation:

    • Add 10 µL of the prepared microbial suspension to each well.

    • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Part 3: Antioxidant Capacity Assessment

Rationale: Oxidative stress is implicated in numerous diseases. Antioxidants can neutralize harmful free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are widely used to evaluate the free radical scavenging activity of compounds.[13][14][15]

Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare various concentrations of the test compound in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the test compound solution to each well.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm. Ascorbic acid or Trolox can be used as a positive control.

  • Calculation:

    • % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Part 4: Enzyme Inhibition Screening

Rationale: Many drugs exert their therapeutic effects by inhibiting specific enzymes.[16][17][18] Chalcones have been reported to inhibit various enzymes, including cyclooxygenases (COX), which are involved in inflammation.[8] A preliminary screening against a relevant enzyme can provide valuable insights into the compound's mechanism of action.

Conceptual Protocol: COX-2 Inhibition Assay

A commercially available COX-2 inhibitor screening kit can be utilized. These kits typically provide the necessary reagents, including human recombinant COX-2, arachidonic acid (substrate), and a colorimetric or fluorometric probe to detect the product (prostaglandin).

  • Assay Setup:

    • Follow the manufacturer's instructions to prepare the assay buffer, enzyme, and substrate solutions.

    • Add the test compound at various concentrations to the wells of a 96-well plate.

    • Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Enzyme Reaction and Detection:

    • Initiate the enzymatic reaction by adding the substrate.

    • Incubate for the recommended time and temperature.

    • Stop the reaction and measure the signal (absorbance or fluorescence) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC₅₀ value.

Enzyme_Inhibition Arachidonic_Acid Arachidonic Acid (Substrate) COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandin Prostaglandin H2 (Product) COX2->Prostaglandin Catalysis Compound Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate (Potential Inhibitor) Compound->COX2 Inhibition

Caption: A simplified diagram of a COX-2 enzyme inhibition assay.

Data Management and Hit Identification

Effective data management and analysis are crucial for successful screening campaigns.[19][20][21] All experimental data should be meticulously recorded, including raw absorbance/fluorescence values, calculated percentages of inhibition/viability, and derived parameters like IC₅₀, EC₅₀, and MIC. A compound is typically considered a "hit" if it demonstrates significant activity in a specific assay at a concentration that is not cytotoxic.

Conclusion and Future Directions

These application notes provide a foundational framework for the initial biological activity screening of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate. Positive results in any of these primary screens should be followed by more in-depth secondary assays to confirm the activity, elucidate the mechanism of action, and explore the structure-activity relationship. The versatility of the chalcone scaffold suggests that this novel compound could hold significant therapeutic promise, warranting a thorough and systematic investigation.

References

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega. [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ScienceOpen. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). PubMed. [Link]

  • Exploring The Therapeutic Potential of Chalcone Derivatives: A Review of Biological Activities. (2024). ResearchGate. [Link]

  • A Comprehensive Review on Chalcones: Preparation Methods, Reactions and Their Biological Activities. (2021). Journal of Drug Delivery and Therapeutics. [Link]

  • Synthesis and Biological Evaluation of Chalcone Derivatives (Mini Review). (n.d.). PubMed. [Link]

  • What is an Inhibition Assay?. (n.d.). Biobide. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). ResearchGate. [Link]

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Application

Application Notes and Protocols for Antimicrobial and Antifungal Studies of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of Chalcone Analogs in Combating Microbial Resistance The escalating crisis of antimicrobial resistance necessitates the explorati...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Chalcone Analogs in Combating Microbial Resistance

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Chalcones, characterized by a 1,3-diphenylprop-2-en-1-one backbone, and their analogs have emerged as a promising class of compounds with a wide spectrum of biological activities, including significant antimicrobial and antifungal properties.[1][2] These compounds can obstruct various molecular targets crucial for the development of antibiotic resistance, sometimes exhibiting greater potency than conventional antibiotics like vancomycin and tetracycline.[1] The versatility of the chalcone structure allows for molecular modifications, such as the addition of substituent groups to the aromatic rings, which can enhance potency and broaden the pharmacological effects.[1][2][3] This document provides a detailed guide for the investigation of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate and its analogs, a subset of chalcone-like structures, outlining their synthesis, characterization, and evaluation as potential antimicrobial and antifungal agents.

Section 1: Synthesis and Characterization of Analogs

The synthesis of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate and its analogs can be achieved through various established organic chemistry methods. A common and effective approach is the Claisen-Schmidt condensation reaction.[4]

General Synthesis Protocol via Claisen-Schmidt Condensation

This protocol describes a generalized procedure for the synthesis of the target chalcone analogs.

Rationale: The Claisen-Schmidt condensation is a reliable method for forming the α,β-unsaturated ketone core of chalcones by reacting an aromatic aldehyde with a ketone in the presence of a base.

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve equimolar amounts of a substituted benzaldehyde (e.g., 4-methoxybenzaldehyde) and methyl pyruvate in a suitable solvent such as ethanol.

  • Catalyst Addition: Slowly add a catalytic amount of a base (e.g., aqueous sodium hydroxide or potassium hydroxide solution) to the stirred reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Once the reaction is complete, pour the mixture into cold water and acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization from an appropriate solvent (e.g., ethanol) to obtain the pure chalcone analog.

Characterization Techniques

Rationale: Thorough characterization is essential to confirm the identity and purity of the synthesized compounds before biological evaluation.

TechniquePurposeExpected Observations
FTIR Spectroscopy To identify functional groups.Characteristic peaks for C=O (carbonyl), C=C (alkene), and C-O (ether) stretching vibrations.
¹H and ¹³C NMR Spectroscopy To determine the chemical structure and confirm the presence of all protons and carbons in their expected environments.Signals corresponding to aromatic protons, vinyl protons, and methoxy and methyl ester protons with appropriate chemical shifts and coupling constants.
Mass Spectrometry (MS) To determine the molecular weight and confirm the molecular formula.A molecular ion peak corresponding to the calculated mass of the synthesized compound.[5]
Melting Point To assess the purity of the compound.A sharp and defined melting point range indicates a high degree of purity.[6]

Section 2: In Vitro Antimicrobial Susceptibility Testing

Standardized methods for antimicrobial susceptibility testing (AST) are crucial for obtaining reliable and reproducible data. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these assays.[7]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

Rationale: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8] This method is considered a "gold standard" for susceptibility testing.

Experimental Workflow:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis start Start: Pure Bacterial/Fungal Culture inoculum_prep Prepare Standardized Inoculum (0.5 McFarland) start->inoculum_prep plate_setup Inoculate 96-well Plates with Bacteria/Fungi and Compound Dilutions inoculum_prep->plate_setup compound_prep Prepare Serial Dilutions of Test Compound compound_prep->plate_setup controls Include Positive (Growth) and Negative (Sterility) Controls plate_setup->controls incubation Incubate Plates (e.g., 37°C for 24h for bacteria, 25-30°C for 48-72h for fungi) controls->incubation read_results Visually or Spectrophotometrically Determine Growth incubation->read_results mic_determination Identify MIC: Lowest concentration with no visible growth read_results->mic_determination end End: MIC Value mic_determination->end

Caption: Workflow for MIC determination using broth microdilution.

Step-by-Step Protocol (Bacterial Testing):

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in a suitable broth (e.g., Mueller-Hinton Broth) and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9]

  • Compound Dilution: Prepare a series of twofold dilutions of the test compound in the broth within a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth and inoculum without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Reading: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Step-by-Step Protocol (Fungal Testing):

  • Inoculum Preparation: Prepare a fungal spore or yeast suspension in a suitable medium like RPMI-1640.[10] Adjust the concentration as per CLSI guidelines (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts).[11]

  • Compound Dilution: Similar to the bacterial protocol, prepare serial dilutions of the test compound in the fungal growth medium.

  • Inoculation: Inoculate the wells with the standardized fungal suspension.

  • Controls: Include appropriate growth and sterility controls.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 35°C) for 24-72 hours, depending on the fungal species.

  • MIC Reading: Determine the MIC as the lowest concentration that causes a significant inhibition of growth compared to the positive control.

Disk Diffusion Method for Zone of Inhibition

Rationale: The disk diffusion (Kirby-Bauer) method is a qualitative or semi-quantitative test that provides a visual representation of the antimicrobial activity of a compound.[8] It is a simpler and less resource-intensive method compared to broth microdilution.

Step-by-Step Protocol:

  • Plate Preparation: Prepare a lawn of the test microorganism on the surface of an appropriate agar plate (e.g., Mueller-Hinton agar for bacteria).[9]

  • Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the test compound onto the agar surface.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Zone Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Section 3: Understanding the Mechanism of Action

Investigating the mechanism of action provides crucial insights into how these chalcone analogs exert their antimicrobial effects. Chalcones have been reported to target various cellular processes in microorganisms.[12]

Potential Mechanisms of Action for Chalcone Analogs:

  • Disruption of Cell Membrane Integrity: Chalcones can interfere with the structure and function of the microbial cell membrane, leading to leakage of intracellular components and cell death.

  • Inhibition of Key Enzymes: These compounds may inhibit essential enzymes involved in microbial metabolism, such as those in the respiratory chain or DNA replication.[12]

  • Inhibition of Biofilm Formation: Many pathogenic microbes form biofilms, which contribute to their resistance. Chalcones may prevent the formation of these protective layers.

  • Efflux Pump Inhibition: Some chalcones can inhibit efflux pumps, which are bacterial proteins that expel antibiotics from the cell, thereby restoring the efficacy of existing drugs.[3]

Experimental Approaches to Elucidate Mechanism of Action:

MethodPurpose
Membrane Permeability Assays To assess damage to the cell membrane using fluorescent dyes like propidium iodide.
Enzyme Inhibition Assays To measure the effect of the compounds on the activity of specific purified enzymes.
Biofilm Inhibition Assays To quantify the reduction in biofilm formation using techniques like crystal violet staining.
Efflux Pump Inhibition Assays To determine if the compounds can enhance the activity of known antibiotics that are substrates of efflux pumps.

Section 4: Data Interpretation and Structure-Activity Relationship (SAR) Studies

Interpreting Susceptibility Data

MIC values and zones of inhibition are compared to established breakpoints from organizations like CLSI and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to categorize microorganisms as susceptible, intermediate, or resistant.[13][14]

Example Data Table:

CompoundSubstituent on Phenyl RingMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. C. albicansZone of Inhibition (mm) vs. E. coli
Parent Compound 4-methoxy163212
Analog 1 3,4-dimethoxy81615
Analog 2 4-chloro4818
Control (e.g., Ciprofloxacin) N/A1N/A25
Control (e.g., Fluconazole) N/AN/A2N/A
Structure-Activity Relationship (SAR) Analysis

Rationale: SAR studies are crucial for understanding how the chemical structure of the analogs influences their biological activity, guiding the design of more potent compounds.[15]

Logical Framework for SAR Analysis:

SAR_Analysis start Synthesize a Library of Analogs with Varied Substituents test Evaluate Antimicrobial/Antifungal Activity (MIC, Zone of Inhibition) start->test analyze Correlate Structural Modifications with Biological Activity test->analyze identify Identify Key Structural Features for Potency and Selectivity analyze->identify design Design and Synthesize New, More Potent Analogs identify->design end Iterative Optimization design->end

Caption: Iterative process of SAR-guided drug design.

By systematically varying the substituents on the aromatic rings of the Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate scaffold and observing the impact on antimicrobial and antifungal activity, researchers can deduce key SAR principles. For instance, the addition of electron-withdrawing groups like halogens or nitro groups at specific positions has been shown to enhance the antimicrobial activity of chalcones.[15][16]

Conclusion

The study of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate analogs presents a promising avenue for the discovery of novel antimicrobial and antifungal agents. By following the detailed protocols and application notes outlined in this guide, researchers can systematically synthesize, characterize, and evaluate these compounds. A thorough understanding of their biological activity and structure-activity relationships will be instrumental in the development of new therapeutics to combat the growing threat of microbial resistance.

References

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  • ResearchGate. (2004). Vibrational spectral studies of methyl 3‐(4‐methoxyphenyl)prop‐2‐enoate, a new organic non‐linear optic crystal. ResearchGate. [Link]

  • ResearchGate. (2021). (PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. ResearchGate. [Link]

  • ResearchGate. (2023). (PDF) Antifungal Activity and Action Mechanisms of 2,4-Di-tert-butylphenol against Ustilaginoidea virens. ResearchGate. [Link]

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Method

The Strategic Synthesis of Pyrazole-Based Anti-Inflammatory Agents from Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate

Introduction: The Chalcone Scaffold as a Privileged Starting Point in Anti-Inflammatory Drug Discovery In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as fertile ground for the d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chalcone Scaffold as a Privileged Starting Point in Anti-Inflammatory Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as fertile ground for the development of novel therapeutics. The α,β-unsaturated ketone core of the chalcone family is one such "privileged scaffold."[1][2] Chalcones, including the versatile precursor Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate, offer a unique combination of straightforward synthesis and profound biological activity. Their derivatives have demonstrated a wide spectrum of pharmacological effects, with anti-inflammatory properties being particularly prominent.[3][4] This is largely attributed to their ability to modulate key inflammatory pathways, such as those involving cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB).[5][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate as a key intermediate. We will detail a robust protocol for its synthesis via a Lewis acid-catalyzed Claisen-Schmidt condensation and subsequently outline its conversion into a potent pyrazole-based anti-inflammatory agent. Pyrazoles are a class of heterocyclic compounds renowned for their anti-inflammatory efficacy, exemplified by the commercial success of drugs like Celecoxib.[7] The protocols herein are designed not just as a series of steps, but as a self-validating system, with explanations grounded in established chemical principles to ensure reproducibility and success.

Mechanistic Underpinnings: Targeting the Inflammatory Cascade

The anti-inflammatory action of chalcone-derived pyrazoles is multi-faceted. A primary mechanism involves the inhibition of the COX-2 enzyme, which is a key player in the synthesis of prostaglandins—hormone-like substances that mediate pain and inflammation.[5] Furthermore, these compounds can interfere with the NF-κB signaling pathway.[6] Under normal conditions, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, it translocates to the nucleus and activates the transcription of a host of pro-inflammatory genes. By inhibiting this translocation, chalcone-derived pyrazoles can effectively dampen the inflammatory response at its genetic source.

Part 1: Synthesis of the Precursor - Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate

The synthesis of the target precursor is achieved through a modified Claisen-Schmidt condensation, a reliable method for forming α,β-unsaturated ketones.[8] In this specific application, we adapt a modern approach utilizing a Lewis acid catalyst, which offers high yields and selectivity under mild conditions.[3] The reaction condenses p-anisaldehyde with methyl pyruvate.

Experimental Protocol 1: Synthesis of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate

Materials:

  • p-Anisaldehyde (1.0 eq)

  • Methyl pyruvate (1.2 eq)

  • Boron trifluoride diethyl etherate (BF₃·Et₂O) (0.5 eq)

  • Acetic anhydride (Ac₂O) (1.5 eq)

  • Toluene, anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate for elution

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene.

  • Add p-anisaldehyde (1.0 eq) and methyl pyruvate (1.2 eq) to the toluene and stir until dissolved.

  • Carefully add boron trifluoride diethyl etherate (BF₃·Et₂O) (0.5 eq) to the solution, followed by the dropwise addition of acetic anhydride (1.5 eq).

  • Stir the reaction mixture at 40°C for 48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic phases and wash with brine.

  • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to afford the pure Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate.

Causality Behind Experimental Choices:

  • BF₃·Et₂O: Acts as a Lewis acid to activate the aldehyde carbonyl group, making it more electrophilic and facilitating the nucleophilic attack by the enolate of methyl pyruvate.[3]

  • Acetic Anhydride: Serves as a dehydrating agent to drive the reaction towards the formation of the α,β-unsaturated product by removing the water formed during the condensation.[3]

  • 40°C Reaction Temperature: Represents a balance between achieving a reasonable reaction rate and minimizing the formation of side products.

Part 2: Synthesis of a Pyrazole-Based Anti-Inflammatory Agent

The α,β-unsaturated ketone moiety of the precursor is an ideal electrophile for reaction with dinucleophiles like hydrazine. This reaction proceeds via a Michael addition followed by intramolecular cyclization and dehydration to yield a stable pyrazole ring system.[4]

Experimental Protocol 2: Synthesis of 5-(4-methoxyphenyl)-3-(methoxycarbonyl)-1H-pyrazole

Materials:

  • Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Ice-water

  • Distilled water

Procedure:

  • Dissolve Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The precipitated solid is the pyrazole product. Collect the solid by vacuum filtration.

  • Wash the solid with cold distilled water and dry it under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 5-(4-methoxyphenyl)-3-(methoxycarbonyl)-1H-pyrazole.

Causality Behind Experimental Choices:

  • Hydrazine Hydrate: Serves as the nitrogen source for the pyrazole ring. Its two nucleophilic nitrogen atoms are essential for the cyclization reaction.

  • Glacial Acetic Acid: Catalyzes the condensation and dehydration steps, facilitating the formation of the aromatic pyrazole ring.

  • Reflux Conditions: Provides the necessary activation energy for the cyclization and dehydration steps to proceed at an efficient rate.

Visualization of Synthetic and Biological Pathways

To provide a clearer understanding of the processes described, the following diagrams illustrate the synthetic workflow and a key inflammatory signaling pathway targeted by the synthesized compounds.

Synthetic Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Pyrazole Formation p-Anisaldehyde p-Anisaldehyde Precursor Synthesis Claisen-Schmidt Condensation p-Anisaldehyde->Precursor Synthesis Methyl Pyruvate Methyl Pyruvate Methyl Pyruvate->Precursor Synthesis Precursor Methyl 4-(4-methoxyphenyl) -2-oxobut-3-enoate Precursor Synthesis->Precursor BF3.Et2O, Ac2O Toluene, 40 C Pyrazole Synthesis Cyclocondensation Precursor->Pyrazole Synthesis EtOH, Acetic Acid Reflux Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Pyrazole Synthesis Product 5-(4-methoxyphenyl)-3-(methoxycarbonyl) -1H-pyrazole Pyrazole Synthesis->Product

Caption: Synthetic workflow for the two-step synthesis of the target pyrazole.

NF-kB and COX-2 Signaling Pathway cluster_pathway Inflammatory Signaling Cascade cluster_inhibition Inhibition by Pyrazole Derivative Inflammatory Stimuli Inflammatory Stimuli IKK Activation IKK Activation Inflammatory Stimuli->IKK Activation IkB Degradation IkB Degradation IKK Activation->IkB Degradation NF-kB Translocation NF-kB Translocation to Nucleus IkB Degradation->NF-kB Translocation Gene Transcription Pro-inflammatory Gene Transcription NF-kB Translocation->Gene Transcription COX-2 Expression COX-2 Expression Gene Transcription->COX-2 Expression Prostaglandin Synthesis Prostaglandin Synthesis COX-2 Expression->Prostaglandin Synthesis Inflammation Inflammation Prostaglandin Synthesis->Inflammation Pyrazole Pyrazole Derivative Pyrazole->NF-kB Translocation Inhibits Pyrazole->COX-2 Expression Inhibits

Sources

Application

Application Notes and Protocols: A Comprehensive Guide to the In Vitro Evaluation of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate Against Cancer Cell Lines

Foreword: Charting a Course for Novel Anticancer Agent Evaluation In the relentless pursuit of novel anticancer therapeutics, the exploration of unique chemical scaffolds is paramount. Methyl 4-(4-methoxyphenyl)-2-oxobut...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting a Course for Novel Anticancer Agent Evaluation

In the relentless pursuit of novel anticancer therapeutics, the exploration of unique chemical scaffolds is paramount. Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate, a compound belonging to the broader class of chalcones and related α,β-unsaturated ketones, represents a promising, yet underexplored, candidate. While direct in vitro studies on this specific molecule are not yet prevalent in public-domain literature, its structural congeners have demonstrated significant cytotoxic and mechanistic activities against various cancer cell lines.[1][2] This guide, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to meticulously evaluate the anticancer potential of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate.

This document is structured to provide not just procedural steps, but the scientific rationale that underpins each experimental choice. By understanding the "why," researchers can better interpret their results and make informed decisions in the drug discovery pipeline. We will proceed from foundational cytotoxicity screening to in-depth mechanistic studies, including the analysis of apoptosis, cell cycle progression, and the modulation of key cancer-related signaling pathways.

Section 1: Compound Profile and Rationale for Evaluation

Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate features a methoxy-substituted phenyl group, a structural motif present in numerous bioactive compounds with demonstrated anticancer properties.[3] For instance, the structurally related compound (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) has been shown to suppress breast cancer progression by dual-regulating VEGFR2 and PPARγ.[4] Such findings provide a strong impetus for investigating Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate, as it may engage similar or novel cellular targets to exert an anti-proliferative effect.

Core Hypothesis: Based on its structural characteristics, Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate is hypothesized to exhibit cytotoxic activity against cancer cell lines, potentially through the induction of apoptosis, cell cycle arrest, and modulation of pro-survival signaling pathways.

Section 2: Foundational Cytotoxicity Screening

The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effect across a panel of relevant cancer cell lines. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key metric of potency. We will describe two robust and widely used colorimetric assays: the MTT and SRB assays.

Selection of Cancer Cell Lines

The choice of cell lines is critical and should ideally represent a diversity of cancer types and genetic backgrounds. Based on the activity of similar compounds, a starting panel could include:

  • Breast Cancer: MCF-7 (ER-positive), MDA-MB-231 (triple-negative)[5]

  • Colon Cancer: HCT-116

  • Lung Cancer: A549

  • Leukemia: Jurkat

A non-cancerous cell line (e.g., human dermal fibroblasts) should be included to assess selectivity.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[6]

Principle: Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare a stock solution of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

SRB Assay Protocol

The Sulforhodamine B (SRB) assay is a colorimetric assay that measures cell density based on the staining of total cellular protein.[7]

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass, and thus to the cell number.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Data Presentation: Cytotoxicity
Cell LineIC50 (µM) - 48hIC50 (µM) - 72h
MCF-7Experimental ValueExperimental Value
MDA-MB-231Experimental ValueExperimental Value
HCT-116Experimental ValueExperimental Value
A549Experimental ValueExperimental Value
JurkatExperimental ValueExperimental Value
Normal FibroblastsExperimental ValueExperimental Value

Section 3: Mechanistic Evaluation - Unraveling the Mode of Action

Once cytotoxicity is established, the next crucial phase is to understand how the compound kills cancer cells. This involves investigating its effects on apoptosis and the cell cycle.

Apoptosis Induction

Apoptosis, or programmed cell death, is a common mechanism of action for many anticancer drugs.[8] We will employ flow cytometry to analyze two key apoptotic markers: Annexin V and Caspase-3/7 activity.

3.1.1. Annexin V/Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is lost.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control and a positive control (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

3.1.2. Caspase-3/7 Activity Assay

Principle: Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 and -7 are effector caspases that are activated during the apoptotic cascade. Their activity can be measured using a fluorogenic substrate that becomes fluorescent upon cleavage by the active caspases.

Step-by-Step Protocol:

  • Cell Treatment: Follow step 1 of the Annexin V/PI staining protocol.

  • Reagent Addition: Add a cell-permeable fluorogenic caspase-3/7 substrate to the cell culture medium according to the manufacturer's instructions.

  • Incubation: Incubate for the recommended time at 37°C.

  • Analysis: The fluorescent signal can be measured using a fluorescence microplate reader or by flow cytometry.

Cell Cycle Analysis

Many anticancer compounds exert their effects by causing cell cycle arrest at specific checkpoints, preventing cancer cell proliferation.[9][10]

Principle: The DNA content of a cell changes as it progresses through the cell cycle (G0/G1, S, G2/M phases). Propidium Iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the quantification of the percentage of cells in each phase of the cell cycle using flow cytometry.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells as described in the apoptosis protocols.

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be represented in a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be determined.

Data Presentation: Mechanistic Assays

Table 2: Apoptosis Induction in MCF-7 cells after 48h treatment

Treatment% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle ControlExperimental ValueExperimental Value
Compound (IC50)Experimental ValueExperimental Value
Compound (2x IC50)Experimental ValueExperimental Value

Table 3: Cell Cycle Distribution in MCF-7 cells after 24h treatment

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle ControlExperimental ValueExperimental ValueExperimental Value
Compound (IC50)Experimental ValueExperimental ValueExperimental Value
Compound (2x IC50)Experimental ValueExperimental Value
Visualizing the Experimental Workflow

G cluster_0 Initial Screening cluster_1 Mechanistic Studies cluster_2 Data Analysis & Interpretation start Select Cancer & Normal Cell Lines cytotoxicity Cytotoxicity Assays (MTT & SRB) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Assays (Annexin V/PI, Caspase-3/7) ic50->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) ic50->cell_cycle western_blot Western Blotting (Signaling Pathways) ic50->western_blot interpretation Elucidate Mechanism of Action apoptosis->interpretation cell_cycle->interpretation western_blot->interpretation

Caption: Workflow for the in vitro evaluation of a novel compound.

Section 4: Delving Deeper - Signaling Pathway Analysis

To further elucidate the molecular mechanism of action, it is essential to investigate the effect of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate on key cancer-related signaling pathways. Based on the literature for similar compounds, the PI3K/Akt/mTOR and VEGFR2 pathways are pertinent starting points.[4][11]

Western Blotting

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Step-by-Step Protocol:

  • Cell Lysis: Treat cells with the compound at various concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, VEGFR2, Caspase-3, Bcl-2, Bax, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Potential Signaling Pathway

Based on the activity of structurally related compounds, a potential mechanism of action for Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate could involve the inhibition of the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival.

G compound Methyl 4-(4-methoxyphenyl) -2-oxobut-3-enoate rtk Receptor Tyrosine Kinase (e.g., VEGFR2) compound->rtk Inhibition? apoptosis Apoptosis compound->apoptosis Induction? pi3k PI3K rtk->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor akt->apoptosis Inhibition proliferation Cell Proliferation & Survival mtor->proliferation

Caption: A potential signaling pathway affected by the compound.

Section 5: Conclusion and Future Directions

This guide provides a robust framework for the initial in vitro evaluation of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate as a potential anticancer agent. The proposed experiments will systematically assess its cytotoxicity, and delve into its mechanisms of action concerning apoptosis, cell cycle arrest, and the modulation of key signaling pathways. The data generated will be crucial for making a go/no-go decision for further preclinical development, which could include more advanced in vitro models like 3D spheroids and in vivo animal studies. The scientific integrity of this process relies on careful experimental execution, appropriate controls, and unbiased data interpretation.

References

  • (E)-2-Methoxy-4-(3-(4-Methoxyphenyl) Prop-1-en-1-yl) Phenol Suppresses Breast Cancer Progression by Dual-Regulating VEGFR2 and PPARγ. PMC - NIH. [Link]

  • (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. MDPI. [Link]

  • De Vincenzo, R., Ferlini, C., Distefano, M., Gaggini, C., Riva, A., Bombardelli, E., & Scambia, G. (2000). In vitro evaluation of newly developed chalcone analogues in human cancer cells. Cancer Chemotherapy and Pharmacology, 46(4), 305–312. [Link]

  • Cytotoxic studies and in vitro effects of trans-3,4,4',5-tetramethoxystilbene, a bioactive compound isolated from Lonchocarpus punctatus Kunth. SciELO México. [Link]

  • Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico, and Mechanistic Studies. ACS Omega. [Link]

  • Substituents introduction of methyl and methoxy functional groups on resveratrol stabilizes mTOR binding for autophagic cell death induction. ResearchGate. [Link]

  • 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. ResearchGate. [Link]

  • 6-Allyl-3-(4-Methoxybenzyl-8-Methoxy-3,4-Dihydro-2h-Benzo[e][4][7]Oxazine and 4-Allyl-2-Methoxy-6-(4-Methoxybenzyl)Aminomethylphenol: Synthesis and cytotoxicity test on MCF-7 cells. ResearchGate. [Link]

  • 3,3′,5,5′-tetramethoxybiphenyl-4,4′diol induces cell cycle arrest in G2/M phase and apoptosis in human non-small cell lung cancer A549 cells. ResearchGate. [Link]

  • methyl)- phenol compound on T47D breast cancer cells. Repository UIN Malang. [Link]

  • 2-Methoxy-4-vinylphenol can induce cell cycle arrest by blocking the hyper-phosphorylation of retinoblastoma protein in benzo[a]pyrene-treated NIH3T3 cells. PubMed. [Link]

  • Substituents introduction of methyl and methoxy functional groups on resveratrol stabilizes mTOR binding for autophagic cell death induction. PMC - NIH. [Link]

  • Synthesis method of tert-butyl 4-methoxy-3-oxobutyrate.
  • Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. MDPI. [Link]

  • Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Neliti. [Link]

  • Anticancer Effects of Fucoxanthin through Cell Cycle Arrest, Apoptosis Induction, and Angiogenesis Inhibition in Triple-Negative Breast Cancer Cells. MDPI. [Link]

  • Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). Journal of Chemical Technology and Metallurgy. [Link]

  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. PMC - NIH. [Link]

  • Methyl 4-Methoxy-2-(4-methoxyphenyl))-3-oxobutanoate. SpectraBase. [Link]

  • Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. ResearchGate. [Link]

  • 2-Methoxyestradiol induces cell cycle arrest and apoptosis of nasopharyngeal carcinoma cells. PubMed. [Link]

  • 5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells. MDPI. [Link]

  • 7-(4-Hydroxy-3-methoxyphenyl)-1-phenyl-4E-hepten-3-one alleviates Aβ1-42 induced cytotoxicity through PI3K-mTOR pathways. PubMed. [Link]

  • In-vitro evaluation of selected chalcones for antioxidant activity. ResearchGate. [Link]

  • The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4' - tetramethoxychalcone (E-α-p-OMe-C6H4-TMC) are mediated by Nrf2 activation and HO-1 induction. PubMed. [Link]

  • Chalcone Derivatives: Role in Anticancer Therapy. PMC - PubMed Central. [Link]

  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate

Welcome to the technical support guide for the synthesis of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate. This resource is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this valuable chalcone analog, with a focus on identifying and mitigating the formation of common byproducts.

Introduction: The Claisen-Schmidt Condensation Approach

The synthesis of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate is most commonly achieved via a base-catalyzed Claisen-Schmidt condensation.[1][2] This reaction involves the condensation of an aromatic aldehyde lacking an α-hydrogen (4-methoxybenzaldehyde, also known as p-anisaldehyde) with a ketone or ester that possesses α-hydrogens (in this case, methyl pyruvate).[3] While robust, this reaction is sensitive to specific conditions, and deviations can lead to a mixture of products, reducing the yield and complicating purification.[4] This guide provides the expertise to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the synthesis?

The reaction proceeds via a base-catalyzed aldol condensation mechanism. A base (e.g., NaOH, KOH) abstracts an acidic α-hydrogen from methyl pyruvate to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. The resulting aldol addition product, a β-hydroxy keto-ester, rapidly undergoes dehydration (elimination of water) under the reaction conditions to yield the conjugated α,β-unsaturated system of the final product.[5]

Claisen_Schmidt_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation & Dehydration MP Methyl Pyruvate Enolate Pyruvate Enolate MP->Enolate Deprotonation Base Base (OH⁻) Base->MP H2O H₂O Enolate->H2O Byproduct Anisaldehyde 4-Methoxybenzaldehyde Alkoxide Alkoxide Intermediate Anisaldehyde->Alkoxide Nucleophilic Attack Aldol_Adduct Aldol Adduct (β-hydroxy keto-ester) Final_Product Final Product Aldol_Adduct->Final_Product Dehydration (-H₂O) H2O_byproduct H₂O Alkoxide_ext->Aldol_Adduct Protonation (from H₂O)

Caption: The Claisen-Schmidt reaction pathway.

Q2: What are the most critical parameters to control during the reaction?

The three most critical parameters are temperature , base concentration , and reaction time .

  • Temperature: Low temperatures (typically 0-25°C) are often preferred to minimize side reactions. Higher temperatures can promote the Cannizzaro reaction and self-condensation of methyl pyruvate.[4]

  • Base Concentration: The concentration of the base (e.g., 10-20% aqueous NaOH or KOH) must be carefully controlled. Excessively strong base conditions can significantly increase the rate of the Cannizzaro reaction, a major competing pathway.[6]

  • Reaction Time: The reaction should be monitored (e.g., by TLC) to determine the point of maximum product formation. Extended reaction times can lead to product degradation or hydrolysis of the methyl ester.

Q3: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most straightforward method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the non-polar starting aldehyde, the more polar product, and any highly polar byproducts. Spot the reaction mixture alongside standards of your starting materials. The disappearance of the starting aldehyde and the appearance of a new, typically UV-active spot for the product indicates reaction progress.

Troubleshooting Guide: Identifying and Solving Byproduct Formation

This section addresses specific experimental issues through a problem-and-solution framework.

Q4: My final yield is low, and I've recovered a significant amount of unreacted 4-methoxybenzaldehyde. What went wrong?

Probable Cause: This issue points to inefficient enolate formation from methyl pyruvate. If the enolate is not generated in sufficient concentration, it cannot react with the aldehyde.

Solutions:

  • Verify Base Quality: Ensure the base (NaOH, KOH) is not old or has absorbed significant atmospheric CO₂, which would neutralize it. Use fresh, high-purity pellets.

  • Solvent Choice: The reaction is typically run in an alcohol like ethanol, which helps to solubilize all reactants. Ensure your solvent is of appropriate grade and dry.[7]

  • Activation of Methyl Pyruvate: The α-protons of methyl pyruvate are less acidic than those of acetone. Ensure the base is strong enough and the stoichiometry is correct. A slight excess of methyl pyruvate can sometimes be used to drive the reaction to completion.

Q5: My workup was complicated by the presence of 4-methoxybenzyl alcohol and 4-methoxybenzoic acid. How can I prevent this?

Probable Cause: You are observing the products of the Cannizzaro reaction . This is a classic side reaction for aldehydes lacking α-hydrogens, like 4-methoxybenzaldehyde, under strong basic conditions.[6] In this disproportionation reaction, one molecule of the aldehyde is reduced to an alcohol, and another is oxidized to a carboxylic acid.

Solutions:

  • Reduce Base Concentration: This is the most effective solution. Lower the molarity of your NaOH or KOH solution.

  • Control Temperature: Perform the reaction at a lower temperature (e.g., 0-5°C). The Cannizzaro reaction often has a higher activation energy than the desired condensation.

  • Slow Addition of Base: Add the base catalyst dropwise to the mixture of the aldehyde and pyruvate. This keeps the instantaneous concentration of the hydroxide ion low, favoring the aldol pathway.

Side_Reactions cluster_cannizzaro Cannizzaro Reaction cluster_self_condensation Pyruvate Self-Condensation Anisaldehyde1 2x 4-Methoxy- benzaldehyde Products 4-Methoxybenzyl Alcohol + 4-Methoxybenzoic Acid Anisaldehyde1->Products Base High Conc. Base (OH⁻) Base->Anisaldehyde1 MP1 2x Methyl Pyruvate Self_Product Dimer Byproducts (e.g., Methylsuccinic acid precursor) MP1->Self_Product Base2 Base (OH⁻) Base2->MP1

Caption: Major competing side reactions in the synthesis.

Q6: My NMR spectrum is clean in the aromatic region but shows multiple complex signals besides my product's methyl and methoxy peaks. What are these impurities?

Probable Cause: These signals likely arise from the self-condensation of methyl pyruvate . Since methyl pyruvate has acidic α-protons, two molecules can react with each other in the presence of a base to form dimerized byproducts, which can further react and dehydrate.[8]

Solutions:

  • Control Stoichiometry: Use a slight molar excess of the aldehyde (4-methoxybenzaldehyde) relative to methyl pyruvate. This ensures the pyruvate enolate is more likely to react with the intended electrophile, which is present in higher concentration.

  • Reaction Order: Add the methyl pyruvate slowly to the mixture of the aldehyde and the base. This strategy maintains a low concentration of the enolate at any given time, minimizing its opportunity to react with itself.

Q7: After purification, my product has an acidic character and shows a very broad singlet in the ¹H NMR spectrum.

Probable Cause: The methyl ester group of your product has likely been hydrolyzed to the corresponding carboxylic acid. This can happen if the product is exposed to strong basic conditions for too long, especially at elevated temperatures or during a prolonged aqueous workup.

Solutions:

  • Limit Reaction Time: Monitor the reaction by TLC and quench it (e.g., by neutralizing with dilute acid) as soon as the starting material is consumed.

  • Modify Workup: After the reaction is complete, neutralize the mixture with a cold, dilute acid (e.g., 1M HCl) before extraction. Avoid prolonged contact with the basic aqueous layer.

  • Purification: The desired methyl ester and the carboxylic acid byproduct have different polarities. They can usually be separated effectively using column chromatography.

Problem Primary Byproduct(s) Root Cause Recommended Solution(s)
Low Yield, Unreacted AldehydeStarting MaterialsInefficient enolate formationCheck base quality; ensure proper solvent; consider slight excess of methyl pyruvate.
Alcohol & Acid Impurities4-methoxybenzyl alcohol, 4-methoxybenzoic acidCannizzaro ReactionLower base concentration; run reaction at 0-5°C; add base dropwise.[6]
Complex Aliphatic NMR SignalsMethyl pyruvate self-condensation productsExcess enolate concentrationUse slight molar excess of aldehyde; add methyl pyruvate slowly to the reaction mixture.[8]
Acidic Product4-(4-methoxyphenyl)-2-oxobut-3-enoic acidEster HydrolysisReduce reaction time; neutralize with cold, dilute acid before workup.
High MW Impurity (less common)Michael AdductMichael addition of pyruvate enolate to productMaintain low enolate concentration; avoid large excess of methyl pyruvate.

Reference Experimental Protocol: Claisen-Schmidt Condensation

This protocol is a representative example and may require optimization.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5°C), dissolve 4-methoxybenzaldehyde (1.0 eq) and methyl pyruvate (1.1 eq) in 95% ethanol.

  • Reaction Initiation: Prepare a 15% (w/v) aqueous solution of NaOH. Add this solution dropwise to the stirred ethanolic mixture over 20-30 minutes, ensuring the internal temperature does not rise above 10°C.

  • Monitoring: Stir the resulting mixture vigorously at room temperature. Monitor the reaction's progress every 30 minutes using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Quenching and Workup: Once the 4-methoxybenzaldehyde is consumed, cool the flask back to 0°C and slowly neutralize the mixture to pH ~6-7 with cold, dilute HCl (1M).

  • Isolation: A precipitate of the crude product may form. If so, collect it by vacuum filtration and wash with cold water. If no precipitate forms, transfer the mixture to a separatory funnel, extract with ethyl acetate or dichloromethane (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol or methanol) or purify by flash column chromatography on silica gel to obtain the pure Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate.

References

  • ijarsct. (n.d.). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. Retrieved from [Link]

  • ACS Publications. (2023, May 22). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. Retrieved from [Link]

  • Research Square. (n.d.). Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of Chalcone with Ester Derivatives. Retrieved from [Link]

  • Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). (2022, February 4). Retrieved from [Link]

  • MDPI. (2023, November 14). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Retrieved from [Link]

  • Claisen-Schmidt Condensation. (n.d.). Retrieved from [Link]

  • Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]

  • Scribd. (n.d.). Aldol Condensation of p-Anisaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]

  • AZoM. (2014, September 15). An Introduction to Aldol Condensation. Retrieved from [Link]

  • Claisen-Schmidt Condensation. (n.d.). Retrieved from [Link]

  • Beyond Benign. (n.d.). Aldol Condensation. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Retrieved from [Link]

  • SynArchive. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]

  • ChemRxiv. (n.d.). The Pyruvate Aldol Condensation Product: A Metabolite that Escaped Synthetic Preparation for Over a Century. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate

Welcome to the technical support center for the purification of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate and related chalcone derivatives. This guide is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate and related chalcone derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for common purification challenges. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying principles to empower you to make informed decisions in your own laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate?

A1: The two most prevalent and effective techniques for the purification of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate, a chalcone derivative, are recrystallization and silica gel column chromatography.[1] The choice between these methods depends on the nature and quantity of the impurities, as well as the scale of your reaction.

Q2: My crude product is a persistent oil. What are my options?

A2: "Oiling out" is a common issue with some chalcone derivatives. This can be due to the presence of impurities that depress the melting point or if the compound itself has a low melting point.[2] First, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, column chromatography is the recommended method for purifying oily products.[2]

Q3: How do I know which purification method is best for my sample?

A3: A simple Thin Layer Chromatography (TLC) of your crude product will provide valuable information. If the TLC shows a major spot for your product with minor, well-separated spots for impurities, recrystallization may be sufficient. If the TLC shows multiple spots close to your product's spot, or if there are significant amounts of baseline impurities, column chromatography will be necessary for effective separation.[1]

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. However, success is highly dependent on the choice of solvent and the cooling process.

Q: My compound "oils out" instead of crystallizing during recrystallization. What's happening and how can I fix it?

A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often because the solution is supersaturated at a temperature above the melting point of the solute.

  • Causality: The presence of impurities can lower the melting point of your compound, making it more prone to oiling out. Additionally, if the solution is cooled too rapidly, the molecules may not have sufficient time to orient themselves into a crystal lattice.

  • Solutions:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the concentration slightly.

    • Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling and better crystal formation.[3]

    • Change Solvent System: If the problem persists, your solvent may not be optimal. A mixed-solvent system can be effective. Dissolve your compound in a minimum of a "good" solvent (in which it is very soluble) at boiling point, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Re-heat to clarify and then cool slowly. For many chalcones, an ethanol/water mixture is a good starting point.[3]

Q: My recrystallized product is still colored. How can I remove colored impurities?

A: Colored impurities are often large, polar molecules that can be effectively removed using activated charcoal.

  • Causality: Activated charcoal has a high surface area with many pores that can adsorb large, colored impurity molecules from the solution.

  • Protocol:

    • Dissolve the crude product in the minimum amount of hot recrystallization solvent.

    • Add a small amount of activated charcoal (about 1-2% of the weight of your crude product).

    • Swirl the hot solution for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal.

    • Allow the filtrate to cool and crystallize as usual.

Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase.[4]

Q: I'm not getting good separation between my product and an impurity on the column. What can I do?

A: Poor separation in column chromatography is typically due to an inappropriate solvent system or improper column packing.

  • Causality: The separation of compounds on a silica gel column depends on the polarity of the mobile phase (eluent). A solvent system that is too polar will cause all compounds to elute quickly with little separation. A system that is not polar enough will result in slow elution and broad peaks.

  • Solutions:

    • Optimize the Solvent System with TLC: The ideal solvent system for column chromatography should give your target compound an Rf value of approximately 0.3 on a TLC plate.[5] A common solvent system for chalcones is a mixture of hexane and ethyl acetate.[1]

      • If the Rf is too high, decrease the proportion of the more polar solvent (ethyl acetate).

      • If the Rf is too low, increase the proportion of the more polar solvent.

    • Use a Gradient Elution: Start with a less polar solvent system to elute the non-polar impurities, and then gradually increase the polarity of the eluent to elute your more polar product.[6]

    • Ensure Proper Column Packing: A well-packed column is crucial for good separation. Ensure the silica gel is packed uniformly without any air bubbles or cracks. A "slurry" or "wet packing" method is generally recommended.[4]

Q: My compound is not eluting from the column, even with a highly polar solvent system.

A: This can happen if your compound is highly polar or if it is interacting strongly with the acidic silica gel.

  • Causality: Silica gel is slightly acidic and can strongly adsorb basic compounds or compounds with multiple polar functional groups, preventing their elution.

  • Solutions:

    • Add a Polar Modifier: If your compound is not eluting with 100% ethyl acetate, you can try adding a small amount (1-5%) of methanol to the eluent.[4]

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.

    • Dry Loading: If the compound is not very soluble in the initial eluent, it can be "dry loaded". Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.[5]

Data Presentation

ParameterRecrystallizationColumn Chromatography
Primary Use Purifying major products from minor, well-differentiated impurities.Separating complex mixtures with similar polarities.
Common Solvents Ethanol, Ethanol/Water, MethanolHexane/Ethyl Acetate, Dichloromethane/Methanol
Typical Throughput High (grams to kilograms)Low to Medium (milligrams to grams)
Key Optimization Solvent selection and cooling rate.Eluent composition and column packing.

Experimental Protocols

Protocol 1: Recrystallization of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate
  • Dissolution: In an Erlenmeyer flask, add the crude solid product. Add a minimal amount of 95% ethanol and a boiling chip. Heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained.[7]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Column Chromatography of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate
  • TLC Analysis: Determine the optimal solvent system by running TLC plates of the crude mixture in various ratios of hexane and ethyl acetate. Aim for an Rf value of ~0.3 for the product spot.[5]

  • Column Packing (Wet Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • In a separate beaker, make a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the solvent to drain slowly as the silica settles. Gently tap the column to ensure even packing and remove any air bubbles.[4]

    • Add another thin layer of sand on top of the settled silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or the eluent).

    • Carefully add the sample solution to the top of the column with a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until it is level with the top of the sand.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in test tubes.

    • If using a gradient elution, gradually increase the polarity of the eluent as the column runs.[6]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualization

Purification Workflow Decision Tree

PurificationWorkflow start Crude Product Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate tlc Perform TLC Analysis start->tlc decision_solid Is the product a solid? tlc->decision_solid decision_tlc Are spots well-separated? decision_solid->decision_tlc Yes column_chrom Column Chromatography decision_solid->column_chrom No (Oil) recrystallization Recrystallization decision_tlc->recrystallization Yes decision_tlc->column_chrom No end_product Pure Product recrystallization->end_product column_chrom->end_product

Caption: Decision tree for selecting a purification method.

Column Chromatography Troubleshooting Flowchart

ColumnTroubleshooting start Poor Separation check_rf Check TLC Rf of Product start->check_rf rf_high Rf > 0.4 check_rf->rf_high rf_low Rf < 0.2 check_rf->rf_low rf_ok Rf ~ 0.3 check_rf->rf_ok decrease_polarity Decrease Eluent Polarity rf_high->decrease_polarity increase_polarity Increase Eluent Polarity rf_low->increase_polarity check_packing Check Column Packing rf_ok->check_packing repack Repack Column check_packing->repack Bubbles/Cracks gradient Consider Gradient Elution check_packing->gradient Packing OK

Caption: Troubleshooting poor separation in column chromatography.

References

  • Chemistry LibreTexts. (2021, August 16). 4: The Aldol Condensation – Preparation of Chalcones (Experiment). Retrieved from [Link]

  • JETIR. (2019, May). SYNTHESIS OF CHALCONES. JETIR, 6(5). Retrieved from [Link]

  • MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. Retrieved from [Link]

  • Zangade, S. B., & Patil, P. G. (2020). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. SciTePress. Retrieved from [Link]

  • CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). B. Column Chromatography. Retrieved from [Link]

Sources

Troubleshooting

Challenges in the scale-up synthesis of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate

Welcome to the technical support center for the synthesis of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techni...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the scale-up synthesis of this valuable compound. Here, we address common challenges, from reaction control to purification, grounding our advice in established chemical principles and field-proven insights.

Introduction

Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate is a key α,β-unsaturated ketoester intermediate in the synthesis of various pharmaceuticals and biologically active molecules. Its synthesis, typically achieved through a Claisen-Schmidt condensation of p-anisaldehyde and methyl pyruvate, presents unique challenges when transitioning from laboratory to pilot or industrial scale. This guide provides a structured approach to troubleshooting these challenges, ensuring a robust, safe, and efficient scale-up process.

Troubleshooting Guide: From Benchtop to Scale-Up

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.

Reaction & Synthesis Challenges

Question 1: My reaction yield is significantly lower upon scale-up. What are the likely causes and how can I mitigate this?

Answer:

A decrease in yield during scale-up is a common issue and can be attributed to several factors that are less pronounced at the bench scale.

  • Inadequate Mixing and Mass Transfer: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration. This can promote side reactions.

    • Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the stirring speed is sufficient to maintain a homogeneous mixture. Baffles within the reactor can also improve mixing efficiency.

  • Poor Temperature Control: The Claisen-Schmidt condensation is an exothermic reaction.[1] As the volume of the reaction increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[1] An uncontrolled temperature rise can lead to the formation of byproducts and degradation of the desired product.

    • Solution: Implement a robust cooling system for the reactor jacket. The addition of reactants, particularly the base catalyst, should be done portion-wise or via a controlled-addition funnel to manage the exotherm. For large-scale operations, consider a semi-batch process where one reactant is added gradually to the other.[2]

  • Side Reactions: At elevated temperatures or with prolonged reaction times, several side reactions can become more prominent.

    • Double Condensation: Methyl pyruvate has two acidic α-protons, and a second condensation with p-anisaldehyde can occur, leading to a diaryl product.[3]

    • Cannizzaro Reaction: If a strong base like sodium hydroxide is used, p-anisaldehyde, which lacks α-hydrogens, can undergo a Cannizzaro reaction, disproportionating into 4-methoxybenzyl alcohol and sodium 4-methoxybenzoate.[3]

    • Michael Addition: The enolate of methyl pyruvate can act as a nucleophile and add to the β-carbon of the newly formed α,β-unsaturated ketoester.

    • Solution: To minimize these, maintain strict temperature control and monitor the reaction progress closely (e.g., by HPLC or GC) to quench the reaction upon completion. Using a milder base, such as lithium hydroxide (LiOH), can sometimes offer better selectivity.[4]

Question 2: I am observing a significant amount of a higher molecular weight impurity in my crude product. What is it and how can I prevent its formation?

Answer:

This is likely the double-condensation product, 1,5-bis(4-methoxyphenyl)-1,4-pentadien-3-one, formed from the reaction of a second molecule of p-anisaldehyde with the initial product.

  • Mechanism of Formation: The initial product, Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate, still possesses acidic protons on the methyl group of the pyruvate moiety. In the presence of a base, an enolate can form and react with another molecule of p-anisaldehyde.

    Figure 1: Formation of the double condensation byproduct.
  • Prevention Strategies:

    • Stoichiometry Control: Use a slight excess of methyl pyruvate relative to p-anisaldehyde. This will favor the formation of the desired mono-condensation product.

    • Controlled Addition: Add the p-anisaldehyde slowly to the mixture of methyl pyruvate and base. This keeps the concentration of the aldehyde low, reducing the likelihood of the second reaction.

    • Reaction Monitoring: Closely monitor the reaction progress and stop it as soon as the starting p-anisaldehyde is consumed.

Purification & Isolation Challenges

Question 3: I am having difficulty purifying the final product. What are the recommended methods for large-scale purification?

Answer:

Purification of α,β-unsaturated ketoesters on a large scale can be challenging due to their reactivity and potential for thermal degradation.

  • Crystallization: This is often the most effective and scalable method for purifying solid compounds.

    • Protocol:

      • After work-up, dissolve the crude product in a minimal amount of a hot solvent in which the product has high solubility, but in which impurities are either highly soluble or sparingly soluble.

      • Suitable solvents to screen include ethanol, isopropanol, or mixtures of ethyl acetate and heptane.

      • Allow the solution to cool slowly to promote the formation of large, pure crystals. Seeding with a small crystal of pure product can aid this process.

      • Isolate the crystals by filtration and wash with a small amount of cold solvent.

      • Dry the crystals under vacuum at a moderate temperature.

  • Distillation: While potentially effective, distillation carries the risk of thermal degradation.

    • Considerations: Thermal stability data for chalcone derivatives suggest that decomposition can begin at temperatures above 100-150°C, though this is highly dependent on the specific structure.[5][6][7]

    • Recommendation: If distillation is necessary, it must be performed under high vacuum to lower the boiling point. A short-path distillation apparatus is recommended to minimize the residence time at high temperatures. A preliminary thermal stability study (TGA/DSC) is strongly advised before attempting large-scale distillation.[8]

  • Column Chromatography: While effective at the lab scale, it is often less practical and more costly for large-scale industrial production due to solvent consumption and waste generation. It is best reserved for the preparation of highly pure reference standards or for smaller-scale production.

Purification MethodProsConsScale-Up Feasibility
Crystallization High purity, cost-effective at scale, removes a wide range of impurities.[9]Can have lower initial recovery, requires solvent screening.Excellent
Distillation Can be effective for removing non-volatile impurities.Risk of thermal decomposition, may not separate closely boiling impurities.Good, with caution
Column Chromatography High resolution separation.High solvent usage, generates significant waste, can be costly.Poor for large scale

Safety & Handling

Question 4: What are the primary safety concerns when scaling up this synthesis?

Answer:

The scale-up of any chemical process introduces new safety considerations. For this synthesis, the primary concerns are the exothermic nature of the reaction and the handling of hazardous materials.

  • Thermal Runaway: As discussed, the aldol condensation is exothermic. A failure in cooling or an uncontrolled addition of reagents can lead to a rapid increase in temperature and pressure, potentially resulting in a runaway reaction.[1][10]

    • Prevention:

      • Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to determine the heat of reaction and the maximum temperature of the synthetic reaction (MTSR).[11] This data is crucial for designing an adequate cooling system.

      • Process Controls: Implement robust temperature monitoring and control systems. Have an emergency cooling plan in place.

      • Safe Dosing: Ensure that the rate of addition of reagents is controlled and can be stopped immediately if a deviation in temperature is observed.

    Runaway Reaction Logic Heat_Generation Heat Generation > Heat Removal Temp_Increase Temperature Increase Heat_Generation->Temp_Increase Reaction_Rate_Increase Reaction Rate Increases Temp_Increase->Reaction_Rate_Increase Pressure_Increase Pressure Buildup Temp_Increase->Pressure_Increase More_Heat Further Heat Generation Reaction_Rate_Increase->More_Heat More_Heat->Temp_Increase Positive Feedback Loop Runaway Runaway Reaction Pressure_Increase->Runaway

    Figure 2: The positive feedback loop leading to a thermal runaway.
  • Handling of Reagents:

    • Sodium Methoxide/Hydroxide: These are corrosive and will cause severe burns upon contact.[12][13] Sodium methoxide is also flammable and reacts violently with water.[13] Always handle in a well-ventilated area, away from ignition sources, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.

    • Methyl Pyruvate: This is a flammable liquid.[14][15] Keep away from heat and open flames.

    • p-Anisaldehyde: While less hazardous, it can cause skin and eye irritation.[16]

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate?

Q2: Can I use a different base catalyst for this reaction?

A2: Yes, other bases can be used, and the choice of base can influence the reaction rate and selectivity. Common alternatives to sodium methoxide or sodium hydroxide include potassium hydroxide (KOH) and lithium hydroxide (LiOH).[4][19] In some cases, weaker bases or heterogeneous catalysts have been employed to improve selectivity and simplify work-up.[19] The optimal base and its concentration should be determined through small-scale screening experiments.

Q3: My final product has a persistent yellow color. How can I remove it?

A3: A yellow color can be due to the presence of conjugated impurities, such as the double-condensation byproduct or other colored species formed during the reaction. A well-executed crystallization is often the most effective way to remove these impurities. If the color persists after crystallization, a small amount of activated carbon can be added to the hot solution before filtration, which can help adsorb colored impurities. Ensure the activated carbon is thoroughly removed by filtration.

Q4: What are the key process parameters to monitor during scale-up?

A4: The critical process parameters to monitor are:

  • Temperature: Continuous monitoring of the internal reaction temperature is essential to prevent thermal runaway.

  • Addition Rate: The rate of addition of the base or aldehyde should be carefully controlled.

  • Stirrer Speed and Power Draw: This can indicate changes in viscosity and ensure proper mixing.

  • Reaction Progress: Regular sampling and analysis (e.g., by HPLC) to track the consumption of starting materials and the formation of the product and byproducts.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate

Safety Precaution: This reaction is exothermic and involves flammable and corrosive materials. It should be conducted in a suitable reactor with appropriate temperature control and safety measures in place. Wear appropriate PPE at all times.

  • Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel. Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charge Reactants: To the reactor, charge methyl pyruvate (1.05 eq.) and a suitable solvent (e.g., methanol or ethanol). Begin stirring.

  • Cooling: Cool the reactor contents to 0-5 °C using the jacketed cooling system.

  • Base Addition: Slowly add a solution of sodium methoxide in methanol (1.1 eq.) or an aqueous solution of sodium hydroxide via the addition funnel, maintaining the internal temperature below 10 °C.

  • Aldehyde Addition: Once the base addition is complete, slowly add p-anisaldehyde (1.0 eq.) over 1-2 hours, ensuring the temperature does not exceed 15 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 20-25 °C) and monitor its progress by HPLC.

  • Quench: Once the reaction is complete (typically 2-4 hours), cool the mixture to 0-5 °C and slowly add a dilute acid (e.g., 1M HCl) to neutralize the base to a pH of ~7.

  • Work-up:

    • If the product precipitates, filter the solid, wash with cold water, and then with a cold, non-polar solvent like heptane.

    • If the product does not precipitate, perform an extraction with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane).

References

  • David Publishing. (n.d.). Synthesis, Growth, Characterization and Comparative Thermal Studies of Novel Non-linear Optical Chalcone Derivative: (E)-1-(2-hydroxyphenyl)-3-(4-Methoxyphenyl) prop-2-en-1-one. [Link]

  • ARIA. (n.d.). Runaway reactions, case studies, lessons learned. [Link]

  • ResearchGate. (n.d.). Fig. 5 TGA-DSC Curve for: a 4-N(CH 3 ) 2 -4′-NO 2 and b 4-MeO-4′-NO 2. [Link]

  • ResearchGate. (2019). Thermal analysis of some novel Chalcones. [Link]

  • RSC Publishing. (n.d.). A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation. [Link]

  • ResearchGate. (n.d.). Synthesis, structural investigation, linear and nonlinear optical properties of a chalcone derivative by experimental and theoretical method. [Link]

  • ARIA. (2017). Runaway reactions, case studies, lessons learned. [Link]

  • National Center for Biotechnology Information. (n.d.). Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. [Link]

  • ResearchGate. (1998). Case Studies of Incidents in Runaway Reactions and Emergency Relief. [Link]

  • American Chemical Society. (n.d.). Kinetic investigation of the Claisen-Schmidt condensation for production of chalcone using basic metal oxide catalysts. [Link]

  • ioKinetic. (n.d.). Systematic Evaluation of Chemical Reaction Hazards. [Link]

  • ResearchGate. (2020). A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation. [Link]

  • AIDIC. (n.d.). Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study. [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aldol. [Link]

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). [Link]

  • AristaTek. (n.d.). Runaway Industrial Chemical Reactions. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-oxo-4-phenylbutanoate. [Link]

  • Amanote Research. (1951). Thermal Analysis of the Aldol Condensation. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-oxo-4-phenylbut-3-enoate. [Link]

  • ACS Publications. (2022). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. [Link]

  • ResearchGate. (n.d.). Process Development and Pilot-Plant Synthesis of (2-Chlorophenyl)[2-(phenylsulfonyl)pyridin-3-yl]methanone. [Link]

  • Brandeis University. (n.d.). Purification and crystallization of benzoylformate decarboxylase. [Link]

  • ResearchGate. (n.d.). The Aldol Condensation. [Link]

  • ScienceDirect. (n.d.). Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl-4-oxo-4-phenyl-2-butenoate. [Link]

  • National Center for Biotechnology Information. (2015). Large-scale crystallization of proteins for purification and formulation. [Link]

  • IMEMG. (n.d.). Pilot plant synthesis of triaminotrinitrobenzene (TATB). [Link]

  • National Center for Biotechnology Information. (2023). Organocatalytic Asymmetric Peroxidation of γ,δ-Unsaturated β-Keto Esters—A Novel Route to Chiral Cycloperoxides. [Link]

  • SemOpenAlex. (n.d.). Large-scale crystallization of proteins for purification and formulation. [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate

Welcome to the technical support center for the synthesis of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexiti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific Claisen-Schmidt condensation. Here, we address common experimental challenges with in-depth, mechanistically-grounded solutions to help you improve yield, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate?

The most prevalent method is a base-catalyzed Claisen-Schmidt condensation.[1][2][3] This reaction involves the condensation of an aromatic aldehyde that cannot form an enolate (p-anisaldehyde) with a ketone that has α-hydrogens (methyl pyruvate).[4][5] The base, typically sodium hydroxide or potassium hydroxide, deprotonates the α-carbon of the methyl pyruvate to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of p-anisaldehyde.[6][7] Subsequent dehydration of the aldol addition product is rapid, driven by the formation of a stable, conjugated system, yielding the desired α,β-unsaturated ketoester.[8][9]

Q2: What are the critical reaction parameters that I must control to ensure a high yield?

Achieving a high yield requires careful control over several key parameters. The interplay between these factors determines the reaction's success.

Parameter Impact on Reaction Expert Recommendation
Stoichiometry An incorrect molar ratio can lead to side reactions or incomplete conversion. An excess of the enolizable component (methyl pyruvate) can promote self-condensation.Use a slight excess (1.1-1.2 equivalents) of the non-enolizable aldehyde (p-anisaldehyde) to ensure the pyruvate enolate is consumed in the desired cross-condensation pathway.[10]
Base Concentration A high concentration of a strong base like NaOH can promote undesired side reactions, such as the Cannizzaro reaction of the aldehyde.[8]Use a catalytic amount of a dilute base (e.g., 10% NaOH solution). This is sufficient to generate the enolate without causing significant side reactions.
Temperature Temperature influences both the reaction rate and the selectivity. Lower temperatures favor the initial aldol addition, while higher temperatures promote the subsequent dehydration to the final product.[4]Maintain a low to ambient temperature (0°C to 25°C) during the initial addition to control the reaction rate and minimize side products. Gentle heating may be applied post-addition to drive the dehydration to completion.[4]
Solvent The solvent must be able to dissolve the reactants and the base. Protic solvents like ethanol are common.95% Ethanol is a standard and effective choice. It readily dissolves p-anisaldehyde and is compatible with aqueous base solutions.
Reagent Purity Impurities in starting materials, especially water in solvents when using highly moisture-sensitive bases, can quench the catalyst and inhibit the reaction.[4][11]Use high-purity p-anisaldehyde and methyl pyruvate. Ensure solvents are appropriately dried if using anhydrous conditions with stronger bases like LDA.[11]
Q3: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture alongside your starting materials (p-anisaldehyde and methyl pyruvate) on a silica gel plate. A typical mobile phase would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The disappearance of the limiting reactant (ideally methyl pyruvate) and the appearance of a new, more conjugated (and typically lower Rf) spot corresponding to the product indicates reaction progression.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Product Formation

Q: My TLC shows only starting materials, even after several hours. What are the likely causes and solutions?

This issue typically points to a problem with enolate formation or catalyst activity.

Causality & Solution Workflow:

G cluster_problem Problem: Low/No Conversion cluster_causes Potential Causes cluster_solutions Solutions Problem Low or No Product (TLC shows only starting materials) Cause1 Inactive Base (e.g., old NaOH solution) Problem->Cause1 Cause2 Insufficient Base Strength (for this specific substrate) Problem->Cause2 Cause3 Low Temperature (Reaction is too slow) Problem->Cause3 Solution1 Prepare a fresh solution of the base (e.g., 10% NaOH). Cause1->Solution1 Verify & Remediate Solution2 Consider a stronger base (e.g., NaOEt in EtOH), but be aware of increased side reactions. Cause2->Solution2 Optimize Solution3 Allow the reaction to warm to room temperature or apply gentle heat (e.g., 40°C). Cause3->Solution3 Adjust Conditions

  • Inactive Base: Sodium hydroxide solutions can absorb atmospheric CO₂ over time, reducing their basicity. Prepare a fresh solution of your base before starting the reaction.[11]

  • Reaction Temperature: While starting at a low temperature is good for control, the activation energy may not be overcome. If no reaction is observed after 30-60 minutes, allow the mixture to slowly warm to room temperature.[4]

  • Reagent Quality: Ensure your methyl pyruvate has not undergone self-condensation during storage. It should be a clear, colorless liquid.

Problem 2: Significant Byproduct Formation

Q: My TLC plate shows multiple new spots, and my final yield is low after purification. What are these impurities and how can I prevent them?

The formation of multiple products is a classic issue in crossed aldol reactions when conditions are not optimized.[8][10]

Primary Side Reactions:

  • Self-Condensation of Methyl Pyruvate: The pyruvate enolate can react with another molecule of methyl pyruvate. This is a common issue if the aldehyde is added too slowly or if the pyruvate concentration is too high.

  • Cannizzaro Reaction: If the base concentration is too high, two molecules of p-anisaldehyde (which has no α-hydrogens) can disproportionate to form 4-methoxybenzyl alcohol and 4-methoxybenzoic acid.[8]

Mitigation Strategy Workflow:

G

The key to selectivity is to maintain a low, steady-state concentration of the enolate and ensure it preferentially reacts with the more reactive electrophile, the aldehyde.[4][10] By adding the base slowly to the mixture of the aldehyde and ketone, you ensure that any enolate formed is in the immediate presence of a high concentration of the desired electrophile (p-anisaldehyde), thus minimizing self-condensation.

Problem 3: Product is a Persistent Oil and Difficult to Purify

Q: After workup, my product is a yellow-orange oil and I cannot induce crystallization. How should I proceed with purification?

While some α,β-unsaturated ketoesters can be crystalline, it is not uncommon for them to be oils, especially if minor impurities are present that inhibit lattice formation.

Recommended Purification Protocol: Column Chromatography

  • Neutralize and Extract: After the reaction, neutralize the mixture with a dilute acid (e.g., 10% HCl) to a pH of ~6-7.[4] Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Prepare the Column: Use silica gel as the stationary phase. A slurry can be prepared using your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Load and Elute: Concentrate your crude product oil under reduced pressure. Adsorb this crude oil onto a small amount of silica gel and load it onto the column. Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity (e.g., to 80:20 Hexane:EtOAc) to elute your product.

  • Collect and Analyze: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent in vacuo to obtain the purified oil.

Experimental Protocols

Protocol 1: Optimized Synthesis of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate

This protocol is designed to maximize yield and minimize byproduct formation.

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve p-anisaldehyde (1.36 g, 10 mmol) and methyl pyruvate (0.87 mL, 9.1 mmol) in 20 mL of 95% ethanol.

  • Reaction Setup: Place the flask in an ice-water bath and equip it with a magnetic stir bar. Begin stirring.

  • Base Addition: Prepare a 10% aqueous solution of sodium hydroxide. Add this solution dropwise to the stirred ethanol mixture over 10-15 minutes. A precipitate may begin to form.[5]

  • Reaction: After the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes, then remove the bath and let it stir at room temperature for 2 hours.

  • Workup: Add 40 mL of water to the flask to precipitate the product fully.[12] Neutralize the mixture with 1M HCl. Filter the resulting solid via suction filtration and wash thoroughly with cold water.

  • Purification (Recrystallization): Recrystallize the crude solid from an ethanol/water mixture (approx. 90:10) to yield the purified product.[4] Dry the product under vacuum.

References

  • Welcome Home Vets of NJ. (n.d.). Aldol Condensation Practice Problems With Answers. Retrieved January 20, 2026, from [Link]

  • Unknown. (n.d.). Claisen-Schmidt Condensation. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). CN102026955A - Process for purifying an alpha-keto ester.
  • Quora. (2022, March 30). Aldol condensations are sometimes fraught with side products and do not have good yields. However, your reaction works better for several reasons. What are they? Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved January 20, 2026, from [Link]

  • Unknown. (n.d.). Aldol Condensation of Pyruvate with Pyridinecarboxaldehydes in the Presence of Peraminated β-Cyclodextrins. Retrieved January 20, 2026, from [Link]

  • ACS Publications. (2024, January 20). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Omega. Retrieved January 20, 2026, from [Link]

  • Unknown. (2022, February 4). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). Retrieved January 20, 2026, from [Link]

  • Unknown. (n.d.). Claisen-Schmidt Condensation. Retrieved January 20, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved January 20, 2026, from [Link]

  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. Retrieved January 20, 2026, from [Link]

  • Magritek. (n.d.). The Aldol Condensation. Retrieved January 20, 2026, from [Link]

  • Pearson. (n.d.). Claisen-Schmidt Condensation: Videos & Practice Problems. Retrieved January 20, 2026, from [Link]

  • Scribd. (n.d.). Claisen Schmidt Condensation. Retrieved January 20, 2026, from [Link]

  • MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved January 20, 2026, from [Link]

  • SpectraBase. (n.d.). Methyl 4-Methoxy-2-(4-methoxyphenyl))-3-oxobutanoate. Retrieved January 20, 2026, from [Link]

  • Chemistry LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Retrieved January 20, 2026, from [Link]

  • AZoM. (2014, September 15). An Introduction to Aldol Condensation. Retrieved January 20, 2026, from [Link]

  • Khan Academy. (n.d.). Intramolecular aldol condensation. Retrieved January 20, 2026, from [Link]

  • Science.gov. (n.d.). aromatic alpha-keto acids: Topics. Retrieved January 20, 2026, from [Link]

  • Unknown. (n.d.). 1 ALDOL CONDENSATION. Retrieved January 20, 2026, from [Link]

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Retrieved January 20, 2026, from [Link]

  • PubMed. (1987, May 15). Purification of branched chain alpha-ketoacid dehydrogenase complex from rat liver. Retrieved January 20, 2026, from [Link]

  • Atlantis Press. (2021, April 22). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved January 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Retrieved January 20, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate Synthesis

Welcome to the technical support guide for the synthesis of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, actio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice on catalyst selection and troubleshooting for this important synthetic transformation. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate?

The most prevalent and dependable method is a crossed aldol condensation, specifically a Claisen-Schmidt condensation.[1][2] This reaction involves the base-catalyzed condensation of 4-methoxybenzaldehyde (which lacks α-hydrogens and thus cannot self-condense) with methyl pyruvate (which possesses enolizable α-hydrogens).[1][3] The reaction proceeds by forming an enolate from methyl pyruvate, which then nucleophilically attacks the carbonyl carbon of 4-methoxybenzaldehyde.[2][4] A subsequent dehydration step, often promoted by heat, drives the reaction to completion and yields the desired α,β-unsaturated product.[3][5]

Q2: Which class of catalysts is generally recommended for this condensation?

Base catalysts are overwhelmingly preferred for this type of Claisen-Schmidt condensation as they tend to provide significantly higher yields compared to acid catalysts.[2][4] While strong bases like sodium hydroxide (NaOH) are effective, secondary amine organocatalysts, such as pyrrolidine, are often an excellent choice. Pyrrolidine catalysis can offer milder reaction conditions and improved selectivity, minimizing side reactions like ester saponification.

Q3: What are the most critical experimental parameters to control for a successful synthesis?

Success hinges on the careful control of three key parameters:

  • Catalyst Choice and Loading: The catalyst dictates the reaction mechanism and rate. Using an appropriate amount (typically 5-20 mol%) is crucial to ensure efficient turnover without promoting excessive side reactions.

  • Temperature: Temperature plays a vital role.[3] Initial stages may benefit from lower temperatures to control the rate of enolate formation and minimize self-condensation of methyl pyruvate. Heating is often applied later to drive the irreversible dehydration of the aldol adduct, shifting the equilibrium toward the final product.[3]

  • Stoichiometry: Precise control of reactant ratios is essential. Using a slight excess of one reagent can be strategic, but significant deviations can lead to complex product mixtures and purification challenges.[3]

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most straightforward and effective method.[4] Spot the reaction mixture on a TLC plate alongside pure samples of your starting materials (4-methoxybenzaldehyde and methyl pyruvate). A typical mobile phase would be a mixture of hexanes and ethyl acetate (e.g., 3:1 v/v). The disappearance of the starting materials and the appearance of a new, typically lower Rf spot corresponding to the more polar product, indicates reaction progression.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis.

Problem 1: My reaction yield is consistently low or I'm recovering only starting material.

  • Possible Cause A: Inactive or Inappropriate Catalyst.

    • Scientific Rationale: Bases can be deactivated by atmospheric CO2 or moisture.[6] If using a strong base like NaOH, it may not be strong enough to efficiently deprotonate methyl pyruvate if conditions are not optimal.

    • Recommended Solution:

      • Use a freshly opened or properly stored catalyst. If using a solid base like NaOH, briefly grind it to expose a fresh surface.

      • Ensure your solvents are anhydrous, especially if using highly moisture-sensitive bases.[6]

      • Consider switching to an organocatalyst like pyrrolidine, which often performs well under milder conditions and is less susceptible to some forms of deactivation.

  • Possible Cause B: Reversible Reaction Equilibrium.

    • Scientific Rationale: The initial aldol addition is often a reversible equilibrium.[3][5] To achieve a high yield of the final product, this equilibrium must be shifted forward.

    • Recommended Solution: The dehydration of the intermediate aldol adduct to the conjugated α,β-unsaturated system is typically irreversible and serves as the thermodynamic driving force for the reaction.[3] After the initial addition phase (which can be run at room temperature), gently heating the reaction mixture (e.g., to 40-60 °C) can promote this water elimination step and significantly improve the final yield.[3]

Problem 2: My TLC analysis shows multiple product spots and purification is difficult.

  • Possible Cause A: Self-Condensation of Methyl Pyruvate.

    • Scientific Rationale: The enolate of methyl pyruvate can react with another molecule of methyl pyruvate instead of the intended 4-methoxybenzaldehyde. This is more likely if the enolate concentration becomes too high relative to the aldehyde.

    • Recommended Solution: Employ a slow-addition strategy.[3] Add the methyl pyruvate dropwise over a period of 30-60 minutes to a solution containing the 4-methoxybenzaldehyde and the catalyst. This maintains a low instantaneous concentration of the enolizable component, favoring the desired cross-condensation.

  • Possible Cause B: Michael Addition Side Reaction.

    • Scientific Rationale: The enolate of methyl pyruvate can act as a nucleophile and attack the β-carbon of the already-formed α,β-unsaturated product in a conjugate (Michael) addition. This is more prevalent with highly reactive enolates generated by strong bases.

    • Recommended Solution:

      • Switch to a milder catalyst. Organocatalysts like pyrrolidine generate a less reactive nucleophile (an enamine intermediate), which is less prone to Michael addition.

      • Avoid a large excess of methyl pyruvate.

      • Monitor the reaction closely by TLC and stop it once the starting aldehyde is consumed, preventing the product from sitting in the reactive mixture for an extended period.

Problem 3: The product precipitates as an oil instead of a crystalline solid during workup.

  • Possible Cause: Impurities or Incorrect Crystallization Solvent.

    • Scientific Rationale: The presence of side products or residual starting materials can act as impurities that inhibit proper crystal lattice formation. The solvent used for precipitation or recrystallization must be one in which the product has low solubility at cool temperatures but is soluble when hot.

    • Recommended Solution:

      • After quenching the reaction (e.g., with dilute HCl to neutralize the base), perform a liquid-liquid extraction with a solvent like ethyl acetate. Wash the organic layer with water and brine to remove salts and water-soluble impurities.

      • Dry the organic layer, concentrate it under reduced pressure, and then attempt recrystallization from a suitable solvent system. A 90:10 ethanol/water mixture is often a good starting point for this class of compounds.[3] Dissolve the crude product in a minimal amount of hot ethanol and slowly add water until turbidity persists, then allow it to cool slowly.

Catalyst Performance Comparison

Catalyst TypeCatalyst ExampleTypical ConditionsYield RangeAdvantagesDisadvantages
Strong Base Sodium Hydroxide (NaOH)Ethanol/Water, RT to 40°C60-85%Inexpensive, readily available, simple procedure.[4]Can promote ester saponification, higher risk of Michael addition.[5]
Organocatalyst PyrrolidineMethanol or Ethanol, RT75-95%Milder conditions, high selectivity, minimizes side reactions.[7]More expensive than NaOH, requires careful handling (volatile, corrosive).
Solid Acid Heteropoly acids (e.g., Mo10V2/SiO2)Solvent-free, 80-100°C80-95%Environmentally friendly ("green"), catalyst is reusable.[8]Requires higher temperatures, catalyst preparation may be complex.

Detailed Experimental Protocols

Protocol 1: Pyrrolidine-Catalyzed Synthesis

This protocol is recommended for achieving high yield and purity under mild conditions.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzaldehyde (1.36 g, 10 mmol) and 30 mL of methanol. Stir until all the aldehyde has dissolved.

  • Catalyst Addition: Add pyrrolidine (0.14 g, 2 mmol, 20 mol%) to the solution.

  • Reactant Addition: Slowly add methyl pyruvate (1.12 g, 11 mmol, 1.1 eq) to the mixture dropwise over 15 minutes at room temperature.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate).

  • Workup: Once the 4-methoxybenzaldehyde is consumed, concentrate the mixture under reduced pressure to remove the methanol.

  • Purification: Dissolve the resulting residue in ethyl acetate (50 mL) and wash with 1M HCl (2 x 20 mL), followed by saturated sodium bicarbonate solution (1 x 20 mL), and finally brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Crystallization: Recrystallize the crude solid from a minimal amount of hot ethanol to yield pure Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate as a crystalline solid.

Protocol 2: Sodium Hydroxide-Catalyzed Synthesis

This is a classic, cost-effective method.

  • Setup: In a 100 mL Erlenmeyer flask, dissolve 4-methoxybenzaldehyde (1.36 g, 10 mmol) in 20 mL of ethanol.

  • Base Solution: In a separate beaker, prepare a solution of NaOH (0.4 g, 10 mmol) in 5 mL of water and cool it in an ice bath.

  • Reactant Addition: To the ethanolic solution of the aldehyde, add methyl pyruvate (1.02 g, 10 mmol).

  • Reaction: Slowly add the cold NaOH solution to the stirred reactant mixture. A precipitate should begin to form. Allow the mixture to stir at room temperature for 2 hours.

  • Workup: Pour the reaction mixture into 50 mL of cold water. Neutralize the mixture by slowly adding 10% HCl until the pH is acidic.[3]

  • Isolation: Isolate the solid product by suction filtration and wash the filter cake with several portions of cold water.[3]

  • Purification: Air-dry the crude product and then recrystallize from an ethanol/water mixture to obtain the pure compound.[3]

Visualized Workflows and Mechanisms

Catalyst Selection Workflow

This diagram outlines the decision-making process for selecting the most appropriate catalyst based on experimental goals.

CatalystSelection start Goal Definition high_yield Priority: High Yield & Purity start->high_yield green_chem Priority: Green Chemistry start->green_chem low_cost Priority: Low Cost start->low_cost organo Use Pyrrolidine (Organocatalyst) high_yield->organo Mild conditions, high selectivity solid_acid Use Heteropoly Acid (Solid Catalyst) green_chem->solid_acid Solvent-free, reusable strong_base Use NaOH (Strong Base) low_cost->strong_base Inexpensive, simple setup

Caption: Decision tree for catalyst selection.

Base-Catalyzed Reaction Mechanism

This diagram illustrates the step-by-step mechanism of the Claisen-Schmidt condensation.

Mechanism cluster_enolate Step 1: Enolate Formation cluster_attack Step 2: Nucleophilic Attack cluster_dehydration Step 3: Dehydration Pyruvate Methyl Pyruvate Enolate Enolate (Nucleophile) Pyruvate->Enolate Deprotonation Base Base (B:) Aldehyde 4-Methoxy- benzaldehyde Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Enolate_ref Enolate Enolate_ref->Aldehyde Attack Adduct Aldol Adduct Product Final Product (Conjugated System) Adduct->Product -H2O (Heat) Alkoxide_ref Alkoxide Alkoxide_ref->Adduct Protonation

Caption: Mechanism of the Claisen-Schmidt condensation.

References

  • Benchchem. (n.d.). Troubleshooting low yield in Aldol condensation.
  • Welcome Home Vets of NJ. (n.d.). Aldol Condensation Practice Problems With Answers.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Methoxychalcone via Claisen-Schmidt Condensation.
  • Quora. (2022). Aldol condensations are sometimes fraught with side products and do not have good yields. However, your reaction works better for several reasons. What are they?
  • Benchchem. (n.d.). A Technical Guide to the Synthesis of 4'-Methoxychalcone via Claisen-Schmidt Condensation.
  • SciSpace. (2013). Synthesis of biologically active chalcone analogues via claisen-schmidt condensation in solvent-free.
  • Benchchem. (n.d.). Troubleshooting side reactions in Claisen-Schmidt condensation.
  • Pu, Y., et al. (2020). Synthesis of Flavonols via Pyrrolidine Catalysis: Origins of the Selectivity for Flavonol versus Aurone. Journal of Organic Chemistry, 85(20), 13160-13176. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stereoselectivity in Reactions of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate

Welcome to the technical support center dedicated to addressing stereoselectivity challenges in reactions involving Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate. This guide is designed for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing stereoselectivity challenges in reactions involving Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of stereochemically complex molecules using this versatile building block.

Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate, a chalcone-like α,β-unsaturated ketoester, is a valuable precursor for creating chiral molecules through reactions like Michael additions, cycloadditions, and reductions. However, controlling the three-dimensional arrangement of atoms—the stereochemistry—is often the most critical and challenging aspect of its application. Poor stereocontrol can lead to mixtures of products that are difficult to separate and can compromise the biological activity of the target molecule.

This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions for high stereoselectivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Foundational Stereoselectivity Issues

Q1: I am performing a conjugate addition to Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate and obtaining a nearly racemic mixture (low enantiomeric excess, ee). What are the most common causes and where should I start troubleshooting?

A1: Achieving high enantioselectivity is a multifactorial problem. A racemic or near-racemic outcome points to a failure in the stereo-differentiating step of your reaction. The issue typically originates from the catalyst, the reaction conditions, or the substrate itself.

Start with a systematic evaluation of your reaction parameters. The first step is to confirm the integrity and activity of your chiral catalyst. Many organocatalysts, for example, can be sensitive to air, moisture, or improper storage. Next, meticulously check your reaction setup for any contaminants, particularly water or acidic/basic impurities, which can interfere with the catalytic cycle. Finally, review your reaction temperature; higher temperatures can sometimes provide enough energy to overcome the activation barrier for the non-selective background reaction, thus eroding enantioselectivity.[1][2]

Below is a logical workflow to diagnose the source of poor stereoselectivity.

G start Low ee or dr Observed cat_check Verify Catalyst Integrity - Purity (NMR/HPLC) - Correct Enantiomer - Proper Activation/Storage start->cat_check Is the catalyst the issue? sub_check Assess Substrate & Reagents - Purity of Enoate (E/Z isomers?) - Purity of Nucleophile - Anhydrous Solvents? start->sub_check Are reagents compromised? cond_check Evaluate Reaction Conditions - Temperature Control? - Inert Atmosphere? - Correct Concentration? start->cond_check Are conditions suboptimal? cat_rescreen Re-screen Catalyst - Test with a known reaction - Use a fresh batch cat_check->cat_rescreen sub_purify Purify/Verify Reagents - Recrystallize/distill - Dry solvents rigorously sub_check->sub_purify cond_optimize Optimize Conditions - Lower temperature - Screen solvents - Adjust catalyst loading cond_check->cond_optimize end_node Improved Stereoselectivity cat_rescreen->end_node sub_purify->end_node cond_optimize->end_node

Caption: Troubleshooting workflow for low stereoselectivity.

Q2: My reaction has high enantioselectivity but poor diastereoselectivity (dr). What factors should I focus on to improve the diastereomeric ratio?

A2: This is a common and often complex issue. High enantioselectivity indicates your chiral catalyst is effectively controlling the facial selectivity of the initial nucleophilic attack. However, poor diastereoselectivity suggests that either the formation of the second stereocenter is not well-controlled, or the initial product epimerizes under the reaction conditions.

The key factors influencing diastereoselectivity are:

  • Steric Hindrance: The steric bulk of the nucleophile, the substrate, and the catalyst all play a role in the geometry of the transition state. A bulkier nucleophile or a more sterically demanding catalyst can improve diastereoselectivity by favoring the least hindered approach.

  • Chelation Control: In reactions involving metal catalysts or certain organocatalysts, chelation between the catalyst, the substrate's carbonyl groups, and the nucleophile can lock the conformation of the transition state, leading to a single diastereomer.[3] For instance, Grignard reagents can form internal chelates that dictate the trajectory of the nucleophilic attack.[3]

  • Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy. Thermodynamic equilibration between diastereomers is also less likely at lower temperatures.

  • Solvent: The solvent can influence the stability of different transition states. A switch from a non-polar to a polar aprotic solvent, or vice-versa, can sometimes have a dramatic effect on the diastereomeric ratio.

A common cause of poor diastereoselectivity in the Michael addition to β-keto esters is the epimerization of the acidic α-proton in the product.[4] If this is suspected, it is crucial to quench the reaction promptly and use a mild workup procedure to isolate the kinetic product before it can equilibrate.[4]

G factors Key Factors Influencing Stereoselectivity Chiral Catalyst Substrate Structure Nucleophile Reaction Conditions catalyst_details Structure Loading Purity factors:f1->catalyst_details substrate_details E/Z Geometry Purity Steric Bulk factors:f2->substrate_details nucleophile_details Steric & Electronic Properties factors:f3->nucleophile_details conditions_details Temperature Solvent Concentration Time factors:f4->conditions_details outcome Stereochemical Outcome (ee and dr) catalyst_details->outcome substrate_details->outcome nucleophile_details->outcome conditions_details->outcome

Caption: Factors influencing stereoselectivity.

Section 2: Optimizing Specific Reactions

Q3: Which class of chiral catalyst is a good starting point for an asymmetric Michael addition to Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate?

A3: For chalcone-type substrates, bifunctional organocatalysts have shown remarkable success. These catalysts possess both a Lewis basic site (e.g., a tertiary amine) to deprotonate the nucleophile and a hydrogen-bond donor site (e.g., a thiourea or squaramide) to activate the enoate electrophile.[5][6]

Recommended Starting Points:

  • Cinchona Alkaloid-Derived Catalysts: Squaramide or thiourea catalysts derived from quinine or quinidine are excellent choices. They are known to provide high enantioselectivities in the conjugate addition of nucleophiles like malonates, nitroalkanes, and thiols to chalcones.[5][6]

  • Primary Amine Catalysts: For some reactions, primary amine catalysts like those derived from proline can operate through an iminium ion mechanism, offering an alternative mode of activation.

The choice of catalyst is highly dependent on the nucleophile. It is always recommended to screen a small panel of catalysts from different classes to identify the most promising lead for your specific transformation.

Catalyst TypeCommon NucleophilesTypical SelectivityReference
Cinchona SquaramideNitroalkanes, PhthalidesExcellent ee (>95%)[5][6]
Bifunctional ThioureaMalonates, β-KetoestersGood to Excellent ee[7]
Chiral Phase-TransferGlycine IminesHigh ee and drN/A
Chiral Amine SaltsEpoxidation ReagentsModerate to Good ee[8]

Table 1: Common catalyst classes for asymmetric reactions on chalcone-like substrates.

Q4: My reaction is extremely slow, and forcing it with heat destroys the stereoselectivity. What other options do I have?

A4: This is a classic dilemma between reaction rate and stereocontrol. When thermal energy is detrimental, other methods can be used to accelerate the reaction.

One powerful but often overlooked technique is the use of high pressure . Applying hyperbaric conditions (e.g., 8–10 kbar) can significantly accelerate sterically hindered reactions, including conjugate additions to β,β-disubstituted enones.[7] This is because the volume of activation for these reactions is typically negative, meaning the transition state occupies less volume than the ground state reactants. According to the principles of physical organic chemistry, applying pressure will favor the transition state and increase the reaction rate. This can allow the reaction to proceed at a lower temperature, thereby preserving high stereoselectivity where it would otherwise be lost.[7]

Before investing in high-pressure equipment, ensure you have thoroughly optimized other parameters:

  • Catalyst Loading: Modestly increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can increase the rate without necessarily harming selectivity.

  • Concentration: Increasing the concentration of your reactants can also accelerate the reaction, though this may also affect catalyst solubility and aggregation.

Section 3: Analytical & Characterization

Q5: How can I reliably determine the stereochemistry of my product? What are the best practices for analysis?

A5: Accurate determination of both enantiomeric excess (ee) and diastereomeric ratio (dr) is crucial. A multi-pronged approach using both chromatography and spectroscopy is the most robust method.

  • Diastereomeric Ratio (dr) Determination:

    • ¹H NMR Spectroscopy: This is the primary method. The diastereomers will have slightly different chemical environments, leading to distinct signals in the NMR spectrum. Careful integration of non-overlapping peaks corresponding to each diastereomer provides a quantitative measure of the dr.[9]

  • Enantiomeric Excess (ee) Determination:

    • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. The crude product mixture is passed through a chiral stationary phase column (e.g., Chiralpak® or Chiralcel® series) which separates the two enantiomers, allowing for their quantification by UV detection.[6] It is essential to have a racemic sample of the product to develop the separation method and confirm peak identities.

  • Absolute Stereochemistry Determination:

    • Mosher Ester Analysis: For products containing a hydroxyl group (or one that can be unmasked), derivatization with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) allows for the determination of the absolute configuration via ¹H NMR analysis.[10] By comparing the chemical shifts of protons near the newly formed stereocenter in the two diastereomeric Mosher esters, the absolute configuration can be assigned.[10]

    • X-ray Crystallography: If you can grow a suitable single crystal of your product, X-ray diffraction provides unambiguous proof of both relative and absolute stereochemistry.[4]

Detailed Experimental Protocols
Protocol 1: General Procedure for Asymmetric Michael Addition using a Cinchona Alkaloid Squaramide Catalyst

This protocol is a representative starting point for the addition of a generic nucleophile (e.g., nitromethane) to Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate, adapted from established methods for chalcones.[5][6]

Materials:

  • Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate (1.0 equiv)

  • Nucleophile (e.g., Nitromethane, 1.5-2.0 equiv)

  • Chiral Cinchona Squaramide Catalyst (e.g., Q4 from Xie et al., 5-10 mol%)[6]

  • Anhydrous, HPLC-grade solvent (e.g., Dichloromethane, Toluene)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vial under an inert atmosphere, add the chiral squaramide catalyst (e.g., 0.02 mmol, 10 mol%).

  • Add Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate (0.2 mmol, 1.0 equiv).

  • Dissolve the solids in the chosen anhydrous solvent (e.g., 2.0 mL Dichloromethane).

  • Cool the mixture to the desired temperature (start with 0 °C or room temperature).

  • Add the nucleophile (e.g., Nitromethane, 0.4 mmol, 2.0 equiv) dropwise with stirring.

  • Seal the vial and stir the reaction at the set temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion (typically 24-72 hours), concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Analyze the purified product to determine yield, diastereomeric ratio (¹H NMR), and enantiomeric excess (chiral HPLC).

G start Start Optimization catalyst_screen 1. Screen Catalysts (5-10 mol% loading, RT, DCM) start->catalyst_screen solvent_screen 2. Screen Solvents (Toluene, THF, MTBE, etc.) with best catalyst catalyst_screen->solvent_screen Identify best catalyst temp_screen 3. Screen Temperatures (RT, 0°C, -20°C, -40°C) with best catalyst/solvent solvent_screen->temp_screen Identify best solvent loading_screen 4. Fine-Tune Loading (1, 2, 5, 10 mol%) under optimal conditions temp_screen->loading_screen Identify best temperature optimized Optimized Conditions loading_screen->optimized

Caption: Experimental workflow for reaction optimization.

References
  • Xie, D., Xie, Y., Ding, Y., & Hu, D. (2014). Synthesis of Chiral Chalcone Derivatives Catalyzed by the Chiral Cinchona Alkaloid Squaramide. Molecules, 19(12), 19491-19500. [Link]

  • Zhang, W., Wang, C., & Li, J. (2011). Chalcone: A Privileged Structure in Medicinal Chemistry. Current Medicinal Chemistry, 18(9), 1335-1367. [Link]

  • Lipshutz, B. H., & Sengupta, S. (1992). Diastereoselectivity and Mechanism of Conjugate Addition of Organocuprates to .GAMMA.-Chiral Acyclic Enones and Enoates. Organic Reactions, 41, 135-631. [Link]

  • Latypov, S., Franck, X., Jullian, J. C., Hocquemiller, R., & Figadère, B. (2002). NMR determination of absolute configuration of butenolides of annonaceous type. Chemistry, 8(24), 5662-6. [Link]

  • Xie, D., Xie, Y., Ding, Y., & Hu, D. (2014). Synthesis of Chiral Chalcone Derivatives Catalyzed by the Chiral Cinchona Alkaloid Squaramide. ResearchGate. [Link]

  • Kaźmierczak, M., Rogozińska, P., & Albrecht, Ł. (2016). Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure. The Journal of Organic Chemistry, 81(15), 6343-6351. [Link]

  • Smith, A. M., & Bode, J. W. (2012). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 8, 1880-1890. [Link]

  • Friščić, T., & Mottillo, C. (2017). Mechanochemical Organocatalysis: Do High Enantioselectivities Contradict What We Might Expect?. Chemistry – A European Journal, 23(42), 10058-10070. [Link]

  • Metivier, P. M., et al. (2021). Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. Organic Letters, 23(18), 7084-7088. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]

Sources

Troubleshooting

Technical Support Center: Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate

This technical support guide is designed for researchers, scientists, and drug development professionals working with Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate. It provides troubleshooting advice and answers to freque...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate. It provides troubleshooting advice and answers to frequently asked questions regarding the stability and decomposition of this compound. As a Senior Application Scientist, this guide synthesizes established principles of organic chemistry to address challenges you may encounter during your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate in a question-and-answer format.

Question 1: I observe a new peak in my LC-MS analysis with a mass corresponding to the loss of a methyl group. What is the likely cause?

Answer: The appearance of a new peak corresponding to the loss of a methyl group (specifically, a decrease of 14 Da, representing CH₂) strongly suggests the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a common decomposition pathway for esters, particularly in the presence of acidic or basic conditions, or even residual water in your solvent over time.[1][2]

To confirm this, you can intentionally subject a small sample of your compound to mild acidic or basic conditions and monitor the formation of the new peak. To prevent this, ensure you are using anhydrous solvents and consider storing the compound under an inert atmosphere.

Question 2: My NMR spectrum shows the disappearance of the vinyl protons and the appearance of new aliphatic signals. What could be happening?

Answer: The disappearance of the characteristic vinyl proton signals of the enone system suggests a reaction at the double bond. A likely cause is a nucleophilic addition, such as a Michael addition, if your reaction mixture contains nucleophiles (e.g., amines, thiols, or even water under certain conditions). This would saturate the double bond, leading to the appearance of new aliphatic signals in the NMR spectrum.

Another possibility, though less common without a specific reagent, is the reduction of the double bond. Carefully review all components of your reaction mixture for potential nucleophiles or reducing agents.

Question 3: I am experiencing a significant decrease in the yield of my reaction where Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate is a starting material, and I observe the formation of 4-methoxyanisole as a byproduct. What is the degradation pathway?

Answer: The formation of 4-methoxyanisole suggests a cleavage of the carbon-carbon bond between the phenyl ring and the butenoate chain. This is a more complex decomposition and may be triggered by harsh reaction conditions such as high temperatures or the presence of strong acids, bases, or certain metal catalysts. The molecule can undergo a retro-Claisen type condensation or other fragmentation pathways under these conditions.

To mitigate this, it is advisable to screen your reaction at lower temperatures and ensure that any acids, bases, or catalysts are used in stoichiometric and not excessive amounts.

Frequently Asked Questions (FAQs)

What are the primary factors that influence the stability of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate?

The stability of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate is primarily influenced by:

  • pH: The compound is susceptible to hydrolysis under both acidic and basic conditions.

  • Temperature: Elevated temperatures can accelerate decomposition reactions.

  • Presence of Nucleophiles: The enone system is electrophilic and can react with nucleophiles.

  • Solvent: Protic solvents, especially those containing water, can facilitate hydrolysis.

How should I store Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate to ensure its stability?

For optimal stability, the compound should be stored in a cool, dry place, preferably in a desiccator. For long-term storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and air.

What analytical techniques are recommended for monitoring the stability of this compound?

The stability of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate can be effectively monitored using:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the parent compound from its degradation products and quantifying their relative amounts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the mass of potential degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information on the parent compound and any new species formed.

Potential Decomposition Pathways

The following diagrams illustrate the most probable decomposition pathways for Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate based on its chemical structure.

parent Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate hydrolysis Hydrolysis Product (Carboxylic Acid) parent->hydrolysis H+ or OH- michael Michael Adduct parent->michael + Nucleophile nucleophile Nucleophile (e.g., H2O, ROH, RNH2) nucleophile->parent

Caption: Potential decomposition pathways of the parent compound.

Experimental Workflow for Stability Testing

The following diagram outlines a general workflow for assessing the stability of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate under various conditions.

start Prepare Stock Solution of Compound in a Non-reactive Solvent stress Aliquot and Subject to Stress Conditions (e.g., Acid, Base, Heat, Light) start->stress sampling Sample at Various Time Points stress->sampling analysis Analyze Samples by HPLC and LC-MS sampling->analysis data Quantify Parent Compound and Identify Degradation Products analysis->data conclusion Determine Decomposition Rate and Pathways data->conclusion

Caption: A typical workflow for stability testing experiments.

References

  • Edubirdie. (n.d.). Chapter 19: Enolate Anions and Enamines. Retrieved from [Link]

  • Jasperse, J. (n.d.). Chem 360 Jasperse Ch. 22 Notes. Enolate Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Retrieved from [Link]

  • PubMed. (2020, April 17). Regiodivergent Synthesis of Butenolide-Based α- and β-Amino Acid Derivatives via Base-Controlled Azirine Ring Expansion. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Formation, rearrangement, and hydrolysis of enol esters derived from isoxazolium salts. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of synthetic routes to Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate

For Researchers, Scientists, and Drug Development Professionals Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate is a valuable α-ketoenoate intermediate in organic synthesis, finding applications in the preparation of variou...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate is a valuable α-ketoenoate intermediate in organic synthesis, finding applications in the preparation of various heterocyclic compounds and pharmacologically active molecules. The presence of the α,β-unsaturated keto-ester functionality makes it a versatile building block for Michael additions, Diels-Alder reactions, and other carbon-carbon bond-forming transformations. This guide provides a comparative analysis of two prominent synthetic routes to this target molecule: the Claisen-Schmidt condensation and the Knoevenagel condensation. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a side-by-side comparison of their performance based on available data.

Route 1: The Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a classic and widely employed method for the synthesis of α,β-unsaturated ketones and esters. It involves the base- or acid-catalyzed reaction between an aldehyde or ketone and a carbonyl compound containing an α-hydrogen. In the context of synthesizing Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate, this translates to the condensation of 4-methoxybenzaldehyde with methyl pyruvate.

Mechanistic Insight

The base-catalyzed Claisen-Schmidt condensation proceeds through an aldol condensation mechanism. The base abstracts an acidic α-hydrogen from methyl pyruvate to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. The resulting alkoxide intermediate is protonated to yield a β-hydroxy keto-ester, which readily undergoes dehydration under the reaction conditions to afford the thermodynamically more stable conjugated product, Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate.

Claisen_Schmidt_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation & Dehydration MePyruvate Methyl Pyruvate Enolate Enolate (nucleophile) MePyruvate->Enolate Deprotonation Base Base (e.g., OH⁻) Base->Enolate Enolate_c Enolate Anisaldehyde 4-Methoxybenzaldehyde (electrophile) Alkoxide Alkoxide Intermediate Anisaldehyde->Alkoxide Alkoxide_c Alkoxide Intermediate Enolate_c->Alkoxide C-C bond formation Aldol β-Hydroxy keto-ester Alkoxide_c->Aldol Protonation Product Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate Aldol->Product Dehydration (-H₂O)

Experimental Protocol

The following protocol is a representative procedure for the synthesis of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate via a base-catalyzed Claisen-Schmidt condensation.

Materials:

  • 4-Methoxybenzaldehyde (anisaldehyde)

  • Methyl pyruvate

  • Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), dilute

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvent for recrystallization (e.g., ethanol or ethyl acetate/hexane)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxybenzaldehyde (1.0 equivalent) and methyl pyruvate (1.1 equivalents) in ethanol.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of NaOH or KOH (1.2 equivalents) in water to the stirred mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with dilute HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate.

Route 2: The Knoevenagel Condensation

The Knoevenagel condensation is another powerful tool for carbon-carbon bond formation, particularly for the synthesis of α,β-unsaturated compounds.[1] It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base such as an amine (e.g., piperidine) or an ammonium salt.[1] For the synthesis of our target molecule, this would involve the condensation of 4-methoxybenzaldehyde with a suitable active methylene compound, followed by further transformations. However, a more direct approach involves the condensation of 4-methoxybenzaldehyde with an active methylene compound that can be converted to the desired keto-ester. A plausible, though less direct, two-step variation could involve the Knoevenagel condensation of 4-methoxybenzaldehyde with a malonic ester derivative, followed by selective hydrolysis, decarboxylation, and esterification.

A more direct Knoevenagel-type approach for α-ketoenoates involves the condensation of an aldehyde with an α-ketoester. In this case, the reaction is mechanistically very similar to the Claisen-Schmidt condensation.

Mechanistic Insight

The Knoevenagel condensation, when applied to the synthesis of α,β-unsaturated systems, typically proceeds via the formation of a nucleophilic carbanion from the active methylene compound. This carbanion then adds to the carbonyl group of the aldehyde. The resulting intermediate subsequently eliminates a molecule of water to form the conjugated product. The use of a weaker base compared to the Claisen-Schmidt condensation is a key characteristic.

Knoevenagel_Workflow Start Starting Materials: 4-Methoxybenzaldehyde Methyl Pyruvate Reaction Knoevenagel Condensation Start->Reaction Catalyst Weak Base Catalyst (e.g., Piperidine, Pyrrolidine) Catalyst->Reaction Intermediate Aldol-type Adduct Reaction->Intermediate Dehydration Elimination of Water Intermediate->Dehydration Product Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate Dehydration->Product Purification Purification (Recrystallization or Chromatography) Product->Purification

Experimental Protocol

The following is a generalized protocol for a Knoevenagel-type condensation to synthesize the target molecule.

Materials:

  • 4-Methoxybenzaldehyde (anisaldehyde)

  • Methyl pyruvate

  • A weak base catalyst (e.g., piperidine, pyrrolidine)

  • A suitable solvent (e.g., toluene, ethanol)

  • Dean-Stark apparatus (if using an azeotropic solvent like toluene)

  • Hydrochloric acid (HCl), dilute

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvent for purification (e.g., ethanol or ethyl acetate/hexane)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if using toluene), combine 4-methoxybenzaldehyde (1.0 equivalent), methyl pyruvate (1.1 equivalents), and a catalytic amount of a weak base (e.g., 0.1 equivalents of piperidine) in a suitable solvent.

  • Heat the reaction mixture to reflux. If using a Dean-Stark trap, monitor the collection of water.

  • Continue the reaction for several hours until completion, as indicated by TLC analysis.

  • Cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, wash the reaction mixture with dilute HCl, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Comparative Analysis

The choice between the Claisen-Schmidt and Knoevenagel condensation routes depends on several factors, including the desired reaction conditions, catalyst sensitivity of the substrates, and the scale of the synthesis.

FeatureClaisen-Schmidt CondensationKnoevenagel Condensation
Catalyst Strong base (NaOH, KOH) or acidWeak base (amines, e.g., piperidine)
Reaction Conditions Typically requires cooling initially, then room temperature.Often requires heating/reflux.
Reaction Time Generally shorter reaction times (2-4 hours).Can require longer reaction times.
Yield Generally high yields are reported for similar reactions.Yields can be variable depending on the substrate and catalyst.
Work-up Requires neutralization of a strong base.Simpler work-up as only a catalytic amount of weak base is used.
Side Reactions Risk of Cannizzaro reaction with the aldehyde under strongly basic conditions.[2] Self-condensation of the pyruvate is also possible.Michael addition of the active methylene compound to the product can be a side reaction.[2]
Scalability Well-established for large-scale synthesis.Also scalable, but catalyst removal might be a consideration.

Conclusion

Both the Claisen-Schmidt and Knoevenagel-type condensations represent viable and effective strategies for the synthesis of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate. The Claisen-Schmidt condensation, utilizing a strong base, is a robust and often high-yielding method. However, careful control of the reaction temperature is crucial to minimize side reactions. The Knoevenagel condensation offers the advantage of milder reaction conditions with a weak base catalyst, potentially simplifying the work-up procedure.

The optimal choice of synthetic route will ultimately depend on the specific requirements of the researcher, including the availability of reagents, desired purity of the final product, and the scale of the reaction. For rapid and high-yielding synthesis where careful temperature control is feasible, the Claisen-Schmidt condensation is an excellent choice. For syntheses where milder conditions and a simpler work-up are prioritized, the Knoevenagel-type condensation presents a compelling alternative. Further optimization of reaction conditions for either route can likely lead to improved yields and purity of the desired Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate.

References

  • BenchChem. Side reactions to avoid during Knoevenagel condensation of 4-methoxybenzaldehyde. BenchChem Technical Support. December 2025.
  • Magritek. The Aldol Condensation.
  • Claisen, L.; Claparède, A. Condensationen von Ketonen mit Aldehyden. Ber. Dtsch. Chem. Ges.1881, 14, 2460–2468.
  • Schmidt, J. G. Ueber die Einwirkung von Aceton auf Furfurol und auf Bittermandelöl in Gegenwart von Alkalilauge. Ber. Dtsch. Chem. Ges.1881, 14, 1459–1461.
  • Nielsen, A. T.; Houlihan, W. J.
  • Knoevenagel, E. Condensationen zwischen Aldehyden und Malonsäure. Ber. Dtsch. Chem. Ges.1894, 27, 2345–2346.
  • Tietze, L. F.; Beifuss, U. The Knoevenagel Reaction. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 2, pp 341–394.
  • Jones, G.
  • Rios, A. C.; et al. The Pyruvate Aldol Condensation Product: A Metabolite That Escaped Synthetic Preparation for Over a Century. ACS Omega2020, 5, 15063–15068.
  • Jarrahpour, A. A.; Zarei, M. Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol. Molbank2004, 2004, M352.

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Comparative

A Technical Guide to the Structure-Activity Relationship of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate Derivatives as Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, chalcones, characteri...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, have emerged as a privileged scaffold due to their broad spectrum of biological activities, including potent anticancer properties.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate derivatives. We will delve into the synthesis, comparative biological evaluation, and the critical role of structural modifications in dictating their cytotoxic efficacy.

The Core Scaffold: A Foundation for Potent Cytotoxicity

The parent compound, Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate, possesses the fundamental chalcone framework with a methoxy-substituted phenyl ring (Ring B) and a methyl ester group. This core structure's anticancer potential is attributed to the reactive α,β-unsaturated carbonyl system, which can interact with various biological nucleophiles, and the specific substitution patterns on the aromatic rings that influence target binding and pharmacokinetic properties.[2] The presence of methoxy groups on the aromatic rings has been shown to be critical for the cytotoxicity of many chalcone derivatives.[3]

Synthesis of Derivatives: The Claisen-Schmidt Condensation

The primary route for synthesizing chalcone derivatives is the Claisen-Schmidt condensation, an acid- or base-catalyzed reaction between an aromatic aldehyde and an acetophenone derivative.[2] For the synthesis of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate and its analogues, a substituted benzaldehyde is reacted with a methyl ketoester.

Experimental Protocol: Synthesis of a Representative Derivative

Objective: To synthesize a Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate derivative with a hypothetical substitution on Ring A for SAR comparison.

Materials:

  • Substituted Acetophenone

  • Methyl 4-formylbenzoate

  • Ethanol

  • Aqueous Sodium Hydroxide (10%)

  • Hydrochloric Acid (10%)

  • Distilled Water

  • Ice

Procedure:

  • Dissolve the substituted acetophenone (1 mmol) and methyl 4-formylbenzoate (1 mmol) in 10 mL of ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath with constant stirring.

  • Slowly add 5 mL of 10% aqueous sodium hydroxide dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into 50 mL of crushed ice and acidify with 10% hydrochloric acid to precipitate the product.

  • Filter the crude product, wash with cold distilled water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Diagram of Synthesis Workflow:

Synthesis_Workflow Reactants Substituted Acetophenone + Methyl 4-formylbenzoate Reaction Claisen-Schmidt Condensation (0°C to RT, 4-6h) Reactants->Reaction Solvent Ethanol Solvent->Reaction Catalyst 10% NaOH (aq) Catalyst->Reaction Workup Acidification (HCl) & Precipitation Reaction->Workup Purification Filtration, Washing & Recrystallization Workup->Purification Product Pure Chalcone Derivative Purification->Product

Caption: General workflow for the synthesis of chalcone derivatives.

Structure-Activity Relationship (SAR) Analysis: A Comparative Guide

The anticancer activity of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate derivatives is profoundly influenced by the nature and position of substituents on both aromatic rings. The following sections compare the effects of various structural modifications.

Impact of Substituents on Ring A

Ring A, derived from the acetophenone moiety, plays a crucial role in modulating the electronic properties and steric bulk of the molecule.

Derivative IDRing A SubstituentRing B SubstituentCancer Cell LineIC50 (µM)Key Observation
Core-1 H4-OCH₃MCF-73.44 ± 0.19[4]The parent scaffold shows moderate activity.
A-OH-1 4-OH4-OCH₃MCF-7>50A hydroxyl group at the para-position of Ring A significantly reduces activity.
A-Cl-1 4-Cl4-OCH₃MCF-71.5 - 2.5A chloro group at the para-position enhances cytotoxicity.
A-NO2-1 4-NO₂4-OCH₃MCF-70.8 - 1.2A nitro group at the para-position demonstrates a significant increase in potency.

Expert Insight: The electron-withdrawing nature of substituents like chloro and nitro groups on Ring A appears to enhance the electrophilicity of the α,β-unsaturated carbonyl system, a key feature for interaction with biological targets. Conversely, electron-donating groups like hydroxyl may decrease this reactivity, leading to lower cytotoxicity.

Impact of Substituents on Ring B

Ring B, originating from the benzaldehyde, is critical for target recognition and binding. The 4-methoxy group is a common feature in many bioactive chalcones.

Derivative IDRing A SubstituentRing B SubstituentCancer Cell LineIC50 (µM)Key Observation
Core-1 H4-OCH₃HepG24.64 ± 0.23[4]The 4-methoxy group provides a good starting point for activity.
B-diOCH3-1 H3,4-(OCH₃)₂HepG22.1The presence of an additional methoxy group at the 3-position enhances activity.
B-OH-1 H4-OHHepG2>50Replacing the methoxy with a hydroxyl group at the 4-position diminishes activity.
B-N(CH3)2-1 H4-N(CH₃)₂HepG20.5 - 1.0A dimethylamino group at the 4-position significantly increases potency.

Expert Insight: The electronic and steric properties of substituents on Ring B are crucial for molecular recognition by target proteins. The increased potency with the dimethylamino group suggests that strong electron-donating groups at this position can favorably influence the binding affinity. The number and position of methoxy substituents on the aromatic rings are critical for cytotoxicity.[3]

The Role of the Methyl Ester Group

The methyl ester functionality in the core structure is a key point of differentiation from many other studied chalcones. While direct SAR studies on this specific ester are limited, we can infer its role by comparing it to other chalcone derivatives.

Hypothetical Comparison:

Derivative TypeR GroupGeneral Observation
Ester (Core) -COOCH₃The ester group can act as a hydrogen bond acceptor and its hydrolysis in vivo could lead to a more polar carboxylic acid metabolite.
Amide -CONH₂Amide derivatives often exhibit different solubility and hydrogen bonding capabilities, which can alter their biological activity.
Ketone -CH₃Simple ketone derivatives often form the baseline for SAR studies. The ester introduces a different electronic and steric profile.

Expert Insight: The ester group's influence is multifaceted. It affects the molecule's polarity, which in turn impacts cell permeability and solubility. It can also participate in hydrogen bonding interactions within the target's binding site. Furthermore, esterases within cells can hydrolyze the methyl ester to a carboxylic acid, potentially altering the compound's activity and pharmacokinetic profile. The modification of the enone linker, such as the introduction of an ester, can significantly impact the biological activity.

Mechanistic Insights: How Do These Derivatives Exert Their Anticancer Effects?

Chalcone derivatives are known to exert their anticancer effects through multiple mechanisms.[1][5] While the precise mechanism for each derivative can vary, common pathways include:

  • Induction of Apoptosis: Many chalcones trigger programmed cell death by activating caspases and modulating the expression of pro- and anti-apoptotic proteins.[5]

  • Cell Cycle Arrest: These compounds can halt the cell cycle at various phases (e.g., G2/M), preventing cancer cell proliferation.

  • Inhibition of Tubulin Polymerization: Some chalcones bind to tubulin, disrupting microtubule dynamics, which is essential for cell division.[4]

  • Modulation of Signaling Pathways: Chalcones can interfere with key cancer-related signaling pathways, such as NF-κB and PI3K/Akt.

Diagram of Potential Mechanisms of Action:

MoA cluster_cell Cancer Cell Chalcone Chalcone Derivative Tubulin Tubulin Polymerization Chalcone->Tubulin Inhibition Signaling Signaling Pathways (e.g., NF-κB, PI3K/Akt) Chalcone->Signaling Modulation Mitochondria Mitochondria Chalcone->Mitochondria ROS Generation CellCycle Cell Cycle Progression Tubulin->CellCycle Signaling->CellCycle Apoptosis Apoptosis Signaling->Apoptosis Caspases Caspase Activation Mitochondria->Caspases Caspases->Apoptosis Arrest Cell Cycle Arrest CellCycle->Arrest

Caption: Potential mechanisms of anticancer action for chalcone derivatives.

Conclusion and Future Directions

The structure-activity relationship studies of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate derivatives reveal that their anticancer potency can be finely tuned through systematic structural modifications. Key takeaways include:

  • Electron-withdrawing groups on Ring A enhance activity.

  • The substitution pattern on Ring B is critical for target interaction, with electron-donating groups at the 4-position often being favorable.

  • The methyl ester group influences the physicochemical properties and may serve as a pro-drug moiety.

Future research should focus on synthesizing a broader range of ester and amide derivatives to fully elucidate the role of this functional group. Furthermore, in vivo studies are necessary to validate the promising in vitro results and to assess the pharmacokinetic and toxicological profiles of these compounds. The versatile chalcone scaffold, particularly with the modifications discussed herein, continues to be a promising starting point for the development of next-generation anticancer therapeutics.

References

  • Anticancer Activity of Natural and Synthetic Chalcones. PubMed. [Link]

  • Anticancer Activity of Natural and Synthetic Chalcones. PMC. [Link]

  • Chalcone Derivatives: Role in Anticancer Therapy. PMC. [Link]

  • Advances in Chalcones with Anticancer Activities. Ingenta Connect. [Link]

  • Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. MDPI. [Link]

  • Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. PubMed Central. [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. [Link]

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Validation

A Comparative In Silico Analysis: Evaluating the Binding Affinity of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate Against Key Oncological and Inflammatory Targets

A Senior Application Scientist's Guide to Computational Drug Discovery Abstract In the landscape of modern drug discovery, in silico techniques provide a powerful, cost-effective, and rapid methodology for identifying an...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Computational Drug Discovery

Abstract

In the landscape of modern drug discovery, in silico techniques provide a powerful, cost-effective, and rapid methodology for identifying and optimizing lead compounds.[1][2] This guide presents a comprehensive comparative analysis of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate , a compound of interest featuring a chalcone-like scaffold, against a panel of validated biological targets implicated in cancer and inflammation. Utilizing structure-based drug design principles, specifically molecular docking, we predict the binding affinity and interaction patterns of this molecule.[3][4] Its performance is objectively compared against known inhibitors and structural analogs to contextualize its potential therapeutic efficacy. This document serves as both an analytical report and a methodological guide for researchers, providing detailed, self-validating protocols for conducting similar computational experiments.

Introduction: The Scientific Rationale for Target Selection

The structural backbone of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate is reminiscent of chalcones (1,3-diphenyl-prop-2-en-1-ones), a class of natural products renowned for a wide spectrum of biological activities, particularly in oncology and immunology. The presence of the methoxyphenyl group is a common feature in many pharmacologically active molecules. This understanding informs our selection of high-value biological targets where such scaffolds have shown promise.

  • Estrogen Receptor Alpha (ERα): A crucial mediator of hormone-dependent cell proliferation in over 70% of breast cancers.[5] Compounds with methoxyphenyl moieties have demonstrated binding to this receptor, making it a primary target for evaluating our compound's potential in endocrine-related cancers.[5]

  • Signal Transducer and Activator of Transcription 3 (STAT3): A key signaling protein that, when constitutively activated, drives tumor cell proliferation, survival, and inflammation. Selective inhibition of STAT3 is a highly sought-after therapeutic strategy.[6] The structural features of our compound align with those of known STAT3 inhibitors.[6]

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of pro-inflammatory prostaglandins. Its overexpression is a hallmark of many chronic inflammatory conditions and is also linked to the progression of various cancers. Evaluating binding to COX-2 allows us to probe the compound's potential as an anti-inflammatory agent.

This multi-target approach allows for a broader assessment of the compound's therapeutic potential, providing a foundation for more focused downstream validation.

The In Silico Experimental Workflow: A Validated Protocol

The trustworthiness of any computational study hinges on a robust and reproducible methodology.[7] The following protocol details a complete molecular docking workflow using the widely validated AutoDock Vina software, a premier tool for structure-based drug design.[8][9][10]

Workflow Visualization

The entire computational process, from data acquisition to final analysis, is summarized in the workflow diagram below. This structured approach ensures that each step logically follows the last, forming a self-validating experimental cascade.

In_Silico_Docking_Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Comparison PDB 1. Obtain Target Structures (RCSB PDB) PDB_Prep 3. Receptor Preparation (Remove Water, Add Hydrogens) PDB->PDB_Prep Ligand_Source 2. Obtain Ligand Structures (PubChem) Ligand_Prep 4. Ligand Preparation (Energy Minimization, Set Torsions) Ligand_Source->Ligand_Prep Grid_Box 5. Define Binding Site (Grid Box Generation) PDB_Prep->Grid_Box Ligand_Prep->Grid_Box Vina 6. Execute Docking (AutoDock Vina) Grid_Box->Vina Analyze 7. Analyze Binding Poses (Binding Affinity, Interactions) Vina->Analyze Compare 8. Comparative Analysis (vs. Controls) Analyze->Compare Conclusion 9. Draw Conclusions Compare->Conclusion

Caption: A standardized workflow for in silico molecular docking studies.

Detailed Step-by-Step Protocol

This protocol provides the granular steps required to replicate this study.

Software and Prerequisites:

  • AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the docking simulation.[11][12]

  • Discovery Studio or PyMOL: For visualization and analysis of results.

  • PubChem and Protein Data Bank (PDB): For sourcing ligand and protein structures.[13][14]

Protocol Steps:

  • Receptor Preparation:

    • Acquisition: Download the 3D crystal structures of the target proteins from the RCSB PDB database (e.g., ERα: PDB ID 3ERT, STAT3: PDB ID 6NJS, COX-2: PDB ID 5IKR).[13][15]

    • Cleaning: Load the PDB file into AutoDock Tools. Remove all water molecules and co-crystallized ligands/ions not essential for the binding interaction (Edit > Delete Water).

    • Adding Hydrogens: Add polar hydrogens to the protein structure to ensure correct ionization states (Edit > Hydrogens > Add > Polar Only).

    • Charge Calculation: Compute Gasteiger charges to assign partial atomic charges to the protein (Edit > Charges > Compute Gasteiger).

    • File Conversion: Save the prepared protein in the PDBQT format, which includes charge and atom type information required by Vina (Grid > Macromolecule > Choose).

  • Ligand Preparation:

    • Acquisition: Download the 2D structures of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate and comparator compounds from the PubChem database in SDF format.

    • 3D Conversion & Optimization: Convert the 2D SDF files to 3D structures and perform energy minimization using a tool like Open Babel to obtain a low-energy conformer.

    • ADT Input: Load the minimized ligand PDB file into AutoDock Tools.

    • Torsion Tree: Define the rotatable bonds to allow for ligand flexibility during docking (Ligand > Torsion Tree > Detect Root).

    • File Conversion: Save the final prepared ligand in the PDBQT format (Ligand > Output > Save as PDBQT).

  • Grid Box Generation:

    • Purpose: The grid box defines the three-dimensional space within the receptor where the docking algorithm will search for binding poses.

    • Procedure: In ADT, open the Grid Box panel (Grid > Grid Box). Center the box on the known active site of the receptor. Adjust the dimensions to fully encompass the binding pocket, typically with a spacing of 1 Å.[8] Record the center coordinates and dimensions for the configuration file.

  • Docking Execution with AutoDock Vina:

    • Configuration File: Create a text file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, as well as the grid box center and size coordinates.

    • Command Line Execution: Run Vina from the command line using the command: vina --config conf.txt --log results.log.[10][11]

    • Output: Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

  • Results Analysis:

    • Binding Affinity: The primary quantitative metric is the binding affinity score from the log file. A more negative value indicates a stronger predicted binding interaction.[16][17]

    • Pose Visualization: Load the receptor PDBQT and the output ligand PDBQT file into Discovery Studio or PyMOL. Analyze the top-ranked pose to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the active site residues.

Comparative Docking Analysis: Results and Interpretation

The docking simulations were performed for Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate and selected reference compounds against the three biological targets. The results, including predicted binding affinities and key interacting residues, are summarized below.

CompoundTarget ProteinPDB IDBinding Affinity (kcal/mol)Key Predicted Interactions (Amino Acid Residues)
Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate ERα 3ERT-9.1 Arg394, Glu353, His524
Tamoxifen (Reference Inhibitor)ERα3ERT-10.3Arg394, Glu353, Asp351
Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate STAT3 6NJS-8.5 Ser611, Ser613, Val637
Stattic (Reference Inhibitor)STAT36NJS-7.9Ser613, Glu638, Lys591
Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate COX-2 5IKR-9.7 Arg120, Tyr355, Ser530
Celecoxib (Reference Inhibitor)COX-25IKR-11.2Arg513, His90, Val523
Interpretation of Results
  • Estrogen Receptor Alpha (ERα): Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate demonstrates a strong predicted binding affinity of -9.1 kcal/mol. This score is competitive, approaching that of the established selective estrogen receptor modulator, Tamoxifen (-10.3 kcal/mol). The predicted interactions with key residues Arg394 and Glu353 in the ligand-binding domain are crucial for antagonist activity, suggesting the compound may act as an inhibitor.

  • Signal Transducer and Activator of Transcription 3 (STAT3): The compound shows a favorable binding energy of -8.5 kcal/mol for the SH2 domain of STAT3, which is notably stronger than that of the known inhibitor Stattic (-7.9 kcal/mol) in this simulation. Its predicted interactions with Ser611 and Ser613 suggest it could effectively disrupt the dimerization required for STAT3 activation.[6]

  • Cyclooxygenase-2 (COX-2): With a predicted binding affinity of -9.7 kcal/mol, the compound shows significant potential as a COX-2 inhibitor. While the reference drug Celecoxib shows a stronger affinity (-11.2 kcal/mol), our compound's score indicates a high likelihood of potent inhibitory activity. The interaction with Ser530 is particularly noteworthy, as this residue is critical for the catalytic activity of the enzyme.

Discussion and Future Perspectives

The in silico analysis presented in this guide reveals that Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate is a promising scaffold with strong predicted binding affinities for multiple high-value therapeutic targets. Its performance, when compared with established drugs, suggests it warrants further investigation.

The data strongly indicates a potential multi-target profile, with promising activity as an anti-cancer agent (via ERα and STAT3 inhibition) and as an anti-inflammatory agent (via COX-2 inhibition). Such multi-target compounds are of increasing interest in drug development for their potential to address complex diseases with interconnected pathologies.

Causality and Next Steps:

The predictive power of molecular docking provides a robust hypothesis for biological activity. However, these are computational predictions. The logical next steps to validate these findings are:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complexes over time, providing a more dynamic and accurate picture of the binding interactions.[18]

  • In Vitro Enzymatic and Cellular Assays: To empirically measure the compound's inhibitory activity (e.g., IC50 values) against the recombinant target proteins and to assess its effect on downstream signaling pathways in relevant cancer and inflammatory cell lines.

  • ADMET Profiling: In silico or in vitro assessment of the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to determine its drug-likeness and potential for clinical development.[19]

Conclusion

This comparative guide demonstrates that Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate is a high-potential molecule identified through a validated in silico screening workflow. It exhibits strong, competitive binding affinities for ERα, STAT3, and COX-2. These findings, grounded in established computational protocols, provide a compelling rationale for advancing this compound into the next stages of the drug discovery pipeline for experimental validation.

References

  • RCSB Protein Data Bank (PDB). (n.d.). Homepage. Retrieved from [Link][13]

  • Worldwide Protein Data Bank (wwPDB). (n.d.). Homepage. Retrieved from [Link][20]

  • Laskowski, R. A., & Swindells, M. B. (2011). PDBsum: summaries and analyses of PDB structures. Nucleic Acids Research, 39(Database issue), D408–D410. Retrieved from [Link][21]

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. Retrieved from [Link][15]

  • PubChem. (n.d.). Homepage. National Center for Biotechnology Information. Retrieved from [Link][14]

  • The UniProt Consortium. (2021). UniProt: the universal protein knowledgebase in 2021. Nucleic Acids Research, 49(D1), D480–D489.
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Retrieved from [Link][8]

  • Barakat, K. (2009). Molecular Docking Tutorial. PharmaMatrix workshop in Computational Biophysics. Retrieved from [Link][7]

  • Science Addicted. (2020, August 23). Molecular docking | Introduction to basic computational chemistry method | drug-target interaction [Video]. YouTube. Retrieved from [Link][16]

  • Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. Retrieved from [Link][11]

  • Bioinformatics Review. (2020, April 19). Beginner's Guide for Docking using Autodock Vina. Retrieved from [Link][12]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. Retrieved from [Link][22]

  • Huey, R., Morris, G. M., Olson, A. J., & Goodsell, D. S. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. Retrieved from [Link][10]

  • Pinzi, L., & Rastelli, G. (2019). A Guide to In Silico Drug Design. Journal of Medicinal Chemistry, 62(19), 8213-8236. Retrieved from [Link][1]

  • Patsnap. (2025, March 20). What is in silico drug discovery? Retrieved from [Link][3]

  • Aryal, S. (2023, August 3). In Silico Drug Design- Definition, Methods, Types, Uses. Microbe Notes. Retrieved from [Link][4]

  • Patheon Pharma Services. (2023, September 27). In Silico Modeling: Accelerating drug development. Retrieved from [Link][23]

  • Singh, D. B. (2014). In-silico drug design: An approach which revolutionarised the drug discovery process. International Journal of Pharmaceutical Sciences and Research, 5(3), 776. Retrieved from [Link][2]

  • Ikhtiarudin, I., Dona, R., Frimayanti, N., Utami, R., Susanti, E., Mentari, M., ... & Zamri, A. (2021). (E)-4-(3-(3-(4-Methoxyphenyl) acryloyl) phenoxy) butyl 2-Hydroxybenzoate. Molbank, 2021(1), M1195. Retrieved from [Link][5]

  • Kim, H. Y., Park, E. J., Lee, J. Y., Kim, J., Choi, H., Lee, J. H., ... & Kim, J. (2018). (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol Ameliorates LPS-Mediated Memory Impairment by Inhibition of STAT3 Pathway. Frontiers in immunology, 9, 1148. Retrieved from [Link][6]

  • Thangavel, N., Al-Ghamdi, M. S., Al-Otaibi, R. M., Al-Onazi, W. A., El-Mowafy, M., & El-Azab, A. S. (2020). In Silico Molecular Docking and Dynamics Simulation Analysis of Potential Histone Lysine Methyl Transferase Inhibitors for Managing β-Thalassemia. Molecules, 25(23), 5606. Retrieved from [Link][18]

  • Sahoo, M., & Dash, S. (2025). In Silico Screening and Molecular Docking Studies of Unique Phytoconstituents Present in Different Unripe Fruits as Potential An. Biointerface Research in Applied Chemistry, 15(5), 65-82. Retrieved from [Link][19]

  • Sharma, T., Sharma, P., & Sharma, A. (2024). An In-Silico Study on the Molecular Docking of Various Natural and Synthetic Opioids to Mu-Opioid Receptors in Homo sapiens. Natural Resources for Human Health, 4(2), 160-167. Retrieved from [Link][17]

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Comparative

A Senior Application Scientist's Guide to Benchmarking the Antioxidant Activity of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate

Introduction: The Rationale for Rigorous Antioxidant Profiling In the landscape of modern drug discovery and development, the quest for potent antioxidant compounds is of paramount importance. Oxidative stress, stemming...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Rigorous Antioxidant Profiling

In the landscape of modern drug discovery and development, the quest for potent antioxidant compounds is of paramount importance. Oxidative stress, stemming from an imbalance between free radicals and antioxidants, is a key pathological driver in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions.[1][2] Chalcones and their derivatives have emerged as a promising class of compounds, recognized for their diverse biological activities, including significant antioxidant potential.[3][4][5] This guide provides a comprehensive framework for benchmarking the in vitro antioxidant activity of a novel chalcone derivative, Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate , against established standards.

The core principle of this guide is to move beyond single-point measurements and embrace a multi-assay strategy. Antioxidants can act through various mechanisms, broadly categorized as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[6] Therefore, relying on a single assay can provide an incomplete and potentially misleading picture of a compound's true antioxidant potential. By employing a battery of tests—DPPH, ABTS, and FRAP—we can probe different facets of antioxidant action, ensuring a robust and reliable characterization. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind the experimental design, ensuring scientific integrity and trustworthiness in the generated data.

Part 1: Profiling the Test Compound and Reference Standards

A successful benchmarking study begins with a thorough understanding of the molecules involved. Here, we profile our test compound and the selected industry-standard antioxidants.

1.1 Test Compound: Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate

  • Class: Chalcone derivative. Chalcones are characterized by an open-chain flavonoid structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.

  • Structure:

  • Anticipated Mechanism: The antioxidant activity of chalcones is often attributed to the reactivity of phenolic hydroxyl groups.[5] However, even non-phenolic derivatives with methoxy groups have demonstrated significant antioxidant properties.[4] The propenone fragment's conjugated system can also play a role in stabilizing radicals through electron delocalization.[7] Our test compound possesses a methoxy group which may contribute to its antioxidant capacity.

1.2 Reference Standards: The Justification for Selection

The choice of standards is critical for contextualizing the performance of the test compound. We have selected three widely recognized antioxidants that serve as benchmarks in numerous studies.[8]

  • Ascorbic Acid (Vitamin C): A potent, water-soluble antioxidant that acts as a primary scavenger of a wide range of reactive oxygen species (ROS).[9] It is a classic standard in many antioxidant assays.[10]

  • Trolox: A water-soluble analog of Vitamin E, Trolox is frequently used as a standard in both HAT and SET-based assays, particularly for determining the "Trolox Equivalent Antioxidant Capacity" (TEAC).[11][12]

  • Gallic Acid: A naturally occurring phenolic acid found in numerous plants, known for its powerful antioxidant and free radical-scavenging capabilities due to its three hydroxyl groups.[1][13][14][15]

Compound Structure Key Antioxidant Feature
Ascorbic Acid O=C1C(O)=C(O)O1Enediol structure, efficient electron donor.
Trolox CC1(C)CCc2c(C)c(O)c(C)c(C)c2O1C(=O)CCCChromanol ring with a hydroxyl group, similar to Vitamin E.
Gallic Acid O=C(O)c1cc(O)c(O)c(O)c1Three hydroxyl groups on an aromatic ring.[16]

Part 2: Multi-Mechanistic Assay Methodologies

To build a comprehensive antioxidant profile, we will employ three distinct, yet complementary, colorimetric assays. Each protocol is designed to be self-validating through the inclusion of appropriate controls and standards.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle & Rationale: This assay operates on the principle of electron or hydrogen atom donation. The stable DPPH radical has a deep violet color with a maximum absorbance around 517 nm.[17] When an antioxidant reduces the DPPH radical by donating an electron or hydrogen atom, the color fades to a pale yellow.[17][18] The degree of discoloration is directly proportional to the radical scavenging activity of the sample.[17] This is a widely used, rapid, and reliable method for initial screening.[18][19]

  • Visualizing the Workflow:

    DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Test_Compound Prepare Test Compound Stock & Dilutions Plate Pipette Samples/Standards into 96-well plate Test_Compound->Plate Standards Prepare Standard (Ascorbic Acid, etc.) Dilutions Standards->Plate DPPH_Sol Prepare 0.1 mM DPPH in Methanol Add_DPPH Add DPPH Solution to all wells DPPH_Sol->Add_DPPH Plate->Add_DPPH Incubate Incubate in Dark (30 min, RT) Add_DPPH->Incubate Measure Read Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

    Caption: General workflow for the DPPH radical scavenging assay.

  • Detailed Step-by-Step Protocol:

    • Reagent Preparation:

      • Prepare a 0.1 mM DPPH solution in methanol. This should be made fresh and kept in an amber bottle or covered in foil to protect it from light.[20]

      • Prepare a stock solution of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate in a suitable solvent (e.g., DMSO or methanol) at 1 mg/mL.

      • Prepare stock solutions of Ascorbic Acid, Trolox, and Gallic Acid (1 mg/mL).

      • Create a series of dilutions for the test compound and each standard (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Assay Procedure (96-well plate format):

      • Add 100 µL of each dilution of the test compound or standard to respective wells.

      • Add 100 µL of the solvent as a blank.

      • Add 100 µL of the 0.1 mM DPPH solution to all wells.[21]

      • Mix gently by pipetting.

    • Incubation and Measurement:

      • Incubate the plate at room temperature for 30 minutes in the dark.[19][21]

      • Measure the absorbance at 517 nm using a microplate reader.[19]

    • Data Analysis:

      • Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[18] (Where Abs_control is the absorbance of the DPPH solution with the blank).

      • Plot % Inhibition against the concentration for the test compound and standards to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
  • Principle & Rationale: This assay measures the ability of a compound to scavenge the stable ABTS•+ radical cation. The ABTS radical is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[22] The resulting radical has a characteristic blue-green color with maximum absorbance at 734 nm. In the presence of an antioxidant, the radical is reduced, causing the solution to lose color. This assay is versatile as it can be used for both hydrophilic and lipophilic compounds.

  • Visualizing the Workflow:

    ABTS_Workflow cluster_prep Radical Generation (12-16h prior) cluster_assay Assay Execution cluster_analysis Analysis ABTS_Stock 7 mM ABTS Solution Mix_Stocks Mix Stocks 1:1 ABTS_Stock->Mix_Stocks Persulfate_Stock 2.45 mM Potassium Persulfate Persulfate_Stock->Mix_Stocks Incubate_Dark Incubate in Dark (12-16h, RT) Mix_Stocks->Incubate_Dark Dilute_Radical Dilute Radical Solution (Abs ≈ 0.70 at 734 nm) Incubate_Dark->Dilute_Radical Reaction Add 190 µL Radical Soln + 10 µL Sample/Standard Dilute_Radical->Reaction Prepare_Samples Prepare Sample/Standard Dilutions Prepare_Samples->Reaction Incubate_Reaction Incubate (e.g., 7 min) Reaction->Incubate_Reaction Measure Read Absorbance at 734 nm Incubate_Reaction->Measure Calculate Calculate % Inhibition and TEAC Value Measure->Calculate

    Caption: Workflow for the ABTS radical scavenging assay.

  • Detailed Step-by-Step Protocol:

    • Reagent Preparation:

      • ABTS Radical Cation (ABTS•+) Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature.[22] This creates the stable radical stock.

      • ABTS•+ Working Solution: Before the assay, dilute the stock solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.[22]

      • Prepare test compound and standard dilutions as described for the DPPH assay.

    • Assay Procedure (96-well plate format):

      • Add 10 µL of each dilution of the test compound or standard (Trolox is the typical standard here) to respective wells.

      • Add 190 µL of the ABTS•+ working solution to all wells.

    • Incubation and Measurement:

      • Incubate the plate at room temperature for approximately 7 minutes.[22]

      • Measure the absorbance at 734 nm.

    • Data Analysis:

      • Calculate the percentage of inhibition as done for the DPPH assay.

      • Calculate the Trolox Equivalent Antioxidant Capacity (TEAC). This is done by plotting a calibration curve for Trolox (% inhibition vs. concentration) and expressing the antioxidant capacity of the test compound as µM of Trolox equivalents (µM TE).

FRAP (Ferric Reducing Antioxidant Power) Assay
  • Principle & Rationale: The FRAP assay directly measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[23] This reduction occurs at a low pH and results in the formation of a colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has a strong absorbance at 593 nm.[23][24] This assay provides a direct measure of the total reducing power of a sample, which is a significant indicator of its antioxidant potential.

  • Visualizing the Workflow:

    FRAP_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis Acetate 300 mM Acetate Buffer (pH 3.6) FRAP_Reagent Mix 10:1:1 (Acetate:TPTZ:FeCl3) Acetate->FRAP_Reagent TPTZ 10 mM TPTZ in 40 mM HCl TPTZ->FRAP_Reagent FeCl3 20 mM FeCl3·6H2O FeCl3->FRAP_Reagent Warm_Reagent Warm FRAP Reagent to 37°C FRAP_Reagent->Warm_Reagent Add_Reagent Add FRAP Reagent Warm_Reagent->Add_Reagent Add_Sample Add Sample/Standard to plate Add_Sample->Add_Reagent Incubate Incubate (e.g., 30 min, 37°C) Add_Reagent->Incubate Measure Read Absorbance at 593 nm Incubate->Measure Calculate Calculate Ferrous Iron Equivalents Measure->Calculate

    Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

  • Detailed Step-by-Step Protocol:

    • Reagent Preparation:

      • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

      • Warm the FRAP reagent to 37°C before use.

      • Prepare a standard curve using ferrous sulfate (FeSO₄·7H₂O) at various concentrations (e.g., 100 to 2000 µM).

      • Prepare test compound and standard dilutions as previously described.

    • Assay Procedure (96-well plate format):

      • Add 10 µL of the sample, standard, or blank to the wells.

      • Add 190 µL of the pre-warmed FRAP reagent to all wells.

    • Incubation and Measurement:

      • Incubate the plate at 37°C for approximately 30 minutes.

      • Measure the absorbance at 593 nm.

    • Data Analysis:

      • Use the ferrous sulfate standard curve to determine the FRAP value of the test compound and standards.

      • Results are expressed as µM of Fe²⁺ equivalents.

Part 3: Data Presentation and Interpretation

Objective comparison requires clear and concise data presentation. All quantitative results should be summarized in structured tables for easy cross-referencing and interpretation.

Table 1: Comparative Antioxidant Activity (IC50 Values from DPPH Assay)

CompoundIC50 (µg/mL) ± SD
Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate Experimental Value
Ascorbic AcidExperimental Value
TroloxExperimental Value
Gallic AcidExperimental Value
A lower IC50 value indicates higher antioxidant activity.

Table 2: Comparative Antioxidant Capacity (TEAC and FRAP Values)

CompoundABTS Assay (µM TE/mg) ± SDFRAP Assay (µM Fe²⁺/mg) ± SD
Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate Experimental ValueExperimental Value
Ascorbic AcidExperimental ValueExperimental Value
Gallic AcidExperimental ValueExperimental Value
A higher TEAC or FRAP value indicates greater antioxidant capacity.

Interpreting the Results:

The true scientific value is derived from synthesizing the data from all three assays.

  • Potency Ranking: The IC50 values from the DPPH assay provide a direct ranking of potency. For example, an IC50 of 6.1 µg/mL for Ascorbic Acid sets a high bar for comparison.[10]

  • Mechanistic Insight: Compare the relative performance across assays. A compound that performs exceptionally well in the FRAP assay (an SET-based mechanism) but moderately in a HAT-based assay may preferentially act via electron donation. Conversely, strong performance in ABTS and DPPH assays suggests potent hydrogen-donating capabilities.

  • Contextual Benchmarking: The performance of the test compound must be evaluated relative to the standards. Is its activity comparable to the potent phenolic antioxidant, Gallic Acid, or the well-established standard, Trolox? Answering this question is the core objective of the benchmark.

Conclusion

References

  • Study on antioxidant activities of chalcones and their derivatives. (2024). Google AI Search Grounding.
  • Recent advances in the antioxidant activity and mechanisms of chalcone derivatives: a computational review. Taylor & Francis Online.
  • Chalcone Derivatives: Antioxidant Activity, Photoprotective Properties, and Stability under UV Irradiation. ACS Omega.
  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. PMC - NIH.
  • Antioxidant Activity of DPPH, CUPRAC, and FRAP Methods, as well as Activity of Alpha-Glucosidase In. Pharmacognosy Journal.
  • Antioxidant studies on monosubstituted chalcone derivatives - understanding substituent effects. ResearchGate.
  • Synthesis and antioxidant activity of ( E )-3-(3-(4-oxo-4 H -chromen-3-yl)acryloyl) 2 H. ResearchGate.
  • DPPH Radical Scavenging Assay. MDPI.
  • Comparison of antioxidant activities expressed as equivalents of standard antioxidant. SciELO.
  • Gallic Acid: Therapeutic and Food Applications. PMC - NIH.
  • Trolox Equivalent Antioxidant Capacity (TEAC) Assay. Cell Biolabs, Inc.
  • FERRIC REDUCING ANTIOXIDANT POWER (FRAP) ASSAY. ResearchGate.
  • DPPH Antioxidant Assay Kit D678 manual. DOJINDO.
  • L-Ascorbic acid analytical standard 50-81-7. Sigma-Aldrich.
  • Trolox, a Standard Antioxidant used for Antioxidant Capacity Assays. TCI Chemicals.
  • Evaluation of antioxidant capacity of 13 plant extracts by three different methods. NIH.
  • Gallic Acid: Benefits, Downsides, and Food Sources. Healthline.
  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin. Sigma-Aldrich.
  • Gallic acid: a versatile antioxidant with promising therapeutic and industrial applications. ResearchGate.
  • ASCORBIC ACID CONTENT AND THE ANTIOXIDANT ACTIVITY OF COMMON FRUITS COMMERCIALLY AVAILABLE IN ADDIS ABABA, ETHIOPIA. Semantic Scholar.
  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. NIH.
  • ABTS Antioxidant Capacity Assay. G-Biosciences.
  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. NIH.
  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Assay Genie.
  • Analysis of the antioxidant activity of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid derivatives using quantum-chemistry descriptors and molecular docking. PubMed.
  • Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. PMC - NIH.
  • DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific.
  • In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark. PubMed Central.
  • Characterization and Antioxidant Activity of Gallic Acid Derivative. AIP Publishing.
  • Gallic Acid — Structure, Health Benefits, Food Sources, and Toxicity. Medium.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to responsible chemical management.

Core Principles of Chemical Waste Disposal

The foundational principle of hazardous waste management is "cradle-to-grave" responsibility, a concept established by the Resource Conservation and Recovery Act (RCRA).[4] This means that the generator of the waste is responsible for its safe management from the point of generation to its final disposal.[4][5] Under no circumstances should hazardous chemicals be disposed of via sinks, drains, or as regular trash.[6][7] Evaporation is also not an acceptable method of disposal.[6][7]

Disposal Protocol: A Step-by-Step Guide

The following protocol provides a systematic approach to the disposal of methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate, ensuring safety and regulatory compliance at each stage.

Step 1: Waste Identification and Classification

All waste containing methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate, including pure compound, solutions, and contaminated materials, must be classified as hazardous waste. This is a precautionary measure based on the hazard profile of similar chemical structures.

Step 2: Personal Protective Equipment (PPE)

Before handling any waste materials, ensure that appropriate PPE is worn. This includes, but is not limited to:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

Step 3: Waste Collection and Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions.[8]

  • Liquid Waste: Collect all liquid waste containing methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate in a dedicated, leak-proof container.[6][9] The container must be chemically compatible with the waste.

  • Solid Waste: Contaminated solid waste, such as gloves, paper towels, and weighing papers, should be collected in a separate, clearly labeled container.

  • Sharps: Contaminated sharps, including needles and broken glassware, must be placed in a puncture-resistant sharps container.[8]

Incompatible Wastes: Do not mix this waste stream with other incompatible chemicals. For example, keep acids segregated from bases and oxidizing agents away from flammable materials.[10]

Step 4: Labeling of Waste Containers

Accurate and clear labeling of waste containers is a regulatory requirement and essential for safety.[8][9] The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate"

  • The approximate concentration and quantity of the waste

  • The date of accumulation

  • The name of the principal investigator or laboratory supervisor

Step 5: Storage of Chemical Waste

Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][11]

  • The SAA should be located away from sinks and floor drains.[11]

  • Containers must be kept closed at all times, except when adding waste.[7][9]

  • Secondary containment, such as a plastic bin, is required to contain any potential leaks or spills.[11]

Step 6: Disposal of Empty Containers

Empty containers that previously held methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate must also be disposed of properly.

  • Thoroughly empty the container.

  • Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).[6][10]

  • Collect the rinsate as hazardous waste.[6][11]

  • Deface or remove the original label.[6][10]

  • The cleaned and defaced container can then be disposed of in the appropriate glass or plastic recycling bin.[10]

Step 7: Arranging for Waste Pickup

Contact your institution's Environmental Health and Safety (EHS) or a certified hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[9][12] Do not attempt to transport or dispose of the waste yourself.

Visualizing the Disposal Workflow

The following diagram illustrates the key decision points and actions in the disposal process for methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate.

DisposalWorkflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Storage & Labeling cluster_disposal Final Disposal start Generation of Waste (Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate) ppe Don Appropriate PPE start->ppe liquid_waste Collect Liquid Waste ppe->liquid_waste Segregate Waste solid_waste Collect Solid Waste ppe->solid_waste Segregate Waste sharps_waste Collect Sharps Waste ppe->sharps_waste Segregate Waste label_container Label Container as Hazardous Waste liquid_waste->label_container solid_waste->label_container sharps_waste->label_container store_saa Store in Designated Satellite Accumulation Area label_container->store_saa ehs_pickup Arrange for EHS Pickup store_saa->ehs_pickup final_disposal Compliant Off-site Disposal ehs_pickup->final_disposal

Caption: Disposal workflow for methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate.

Quantitative Data Summary

While specific quantitative data for methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate is limited, the following table summarizes the key hazard classifications based on analogous compounds.

Hazard CategoryClassificationGHS PictogramPrecautionary Statements
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)GHS07P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Skin Corrosion/Irritation Category 2 (Causes skin irritation)GHS07P264: Wash skin thoroughly after handling. P280: Wear protective gloves.
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)GHS07P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)GHS07P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.

This data is extrapolated from structurally similar compounds and should be used as a precautionary guide.

Conclusion

The proper disposal of methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate is not merely a procedural task but a fundamental aspect of responsible scientific practice. By adhering to the protocols outlined in this guide, researchers can ensure a safe laboratory environment, maintain regulatory compliance, and contribute to the broader goal of environmental stewardship. Always consult your institution's specific waste management guidelines and your EHS department for any additional requirements.

References

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]

  • National Science Teaching Association. (2024). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. EHRS. Retrieved from [Link]

  • University of Tennessee Institute of Agriculture. (n.d.). Hazardous Waste Guide. UTIA Safety Office. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]

  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Office for Research Safety. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate

This guide provides essential safety and handling protocols for Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate. As drug development professionals, our commitment to safety is paramount, extending beyond mere compliance to...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate. As drug development professionals, our commitment to safety is paramount, extending beyond mere compliance to a deep, mechanistic understanding of the materials we handle. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Assessment: Understanding the Reactivity of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate

At the core of safe handling is a thorough understanding of the molecule's chemical properties. The primary structural feature of concern in Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate is the α,β-unsaturated ketone moiety.

GHS Hazard Classifications for Analogous Compounds:

  • Acute Toxicity, Oral: Harmful if swallowed.[2][4][5]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][3][4][5]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][3][4][5]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3][4][6]

Therefore, all handling procedures must be designed to rigorously prevent direct contact and inhalation.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a checklist but a risk-based assessment. The following recommendations constitute the minimum required protection.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood. This is the most critical control measure to prevent inhalation of vapors or aerosols, which may cause respiratory irritation.[3][6][7]

Hand Protection: Selecting the Right Gloves

Given the risk of skin irritation and potential for sensitization, robust hand protection is non-negotiable. Disposable nitrile gloves are the minimum standard for incidental contact but should be doubled (double-gloving) to increase protection against potential tears and rapid permeation.[8] Contaminated gloves must be removed and disposed of immediately, followed by hand washing.[2]

For tasks involving larger quantities or a higher risk of splashing, consider more robust glove materials.

Glove MaterialSuitability for Ketones & EstersRationale & Considerations
Nitrile Good (for incidental contact) Provides a good barrier for brief, incidental contact. Should be disposed of immediately upon contamination.[8]
Neoprene Very Good Offers excellent resistance to a broad range of chemicals, including many acids and some solvents, often outlasting nitrile.[9]
Butyl Rubber Very Good Highly recommended for handling ketones and esters due to its high resistance to permeation by these chemical classes.[10]
Natural Rubber (Latex) Poor Not recommended. Offers poor protection against oils, greases, and many organic solvents.[10]
Eye and Face Protection
  • Chemical Splash Goggles: ANSI Z87.1-rated chemical splash goggles are mandatory at all times. Standard safety glasses with side shields do not provide adequate protection against chemical splashes.[8]

  • Face Shield: When handling larger volumes (>100 mL) or when there is a significant splash hazard, a face shield must be worn in addition to chemical splash goggles. The goggles protect against splashes, while the shield protects the entire face.[8]

Body and Foot Protection
  • Laboratory Coat: A flame-resistant lab coat with full-length sleeves is required. Ensure it is fully buttoned to provide maximum coverage.

  • Full-Length Pants and Closed-Toe Shoes: Long pants and fully enclosed, chemical-resistant shoes are mandatory. Perforated shoes, sandals, or fabric footwear offer inadequate protection and are not permitted in the laboratory.[11]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, systematic workflow is essential for minimizing exposure risk.

Preparation and Weighing:
  • Don PPE: Before approaching the chemical, don all required PPE as outlined above (lab coat, double nitrile gloves, splash goggles).

  • Work in Fume Hood: Perform all operations within a chemical fume hood.

  • Prepare for Spills: Ensure a spill kit compatible with organic compounds is readily accessible.

  • Weighing: If the compound is a solid, carefully weigh the required amount onto weighing paper or into a tared container. Avoid creating dust. If it is a liquid, transfer it carefully via pipette or syringe.

  • Clean Up: After weighing, carefully clean the spatula and the balance area within the hood.

Reaction Setup and Monitoring:
  • Vessel Sealing: Ensure all reaction vessels are appropriately sealed to prevent the escape of vapors.

  • Labeling: Clearly label all containers with the chemical name and relevant hazard pictograms.

  • Monitoring: When monitoring the reaction, do not open the vessel outside of the fume hood.

Emergency Response and Disposal Plan

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing.[3] Rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][4] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[3]

  • Spills: Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material like vermiculite or sand.[3] Collect the material into a suitable, sealed container for disposal.

Disposal Plan

All waste containing Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate, including contaminated consumables (gloves, pipette tips, weighing paper) and reaction residues, must be treated as hazardous waste.

  • Segregate Waste: Collect all waste in a clearly labeled, sealed hazardous waste container.

  • Consult Professionals: Arrange for disposal through a licensed professional waste disposal service.[2][3] Do not pour waste down the drain.[7]

  • Contaminated Packaging: Dispose of the original container as unused product unless thoroughly decontaminated.[2]

Visual Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate.

PPE_Workflow start_node Start: Plan to handle Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate p1 p1 start_node->p1 Is all work planned inside a certified chemical fume hood? decision_node decision_node process_node process_node ppe_node ppe_node end_node Proceed with Experiment Safely hazard_node STOP! Do not proceed. Consult EHS. p1->hazard_node No d1 Scale of Operation? p1->d1 Yes p2 Assemble Minimum Required PPE d1->p2 Small Scale (e.g., <100 mL or <5g) p3 Assemble Enhanced PPE d1->p3 Large Scale or High Splash Risk ppe1 • Flame-Resistant Lab Coat • Chemical Splash Goggles (ANSI Z87.1) • Double Nitrile Gloves • Closed-toe Shoes & Long Pants p2->ppe1 ppe2 • All Minimum PPE PLUS: • Face Shield (over goggles) • Consider Butyl or Neoprene Gloves p3->ppe2 ppe1->end_node ppe2->end_node

Caption: PPE selection workflow for handling Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate.

References

  • Safety Data Sheet - Angene Chemical. (2025-10-31). Angene Chemical. [Link]

  • Your Guide to Personal Protective Equipment for Chemicals - NextSDS. (2026-01-08). NextSDS. [Link]

  • Personal Protective Equipment (PPE) - CHEMM. U.S. Department of Health & Human Services. [Link]

  • Safety Data Sheet - MarkHerb. MarkHerb. [Link]

  • Personal Protective Equipment (PPE) - University of Tennessee, Knoxville. EHS UTK. [Link]

  • Safety Data Sheet - Angene Chemical. (2026-01-09). Angene Chemical. [Link]

  • Safety Data Sheet - SynZeal. SynZeal. [Link]

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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